Phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) | |
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InChI Key |
XKJCHHZQLQNZHY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O | |
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Molecular Formula |
C8H5NO2 | |
| Record name | PHTHALIMIDE | |
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Related CAS |
223537-84-6, 1074-82-4 (potassium salt) | |
| Record name | 1H-Isoindole-1,3(2H)-dione, homopolymer | |
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| Record name | Phthalimide | |
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DSSTOX Substance ID |
DTXSID3026514 | |
| Record name | Phthalimide | |
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Molecular Weight |
147.13 g/mol | |
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Physical Description |
Phthalimide is a white to light tan powder. Slightly acidic. (NTP, 1992), Dry Powder, White solid; [Hawley] White to light tan solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | PHTHALIMIDE | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | PHTHALIMIDE | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), FREELY SOL IN AQ ALKALI HYDROXIDES; ALMOST INSOL IN BENZENE, PETROLEUM ETHER; FAIRLY SOL IN BOILING ACETIC ACID; SATURATED AQ SOLN CONTAINS 0.036 G @ 25 °C, 0.07 G @ 40 °C, ABOUT 0.4 G @ BOILING POINT; 100 G OF BOILING ALCOHOL DISSOLVES 5 G PHTHALIMIDE, Water solubility = 360 mg/l | |
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Vapor Pressure |
0.00000001 [mmHg] | |
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Color/Form |
MONOCLINIC PRISMS FROM WATER OR BY SUBLIMATION, NEEDLES FROM WATER, PRISMS FROM ACETIC ACID; LEAFLETS (SUBLIMATION), White crystalline leaflets | |
CAS No. |
85-41-6 | |
| Record name | PHTHALIMIDE | |
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Melting Point |
460 °F (NTP, 1992), 238 °C | |
| Record name | PHTHALIMIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to Phthalimide: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalimide is a versatile dicarboximide that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique chemical structure, characterized by a planar isoindole-1,3-dione moiety, imparts a distinct set of physical and chemical properties that have been exploited in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in drug discovery and development.
Chemical Structure and Identification
This compound, with the IUPAC name isoindole-1,3-dione, is an aromatic imide derived from phthalic anhydride (B1165640).[1][2][3] The molecule consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing two carbonyl groups attached to a nitrogen atom.[3] This arrangement results in a planar and rigid structure.
The key identifiers for this compound are:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | References |
| Molecular Weight | 147.13 g/mol | [1][4] |
| Appearance | White to light tan crystalline solid/powder | [1][2] |
| Melting Point | 238 °C (460 °F; 511 K) | [2][3] |
| Boiling Point | 336 °C (637 °F; 609 K); sublimes | [2][3] |
| Solubility in Water | <0.1 g/100 mL (19.5 °C) | [2] |
| Solubility in Organic Solvents | Soluble in hot ethanol (B145695), acetone, and benzene. | [4][5] |
| Acidity (pKa) | 8.3 | [3][6] |
Chemical Properties and Reactivity
This compound's chemical behavior is largely dictated by the acidic proton on the nitrogen atom and the electrophilic nature of the carbonyl carbons.
-
Acidity: The N-H proton is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[3][7] This acidity is fundamental to its use in the Gabriel synthesis.
-
Nucleophilicity of the this compound Anion: Deprotonation with a base, such as potassium hydroxide (B78521), yields the potassium salt of this compound, a potent nucleophile.[8] This anion readily participates in Sₙ2 reactions with alkyl halides.
-
Reactions at the Carbonyl Groups: The carbonyl carbons are susceptible to nucleophilic attack. This reactivity is exploited in the deprotection step of the Gabriel synthesis, where hydrazinolysis or hydrolysis cleaves the N-alkyl bond.[9]
Experimental Protocols
Synthesis of this compound from Phthalic Anhydride and Ammonia
This method is a common laboratory preparation of this compound.
Methodology:
-
In a 5-liter round-bottomed flask, combine 500 g (3.4 moles) of phthalic anhydride with 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.[1]
-
Fit the flask with an air condenser (at least 10 mm in diameter).
-
Slowly heat the flask with a direct flame until the mixture achieves a state of quiet fusion, at a temperature of approximately 300°C.[1] During heating, occasionally shake the flask and push down any sublimed material from the condenser with a glass rod.
-
Pour the hot reaction mixture into a crock and cover it with paper to prevent loss by sublimation. Allow it to cool.
-
The resulting solid is practically pure this compound, melting at 232–235°C.[1] The expected yield is 470–480 g (95–97% of the theoretical amount).[1]
-
For purification, the product can be recrystallized from water (approximately 4 g per liter of boiling water) or ethanol (5 g per 100 g of boiling alcohol).[1]
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[8][10]
Methodology:
Step 1: Formation of Potassium this compound
-
Dissolve this compound in hot ethanol.
-
Add a solution of potassium hydroxide in ethanol to the this compound solution. The resulting potassium this compound will precipitate upon cooling.[11]
-
Filter the white precipitate of potassium this compound and dry it.
Step 2: N-Alkylation of this compound
-
Dissolve the dried potassium this compound in a suitable polar aprotic solvent such as DMF.[11]
-
Add the primary alkyl halide to the solution.
-
Heat the reaction mixture to facilitate the Sₙ2 reaction, forming the N-alkylthis compound. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Deprotection to Yield the Primary Amine (Ing-Manske Procedure)
-
To the N-alkylthis compound, add hydrazine (B178648) hydrate (B1144303) in refluxing ethanol.[9][12]
-
The reaction will produce a precipitate of phthalhydrazide (B32825).[9]
-
After the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate.
-
The filtrate contains the desired primary amine. The amine can be isolated by acidic workup to form the amine salt, followed by basification and extraction with an organic solvent.[9]
Reductive Deprotection of Phthalimides
This method offers a mild alternative to hydrazinolysis for cleaving the this compound group, which is particularly useful for substrates sensitive to harsh conditions.[13]
Methodology:
-
To a stirred solution of the N-alkylthis compound in a 6:1 mixture of 2-propanol and water, add sodium borohydride (B1222165) (NaBH₄).[13]
-
Stir the reaction at room temperature for 24 hours. Monitor the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to the reaction mixture.
-
Heat the flask to 80°C for 2 hours to induce cyclization and release of the amine.[13]
-
The primary amine can then be isolated using standard work-up procedures, such as ion-exchange chromatography or extraction.[13]
Applications in Drug Development
The this compound scaffold is a prominent feature in a number of clinically significant drugs. Its rigid structure and ability to participate in hydrogen bonding and hydrophobic interactions make it a valuable pharmacophore.
-
Thalidomide and its Analogs (Lenalidomide, Pomalidomide): These immunomodulatory drugs (IMiDs) are used in the treatment of multiple myeloma and other cancers.[14] Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.
-
Apremilast (B1683926): Used for the treatment of psoriasis and psoriatic arthritis, apremilast is a phosphodiesterase 4 (PDE4) inhibitor.[15]
-
Antimicrobial and Anti-inflammatory Agents: Numerous this compound derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[16] Some derivatives have shown potent inhibition of enzymes like cyclooxygenase-2 (COX-2).[17]
While this compound itself is not typically the active component in a signaling pathway, its derivatives are designed to interact with specific biological targets. For instance, this compound-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and E. coli topoisomerase II DNA gyrase B have been developed as potential anticancer and antimicrobial agents, respectively.[18] The development of such targeted therapies often involves the synthesis of a library of this compound derivatives, followed by screening for biological activity.
Conclusion
This compound remains a cornerstone of synthetic organic chemistry, offering a reliable and versatile platform for the synthesis of primary amines and a diverse range of heterocyclic compounds. Its well-defined chemical properties and predictable reactivity have cemented its role in both academic research and industrial applications, particularly in the pharmaceutical sector. The continued exploration of new synthetic methodologies and the design of novel this compound-based therapeutics underscore the enduring importance of this fundamental chemical entity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 16. Design, Synthesis and Evaluation of Novel this compound Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedgrid.com [biomedgrid.com]
- 18. Novel this compound based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Phthalimide: A Technical Overview for Scientific Professionals
Introduction
Phthalimide is a bicyclic non-aromatic nitrogen heterocycle derived from phthalic anhydride (B1165640).[1] This white, sublimable solid is a crucial reagent in organic synthesis, primarily serving as a masked source of ammonia (B1221849) for the preparation of primary amines.[1] Its utility extends to the synthesis of various biologically active compounds and industrial polymers. This document provides a comprehensive guide to the fundamental properties, synthesis, and key reactions of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 85-41-6 | [1] |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | |
| Melting Point | 232–235 °C | |
| Acidity (pKa) | 8.3 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the Gabriel synthesis of primary amines are outlined below.
Synthesis of this compound from Phthalic Anhydride and Aqueous Ammonia
This procedure outlines the direct synthesis of this compound from phthalic anhydride and concentrated aqueous ammonia.
Materials:
-
Phthalic anhydride (3.4 moles)
-
28% Aqueous ammonia (6.6 moles)
Procedure:
-
In a 5-liter round-bottomed Pyrex flask, combine 500 g (3.4 moles) of phthalic anhydride with 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.[2]
-
Fit the flask with an air condenser (minimum 10 mm diameter).
-
Slowly heat the flask with a direct flame until the mixture reaches a state of quiet fusion at approximately 300°C.[2] It is advisable to occasionally shake the flask during heating. Any material that sublimes into the condenser should be pushed back down with a glass rod.[2]
-
Once the reaction is complete, pour the hot mixture into a crock and cover it with paper to prevent sublimation during cooling.[2]
-
The resulting solid product is practically pure this compound and can be used without further purification. The yield is typically between 470–480 g (95–97% of the theoretical amount).[2]
The Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[3][4][5] The process involves the N-alkylation of potassium this compound followed by hydrolysis or hydrazinolysis to release the primary amine.[3][6]
Part 1: Preparation of Potassium this compound
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of potassium hydroxide to the this compound solution until the mixture becomes basic.[6]
-
Cool the solution to induce the precipitation of a white solid, which is potassium this compound.[6]
-
Filter the precipitate and dry it thoroughly.[6]
Part 2: N-Alkylation and Amine Liberation
Materials:
-
Potassium this compound
-
Primary alkyl halide
-
Ethanol
-
Hydrazine (B178648) (N₂H₄) or a strong acid (e.g., H₃O⁺)
Procedure:
-
Dissolve the dried potassium this compound in ethanol.
-
Add the primary alkyl halide to the ethanolic solution of potassium this compound.[6] This reaction proceeds via an SN2 mechanism to form the N-alkyl this compound.[4]
-
To liberate the primary amine, one of the following workup procedures can be used:
-
Hydrazinolysis (Ing–Manske procedure): Add hydrazine to the N-alkylthis compound solution. This reaction yields the primary amine and a precipitate of phthalhydrazide.[5] This method is often preferred as it avoids harsh acidic or basic conditions.[4][5]
-
Acidic Hydrolysis: Treat the N-alkylthis compound with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat. This will produce the primary amine salt and phthalic acid.[3] A subsequent neutralization step is required to obtain the free amine.
-
Visualizing the Gabriel Synthesis Pathway
The following diagram illustrates the key steps involved in the Gabriel synthesis of a primary amine.
Caption: Workflow of the Gabriel synthesis for primary amine production.
References
IUPAC name for Phthalimide and its derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of Phthalimide and its Derivatives
Introduction
This compound is an imide derivative of phthalic anhydride (B1165640), presenting as a white solid at room temperature with the chemical formula C₈H₅NO₂.[1] Structurally, it comprises a benzene (B151609) ring fused to a five-membered ring that contains two carbonyl groups attached to a central nitrogen atom.[1] This compound is a crucial building block in organic synthesis, notably as a masked form of ammonia (B1221849), finding extensive use in the preparation of primary amines through the Gabriel synthesis.[2] Its derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the IUPAC nomenclature for this compound and its derivatives, alongside relevant physicochemical data and key experimental protocols.
IUPAC Nomenclature
The systematic naming of this compound and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Parent Compound: this compound
The preferred IUPAC name for the parent this compound structure is 1H-Isoindole-1,3(2H)-dione .[1][2] This name is derived from the heterocyclic isoindole ring system, with the "(2H)" indicating a hydrogen atom on the nitrogen at position 2, and "-1,3-dione" specifying the two ketone groups.[1][5] Other acceptable systematic names include isoindole-1,3-dione and 1,3-isoindolinedione.[5] The numbering of the bicyclic structure is crucial for naming derivatives.
Below is a diagram illustrating the core structure and IUPAC numbering.
Caption: Structure and IUPAC numbering of the this compound core.
N-Substituted Phthalimides
Derivatives with a substituent on the nitrogen atom are the most common. In systematic nomenclature, the nitrogen is at position 2. Therefore, an alkyl or aryl group attached to the nitrogen is named as a substituent at this position.
-
Systematic Name: 2-(Substituent)isoindole-1,3-dione
-
Common Name: N-(Substituent)this compound
For example, the product of reacting potassium this compound with ethyl bromide is systematically named 2-ethylisoindole-1,3-dione . Its common name is N-ethylthis compound.
Ring-Substituted Phthalimides
Substituents on the benzene ring are indicated by numbers corresponding to their position on the isoindole ring system (positions 4, 5, 6, and 7).
-
Systematic Name: (Position)-(Substituent)isoindole-1,3-dione
For instance, a this compound derivative with a nitro group on the carbon adjacent to the fusion point is named 4-nitroisoindole-1,3-dione .
Caption: Logical relationship for naming this compound derivatives.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its derivatives are essential for experimental design and characterization.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1][2] |
| Molecular Weight | 147.13 g/mol | [6] |
| Melting Point | 232–235 °C | [7] |
| pKa of N-H | ~8.3 | [8][9] |
| Solubility in Water | Slightly soluble | [1][2] |
| Appearance | White to light tan solid/powder | [1][5] |
Table 2: Spectroscopic Data for a Model this compound Derivative
This table presents data for a model N-substituted this compound derivative bearing a 1,2,3-triazole unit, specifically compound 8a from a cited study.[10]
| Spectroscopic Technique | Characteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹) |
| ¹H NMR (CDCl₃) | δ 7.85–7.73 (m, 5H, this compound aromatic protons + triazole =C-H) |
| ¹³C NMR (CDCl₃/DMSO-d₆) | δ 172.17, 168.28 (Imide and Amide C=O), 147.24 (Triazole quaternary C), 139.12, 136.77, 129.92 (this compound aromatic C) |
| FT-IR | ν 3297 (N-H stretch), 3153 (Triazole C-H stretch), 3067–2957 (Aromatic & Aliphatic C-H stretch) |
| HR-MS | m/z 368.17172 ([M+H]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the Gabriel synthesis are provided below.
Protocol 1: Synthesis of this compound from Phthalic Anhydride
This protocol is adapted from a procedure involving the reaction of phthalic anhydride with aqueous ammonia.[7]
Reagents and Materials:
-
Phthalic anhydride (500 g, 3.4 moles)
-
28% Aqueous ammonia (400 g, 6.6 moles)
-
5-L round-bottomed flask (Pyrex)
-
Air condenser
-
Heating source (free flame)
-
Crock for cooling
Procedure:
-
Place a mixture of 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-L round-bottomed flask.
-
Fit the flask with an air condenser (≥10 mm diameter).
-
Slowly heat the flask with a free flame, shaking occasionally. Any material that sublimes into the condenser should be pushed down with a glass rod.
-
Continue heating until the mixture reaches a state of quiet fusion at approximately 300 °C.
-
Pour the hot reaction mixture into a crock, cover it with paper to prevent sublimation, and allow it to cool.
-
The resulting solid product is practically pure this compound and can be ground up for use without further purification. Yield: 470–480 g (95–97% of the theoretical amount).[7]
Protocol 2: Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust, multi-step method to convert primary alkyl halides into primary amines, avoiding the over-alkylation common in other methods.[8][11]
Caption: Experimental workflow for the Gabriel Synthesis of primary amines.
Step 1: Formation of Potassium this compound
-
Objective: To deprotonate this compound to form a potent nucleophile.[11]
-
Procedure: React this compound with an equimolar amount of ethanolic potassium hydroxide (B78521) (KOH). The hydroxide ion deprotonates the imide N-H, which is relatively acidic (pKa ≈ 8.3) due to resonance stabilization by the two adjacent carbonyl groups.[9][11] This forms the potassium salt of this compound (potassium this compound).[12]
Step 2: N-Alkylation of this compound
-
Objective: To form the N-alkyl this compound intermediate via nucleophilic substitution.[12]
-
Procedure: Heat the potassium this compound from Step 1 with a primary alkyl halide (R-X) in a polar aprotic solvent like DMF (dimethylformamide).[12] The this compound anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to displace the halide and form the N-alkyl this compound.[8] This reaction is generally not effective for secondary alkyl halides.[13]
Step 3: Liberation of the Primary Amine
-
Objective: To cleave the N-alkyl this compound to release the desired primary amine.[8]
-
Procedure (Ing-Manske Procedure): Treat the N-alkyl this compound from Step 2 with hydrazine (N₂H₄) in a suitable solvent.[13] Hydrazine acts as a nucleophile, attacking the carbonyl carbons and leading to the formation of the primary amine (R-NH₂) and a stable phthalhydrazide precipitate, which can be removed by filtration.[13] Alternatively, acidic or basic hydrolysis can be used, but these methods can be harsh and may result in lower yields.[11][13]
References
- 1. This compound: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility of Phthalimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phthalimide in various organic solvents. This compound (C₈H₅NO₂), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, often requires purification through crystallization.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring product purity.[1] This document collates quantitative solubility data, details common experimental protocols for solubility determination, and visualizes key workflows and relationships to support research and development activities.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent and the temperature.[1] Generally, its solubility increases with a rise in temperature across all tested solvents, indicating that the dissolution process is endothermic.[1][2] The data presented below, primarily derived from studies employing high-performance liquid chromatography (HPLC) analysis, offers a comparative look at this compound's behavior in a range of common organic solvents.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (283.15 K to 318.15 K)
| Solvent | Temperature (K) | Mole Fraction (10³ x) |
| Ketones | ||
| Acetone (B3395972) | 283.15 | 18.01 |
| 288.15 | 21.03 | |
| 293.15 | 24.52 | |
| 298.15 | 28.51 | |
| 303.15 | 33.09 | |
| 308.15 | 38.31 | |
| 313.15 | 44.29 | |
| 318.15 | 51.13 | |
| Esters | ||
| Ethyl Acetate (B1210297) | 283.15 | 11.89 |
| 288.15 | 13.97 | |
| 293.15 | 16.34 | |
| 298.15 | 19.05 | |
| 303.15 | 22.15 | |
| 308.15 | 25.69 | |
| 313.15 | 29.74 | |
| 318.15 | 34.37 | |
| Alcohols | ||
| Methanol (B129727) | 283.15 | 4.19 |
| 288.15 | 5.03 | |
| 293.15 | 6.02 | |
| 298.15 | 7.18 | |
| 303.15 | 8.55 | |
| 308.15 | 10.16 | |
| 313.15 | 12.04 | |
| 318.15 | 14.25 | |
| Ethanol | 283.15 | 3.55 |
| 288.15 | 4.25 | |
| 293.15 | 5.08 | |
| 298.15 | 6.06 | |
| 303.15 | 7.21 | |
| 308.15 | 8.57 | |
| 313.15 | 10.16 | |
| 318.15 | 12.02 | |
| n-Propanol | 283.15 | 3.16 |
| 288.15 | 3.77 | |
| 293.15 | 4.51 | |
| 298.15 | 5.38 | |
| 303.15 | 6.41 | |
| 308.15 | 7.62 | |
| 313.15 | 9.05 | |
| 318.15 | 10.72 | |
| Isopropanol | 283.15 | 3.29 |
| 288.15 | 3.96 | |
| 293.15 | 4.76 | |
| 298.15 | 5.71 | |
| 303.15 | 6.84 | |
| 308.15 | 8.19 | |
| 313.15 | 9.79 | |
| 318.15 | 11.69 | |
| n-Butanol | 283.15 | 2.85 |
| 288.15 | 3.42 | |
| 293.15 | 4.10 | |
| 298.15 | 4.90 | |
| 303.15 | 5.86 | |
| 308.15 | 7.00 | |
| 313.15 | 8.35 | |
| 318.15 | 9.96 | |
| i-Butanol | 283.15 | 2.50 |
| 288.15 | 3.00 | |
| 293.15 | 3.59 | |
| 298.15 | 4.29 | |
| 303.15 | 5.13 | |
| 308.15 | 6.12 | |
| 313.15 | 7.30 | |
| 318.15 | 8.70 | |
| Nitriles | ||
| Acetonitrile (B52724) | 283.15 | 4.56 |
| 288.15 | 5.42 | |
| 293.15 | 6.44 | |
| 298.15 | 7.65 | |
| 303.15 | 9.08 | |
| 308.15 | 10.76 | |
| 313.15 | 12.75 | |
| 318.15 | 15.09 | |
| Aromatic Hydrocarbons | ||
| Toluene | 283.15 | 0.44 |
| 288.15 | 0.54 | |
| 293.15 | 0.67 | |
| 298.15 | 0.82 | |
| 303.15 | 1.01 | |
| 308.15 | 1.24 | |
| 313.15 | 1.52 | |
| 318.15 | 1.85 |
Data compiled from "Solubility modelling and thermodynamic dissolution functions of this compound in ten organic solvents".[1][3]
Summary of Observations:
At any given temperature, the solubility of this compound decreases in the following order: Acetone > Ethyl Acetate > Acetonitrile > Alcohols > Toluene.[1][3] this compound exhibits the highest solubility in acetone and the lowest in the non-polar solvent toluene.[1] It is also characterized as being slightly soluble in water, and almost insoluble in benzene (B151609) and petroleum ether.[4][5]
Experimental Protocols
The quantitative determination of this compound solubility is typically achieved through methods that establish a solid-liquid equilibrium followed by a precise measurement of the solute concentration in the saturated solution.
Isothermal Dissolution Equilibrium Method
This is a primary method for determining the solubility of a compound at a specific temperature.[2][6] It involves saturating a solvent with the solute over time in a temperature-controlled environment.
Materials and Equipment:
-
This compound (purity > 99%)
-
Analytical grade organic solvents
-
Jacketed glass vessel or Erlenmeyer flask (50-100 mL)
-
Smart thermostatic water bath (precision ±0.01 K)[1]
-
Magnetic stirrer and stir bars
-
Analytical balance (precision ±0.0001 g)[1]
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes for dilution
Procedure:
-
Preparation: Add an excess amount of this compound solid to a known volume (e.g., 30 mL) of the selected organic solvent in a jacketed glass vessel or flask.[1] The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture continuously using a magnetic stirrer to facilitate dissolution.
-
Attaining Equilibrium: Allow the suspension to equilibrate for a sufficient time (typically several hours) to ensure the solution is fully saturated. It is advisable to determine the required time by taking measurements at different intervals until the concentration remains constant.
-
Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a pre-weighed container to remove any microscopic solid particles. This step is crucial to prevent crystallization of the sample and to avoid artificially high concentration readings.
-
Analysis: Determine the concentration of this compound in the filtered sample using an appropriate analytical technique, such as HPLC or gravimetric analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common and accurate technique used to quantify the concentration of this compound in the saturated solvent samples obtained from the isothermal equilibrium method.[1][7]
Procedure:
-
Sample Preparation: Accurately weigh the filtered saturated solution. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Calibration: Prepare a series of standard solutions of this compound with known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of solvents such as methanol and water, or acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification: Inject the prepared diluted sample into the HPLC system. Compare the peak area of the sample to the calibration curve to determine the exact concentration of this compound.
-
Calculation: Use the determined concentration and the dilution factor to calculate the original concentration of this compound in the saturated solution, which represents its solubility.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[3] It involves physically separating the solute from the solvent and weighing it.[8][9]
Procedure:
-
Sample Collection: Following the isothermal equilibrium procedure (steps 1-6 above), transfer a precisely known mass or volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[9]
-
Solvent Evaporation: Place the evaporating dish in a hot air oven at a temperature sufficient to evaporate the solvent completely without causing the this compound to sublime or decompose (note: this compound sublimes at 336°C).[9]
-
Drying to Constant Weight: Continue drying the dish until a constant weight is achieved. This is confirmed by repeatedly weighing the dish after cooling it in a desiccator until two consecutive weighings are identical.[9]
-
Calculation:
-
Calculate the mass of the dissolved this compound (solute) by subtracting the initial weight of the empty dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution sample.
-
Express the solubility in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent).
-
Visualizations
Experimental and Logical Workflows
To clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for solubility determination via isothermal equilibrium.
Caption: Key factors affecting the solubility of this compound.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Solubility determination and modelling for this compound in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. physchemres.org [physchemres.org]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Acidity and pKa of Phthalimide's N-H Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of the N-H bond in phthalimide, a key parameter in its chemical reactivity and application in synthetic chemistry, particularly in drug development. This document details the underlying chemical principles, experimental methodologies for pKa determination, and the practical implications of this compound's acidity.
Introduction: The Chemical Significance of this compound's Acidity
This compound is a dicarboximide derivative of phthalic acid, widely recognized for its utility as a precursor in the synthesis of primary amines through the Gabriel synthesis.[1][2] The nucleophilicity of the this compound anion, formed upon deprotonation of the N-H bond, is central to this and other synthetic transformations. Understanding the acidity of this bond is therefore crucial for reaction optimization and the development of novel synthetic methodologies.
The N-H proton of this compound exhibits a significantly lower pKa value than that of typical amines or amides, indicating a higher acidity. This increased acidity is a direct consequence of the unique electronic environment created by the two adjacent carbonyl groups.
Quantitative Data: Acidity of this compound
The acidity of the N-H bond in this compound has been a subject of interest, and its pKa value is well-established. The key quantitative data are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference Compound | pKa of Reference |
| pKa of this compound (N-H) | ~8.3 | Amine (e.g., Ammonia) | ~38 |
| Amide (e.g., Acetamide) | ~17 |
Table 1: pKa Value of this compound's N-H Bond and Comparison with Related Compounds.
The Origin of Acidity: Electronic Effects and Resonance Stabilization
The notable acidity of the N-H bond in this compound arises from the cumulative electron-withdrawing inductive effect of the two flanking carbonyl groups.[3] This polarization of the N-H bond facilitates the departure of the proton.
Upon deprotonation, the resulting this compound anion is significantly stabilized by resonance. The negative charge on the nitrogen atom is delocalized over the two adjacent carbonyl oxygen atoms, effectively distributing the charge and stabilizing the conjugate base.[3][4] This stabilization of the conjugate base is the primary driving force for the increased acidity of this compound compared to simpler amides or amines.
The resonance structures of the this compound anion are depicted below:
Figure 1: Resonance delocalization in the this compound anion.
Experimental Protocols for pKa Determination
The determination of the pKa value of a weakly acidic compound like this compound can be achieved through various experimental techniques. The two most common and reliable methods are potentiometric titration and spectrophotometric titration.
Potentiometric Titration
This method involves the gradual addition of a standardized titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[5][6]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. As this compound is slightly soluble in water, a co-solvent such as ethanol (B145695) or DMSO may be used, and the results extrapolated to aqueous conditions if necessary.[6]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[5]
-
Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, accurately measured increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the solution to equilibrate and record the pH.[5]
-
Continue the titration until the pH has risen significantly beyond the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[7]
-
Figure 2: Workflow for potentiometric pKa determination.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. This compound's aromatic nature makes it a suitable candidate for this technique. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[8][9]
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of this compound (e.g., from pH 7 to pH 10).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
-
Spectroscopic Measurement:
-
For each buffer solution, add a small, constant volume of the this compound stock solution to ensure the total this compound concentration is the same in all samples.
-
Record the UV-Vis absorbance spectrum for each solution, including a fully protonated sample (in a strongly acidic solution, e.g., pH 2) and a fully deprotonated sample (in a strongly basic solution, e.g., pH 12).
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (HA) and deprotonated (A⁻) forms of this compound.
-
-
Data Analysis:
-
Plot the absorbance at the chosen λmax against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AM - A)] where A is the absorbance of the mixture at a given pH, AI is the absorbance of the ionized form, and AM is the absorbance of the molecular (protonated) form.
-
Figure 3: Workflow for spectrophotometric pKa determination.
Application in Drug Development: The Gabriel Synthesis
The acidity of this compound is the cornerstone of the Gabriel synthesis, a robust method for the preparation of primary amines, which are prevalent structural motifs in many pharmaceutical agents.[10][11][12][13] The process involves the deprotonation of this compound to form a nucleophilic anion, which then undergoes an SN2 reaction with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylthis compound yields the desired primary amine.
The logical workflow of the Gabriel synthesis is outlined below:
Figure 4: Logical workflow of the Gabriel synthesis.
This controlled method of amine synthesis is advantageous as it avoids the over-alkylation often observed when using ammonia (B1221849) as the nitrogen source. The relatively low pKa of this compound allows for the use of moderately strong bases for deprotonation, making the initial step of the synthesis highly efficient.
Conclusion
The acidity of the N-H bond in this compound, quantified by a pKa of approximately 8.3, is a fundamental property that dictates its chemical behavior. This acidity is a direct result of the electron-withdrawing nature of the two carbonyl groups and the resonance stabilization of the resulting conjugate base. Accurate determination of this pKa value can be achieved through well-established experimental protocols such as potentiometric and spectrophotometric titrations. A thorough understanding of this compound's acidity is essential for its application in organic synthesis, most notably in the Gabriel synthesis, which remains a valuable tool in the synthesis of primary amines for drug discovery and development.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 4. (Solved) - (a) Write resonance structures for the this compound anion that... (1 Answer) | Transtutors [transtutors.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. asdlib.org [asdlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Spectroscopic Profile of Phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for phthalimide (Isoindole-1,3-dione), a crucial moiety in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic signals and absorption maxima.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The symmetry of the molecule results in a simplified spectrum. The proton (¹H) NMR spectrum is characterized by two main signals corresponding to the aromatic protons and the imide proton. The carbon-13 (¹³C) NMR spectrum shows three distinct signals for the carbonyl carbons and the two types of aromatic carbons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment (See Fig. 2) | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Integration | Reference(s) |
| H-4, H-5, H-6, H-7 | ~7.85 | DMSO-d₆ | Multiplet | 4H | [1] |
| H-4, H-5, H-6, H-7 | ~7.76 | CDCl₃ | Broad Signal | 4H | |
| N-H | ~11.38 | DMSO-d₆ | Broad Singlet | 1H | [1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment (See Fig. 2) | Chemical Shift (δ) in ppm | Solvent | Reference(s) |
| C=O (C-1, C-3) | 167.6 | DMSO-d₆ | [2] |
| C-3a, C-7a | 131.8 | DMSO-d₆ | [2] |
| C-4, C-5, C-6, C-7 | 123.2, 134.6 | DMSO-d₆ | [2] |
Note: Specific assignments for the two aromatic carbon signals (C-4/C-7 and C-5/C-6) can vary. Data is primarily sourced from literature references.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by characteristic vibrational modes, particularly the strong absorptions from the carbonyl groups of the imide function and the N-H bond.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Reference(s) |
| ~3200 | N-H Stretching | Strong, Broad | |
| 1775, 1740 | C=O Asymmetric & Symmetric Stretching | Strong | |
| ~1600 | C=C Aromatic Ring Stretching | Medium | |
| ~1310 | C-N Stretching | Medium | |
| ~715 | C-H Aromatic Out-of-Plane Bending | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The spectrum typically shows strong absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic system and carbonyl groups.
Table 4: UV-Vis Spectroscopic Data for this compound
| λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference(s) |
| 215 | 40,738 (log ε = 4.61) | Ethanol (B145695) | |
| 230 | 16,218 (log ε = 4.21) | Ethanol | |
| 291 | 1,412 (log ε = 3.15) | Ethanol |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Accurately weigh approximately 5-10 mg of dry this compound powder and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Locking and Shimming : The instrument software will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition :
-
Load a standard proton experiment parameter set.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8 or 16 scans) and a relaxation delay (d1) of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition :
-
Load a standard carbon experiment parameter set (e.g., proton-decoupled).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
Use a relaxation delay (d1) of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both spectra to identify chemical shifts.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (~1-2 mg) of dry this compound with ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Spectrum Acquisition :
-
Mount the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.
UV-Vis Spectroscopy Protocol
-
Solution Preparation :
-
Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a UV-grade solvent (e.g., ethanol or methanol).
-
From the stock solution, prepare a series of dilutions to an appropriate concentration for measurement (typically in the 1x10⁻⁴ to 1x10⁻⁵ M range), ensuring the maximum absorbance falls within the linear range of the instrument (ideally < 1.0).
-
-
Instrument Setup : Turn on the UV-Vis spectrometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.
-
Baseline Correction : Fill a quartz cuvette with the pure solvent (blank). Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement :
-
Rinse the sample cuvette with the this compound solution to be analyzed, then fill it.
-
Place the cuvette in the sample holder.
-
Scan the sample over the specified wavelength range.
-
-
Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum. If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the molecular structure of this compound for clear data correlation.
Figure 1: Workflow for the spectroscopic analysis of this compound.
Figure 2: Structure of this compound with atom numbering for NMR.
References
A Comprehensive Technical Guide to the Synthesis of Phthalimide from Phthalic Anhydride and Ammonia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of phthalimide, a crucial intermediate in the pharmaceutical and chemical industries. This compound's significance lies in its role as a precursor for primary amines via the Gabriel synthesis and its presence in various therapeutic agents. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with the synthesis of this compound from phthalic anhydride (B1165640) and various ammonia (B1221849) sources.
Introduction to this compound and its Significance
This compound (C₆H₄(CO)₂NH) is an imide derivative of phthalic anhydride.[1] Its chemical structure features an acidic N-H bond, a property attributed to the electron-withdrawing effect of the two adjacent carbonyl groups.[2] This acidity is fundamental to its application in the Gabriel synthesis for the preparation of pure primary amines, a vital transformation in pharmaceutical development.[2][3] By serving as a masked source of ammonia, this compound allows for controlled amino group introduction, avoiding common side reactions like over-alkylation that can occur with free ammonia.[2] this compound derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties, making them a key scaffold in drug discovery.[4][5]
Reaction Mechanism and Chemical Principles
The synthesis of this compound from phthalic anhydride and ammonia proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the ammonia lone pair on one of the carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate which then rearranges to a more stable amide-acid structure. The final step involves an intramolecular cyclization with the elimination of a water molecule, driven by heat, to form the stable five-membered this compound ring.[6]
Synthetic Methodologies and Experimental Protocols
Several methods exist for the synthesis of this compound from phthalic anhydride, primarily differing in the source of ammonia used. The most common methods involve aqueous ammonia, ammonium (B1175870) carbonate, or urea (B33335).
Synthesis using Aqueous Ammonia
This is a widely cited and high-yielding method for laboratory-scale synthesis.
Experimental Protocol:
-
In a 5-liter round-bottomed flask, combine 500 g (3.4 moles) of phthalic anhydride with 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.[7]
-
Fit the flask with an air condenser (at least 10 mm in diameter).[7]
-
Slowly heat the mixture using a free flame. It is advisable to occasionally shake the flask to ensure even heating and to push down any sublimed material from the condenser with a glass rod.[7]
-
Continue heating until the mixture reaches a state of quiet fusion at approximately 300°C.[7]
-
Once the reaction is complete, pour the hot reaction mixture into a suitable container and cover it to prevent sublimation of the product.[7]
-
Allow the mixture to cool and solidify. The resulting product is practically pure this compound.[7]
-
If desired, the product can be further purified by treating the solid cake with hot water to soften it, breaking it up, and then boiling it with water for a few minutes before filtration.[7]
Synthesis using Ammonium Carbonate
This method offers an alternative to using aqueous ammonia and also provides high yields.
Experimental Protocol:
-
Grind 500 g (4.4 moles) of ammonium carbonate in a mortar.[7]
-
In a suitable flask, mix the ground ammonium carbonate with 500 g (3.4 moles) of phthalic anhydride.[7]
-
The subsequent workup is similar to the aqueous ammonia method.
Synthesis using Urea
Heating phthalic anhydride with urea is another effective method for producing this compound.[9]
Experimental Protocol:
-
Mix and grind 5 g of phthalic anhydride (33.8 mmol) and 1 g of urea (16.7 mmol) together using a mortar and pestle.
-
Transfer the powder mixture to a 100 mL reaction flask.
-
Heat the flask using an oil bath or a heat gun. The solid mixture will begin to melt.
-
Continue heating until the mass suddenly solidifies and puffs up, indicating the completion of the reaction.
-
Allow the reaction flask to cool to room temperature.
-
Add 12.5 mL of water to the solid mass to break it up and dissolve any unreacted urea.
-
Collect the solid product by vacuum filtration.
-
The crude product can be recrystallized from hot ethanol (B145695) for further purification.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic methods.
| Method | Reactants | Molar Ratio (Anhydride:Ammonia Source) | Temperature (°C) | Yield (%) | Reference |
| Aqueous Ammonia | Phthalic Anhydride, 28% Aqueous Ammonia | 1 : 1.94 | ~300 | 95 - 97 | [7] |
| Ammonium Carbonate | Phthalic Anhydride, Ammonium Carbonate | 1 : 1.29 | Fusion | High | [7] |
| Urea | Phthalic Anhydride, Urea | 2 : 1 | >133 | Not specified | |
| Dry Ammonia | Phthalic Anhydride, Dry Ammonia Gas | Not specified | High | Difficult to initiate | [7] |
| Continuous Process | Molten Phthalic Anhydride, Ammonia | 1 : 1 to 1 : 1.1 | 235 - 300 | Not specified | [10] |
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis.
| Parameter | Value | Reference |
| Melting Point of this compound | 232 - 235 °C | [7] |
| Melting Point of Phthalic Anhydride | 131.6 °C | |
| Melting Point of Urea | 133 °C |
Table 2: Physical Properties of Reactants and Product.
Logical Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound from phthalic anhydride and an ammonia source.
Caption: A logical workflow for the synthesis of this compound.
Industrial Scale Synthesis
For industrial-scale production, a continuous process is often employed. This typically involves reacting molten phthalic anhydride with ammonia at elevated temperatures (235-300°C) and pressures (up to 50 bar) in a tubular reactor.[10] The molar ratio of phthalic anhydride to ammonia is generally kept close to 1:1.[10] This method allows for efficient and large-scale production of this compound.
Safety Considerations
-
Phthalic Anhydride: It is an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Ammonia: Aqueous ammonia is corrosive and has a pungent odor. Work in a fume hood and wear gloves and eye protection.
-
High Temperatures: The synthesis involves high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.
-
Sublimation: Phthalic anhydride and this compound can sublime at high temperatures. Ensure adequate ventilation and consider methods to collect sublimed material.[7]
Conclusion
The synthesis of this compound from phthalic anhydride and ammonia is a robust and well-established chemical transformation. The choice of ammonia source and reaction conditions can be tailored to the specific needs of the laboratory or industrial setting. A thorough understanding of the reaction mechanism, experimental protocols, and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate. The high-yielding nature of these methods makes this compound readily accessible for its wide-ranging applications in drug development and organic synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound- Preparation, Chemical Reactions & Uses [turito.com]
- 5. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. byjus.com [byjus.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. EP0017058B1 - Process for the continuous production of this compound - Google Patents [patents.google.com]
The Enduring Scaffold: A Technical Guide to the Biological Activities of the Core Phthalimide Structure
For Researchers, Scientists, and Drug Development Professionals
The phthalimide core, a deceptively simple isoindoline-1,3-dione structure, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its journey from a notorious teratogen to a cornerstone of modern therapeutics is a testament to the power of understanding and harnessing its complex biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of the this compound core, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Anticancer Activity: Beyond Thalidomide's Legacy
The anticancer potential of this compound derivatives extends far beyond the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide, and pomalidomide. Numerous studies have demonstrated the efficacy of novel this compound-based compounds against a wide range of cancer cell lines. The primary mechanism of action for many of these compounds involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, this compound derivatives can induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly multiple myeloma.[2]
However, the anticancer activities of phthalimides are not limited to CRBN modulation. Other mechanisms include the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.[4]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5b | MCF-7 | Human Breast Adenocarcinoma | 0.2 ± 0.01 | [5] |
| Compound 5k | MDA-MB-468 | Human Breast Adenocarcinoma | 0.6 ± 0.04 | [5] |
| Compound 5g | PC-12 | Rat Adrenal Pheochromocytoma | 0.43 ± 0.06 | [5] |
| Compound 8f | A431 | Human Epidermoid Carcinoma | Favorable (not specified) | [6] |
| Halogenated H6 Schiff base | Colon and Breast Cancer Cell Lines | Human | Effective Inhibition (not specified) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Signaling Pathway: Thalidomide's Mechanism of Action via Cereblon
Caption: Mechanism of action of thalidomide and its analogs.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators. A well-established mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[11][12][13] Some derivatives also exhibit inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[14][15]
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Target/Model | IC50/ED50 | Reference |
| Compound 6a | COX-2 Inhibition | In vitro | IC50 = 0.18 µM | [14] |
| Compound 6a | Carrageenan-induced paw edema | In vivo (rat) | ED50 = 54.0 mg/kg | [14] |
| Compound 3e (LASSBio 468) | LPS-induced neutrophil recruitment | In vivo | ED50 = 2.5 mg/kg | [11] |
| This compound IIh | LPS-induced nitric oxide production | RAW264.7 macrophages | IC50 = 8.7 µg/mL | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[16][17]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% suspension in saline)
-
Plethysmometer or calipers
-
Test compound and vehicle
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the this compound derivative or vehicle to the animals (e.g., intraperitoneally or orally).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[17][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[19][20]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway: this compound Inhibition of TNF-α and NF-κB
Caption: Inhibition of the NF-κB signaling pathway by phthalimides.
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[21][22][23] The hydrophobic nature of the this compound core is believed to facilitate its passage across microbial cell membranes.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |
| Compound 4g | Various bacteria and fungi | Potent | 0.49 - 7.81 | [21] |
| Compound 6c | Various bacteria and fungi | Active | 0.98 - 1.95 | [21] |
| This compound aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | Active | 128 | [22] |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | Remarkable | Not specified | [23] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton broth (or other suitable broth)
-
Test compound and control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in the broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anticonvulsant Activity: Targeting Neurological Disorders
The this compound scaffold has been successfully utilized to develop potent anticonvulsant agents.[29] Many of these compounds are thought to exert their effects by modulating voltage-gated sodium channels, similar to the mechanism of action of some established antiepileptic drugs.[30]
Quantitative Data: Anticonvulsant Activity of this compound Derivatives
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | Mouse | MES | 47.61 µmol/kg | [31] |
| 4-amino-N-(2,6-dimethylphenyl)this compound | Rat | MES | 25.2 µmol/kg | [31] |
| Compound 17 | Rat | MES | 5.7 | [32] |
| Compound 4 | Rat | MES | 8.0 | [32] |
| Compound 10 | Rat | MES | 28.3 | [32] |
Experimental Protocols: MES and PTZ Seizure Models
The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests are standard preclinical models for screening anticonvulsant drugs.[33][34][35][36][37]
Maximal Electroshock (MES) Test:
-
Administer the test compound to mice or rats.
-
After a set time, apply a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent this phase is indicative of its anticonvulsant activity.
Pentylenetetrazole (PTZ) Test:
-
Administer the test compound to mice or rats.
-
After a set time, administer a convulsive dose of PTZ (a GABA antagonist) subcutaneously or intraperitoneally.
-
Observe the animals for the onset and severity of clonic and tonic seizures.
-
The ability of the compound to delay the onset or reduce the severity of seizures indicates its anticonvulsant potential.
Experimental Workflow for this compound-Based Drug Discovery
The development of new drugs based on the this compound core typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for this compound-based drug discovery.
Conclusion
The this compound scaffold continues to be a rich source of biologically active molecules with therapeutic potential across a spectrum of diseases. Its ability to be readily modified allows for the fine-tuning of its pharmacological properties, leading to the development of compounds with enhanced potency and selectivity. This technical guide has provided a comprehensive overview of the key biological activities of the this compound core, along with detailed experimental protocols and visual representations of signaling pathways. It is intended to serve as a valuable resource for researchers and scientists dedicated to unlocking the full therapeutic potential of this remarkable chemical entity.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated this compound derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay [protocols.io]
- 11. Synthesis and anti-inflammatory activity of this compound derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel biological response modifiers: phthalimides with tumor necrosis factor-alpha production-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design of this compound derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedgrid.com [biomedgrid.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. Discovery of novel this compound analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Investigation of this compound and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. protocols.io [protocols.io]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the this compound pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 35. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 36. researchgate.net [researchgate.net]
- 37. scribd.com [scribd.com]
Phthalimide as a Protecting Group for Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups are fundamental to the success of complex organic syntheses. For the protection of primary amines, the phthalimide group has long served as a robust and versatile option. This technical guide provides a comprehensive overview of the use of this compound as a protecting group, detailing the mechanisms of protection and deprotection, quantitative data for key reactions, and explicit experimental protocols.
Introduction to Amine Protection and the Role of this compound
Primary amines are highly nucleophilic and readily undergo a variety of reactions, including alkylation, acylation, and oxidation.[1] In a multistep synthesis, it is often necessary to temporarily block the reactivity of an amine group to prevent undesired side reactions while other parts of a molecule are being modified. An ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.
The this compound group fulfills many of these requirements. It is introduced via the Gabriel synthesis, a classic method that transforms primary alkyl halides into primary amines.[2][3] The key advantage of using this compound is the prevention of over-alkylation, a common issue when using ammonia (B1221849) or primary amines as nucleophiles.[2][4] The resulting N-alkylthis compound is stable to a wide range of reagents and conditions. Deprotection can be achieved through various methods, allowing for flexibility in synthetic design.
The Gabriel Synthesis: Protection of Primary Amines
The introduction of the this compound protecting group is achieved through the Gabriel synthesis. This process involves two main steps: the formation of the this compound anion and the subsequent N-alkylation with a suitable electrophile, typically a primary alkyl halide.
The N-H proton of this compound is acidic (pKa ≈ 8.3) due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[2] Deprotonation is typically achieved using a base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) to form the potassium or sodium salt of this compound.[2] This salt then serves as a potent nitrogen nucleophile in an S(_N)2 reaction with a primary alkyl halide to furnish the N-alkylthis compound.[2]
Caption: Workflow for the protection of a primary amine using this compound (Gabriel Synthesis).
Quantitative Data for N-Alkylation
The efficiency of the N-alkylation step is dependent on the substrate, solvent, and reaction conditions. Dimethylformamide (DMF) is a commonly used solvent that facilitates the S(_N)2 reaction.[5]
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | DMF | 90-100 | 1.5 | 95 | [6] |
| Ethyl bromoacetate | K-phthalimide | DMF | 25 | 0.5 | 94 | [7] |
| 1-Bromobutane | K-phthalimide | DMF | 80-90 | 2 | 85-90 | [7] |
| 3-Bromopropan-1-ol | K-phthalimide | DMF | 100 | 3 | 82 | [8] |
Experimental Protocol: N-Alkylation of Potassium this compound
This protocol provides a general procedure for the N-alkylation of potassium this compound with a primary alkyl halide in DMF.[9]
Materials:
-
Potassium this compound
-
Primary alkyl halide
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Dichloromethane (B109758) or ethyl acetate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of potassium this compound (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to an appropriate temperature (typically between 80-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the alkyl halide), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkylthis compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Deprotection of N-Alkylphthalimides
The removal of the this compound group to liberate the free primary amine can be accomplished through several methods. The choice of deprotection strategy depends on the overall molecular structure and the presence of other functional groups.
Caption: Overview of common methods for the deprotection of N-alkylphthalimides.
Hydrazinolysis (Ing-Manske Procedure)
The most common and generally mildest method for cleaving the this compound group is through hydrazinolysis, known as the Ing-Manske procedure.[10] This reaction involves heating the N-alkylthis compound with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol (B145695). The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, leading to the formation of a stable cyclic byproduct, phthalhydrazide (B32825), and the desired primary amine.[11]
Acidic and Basic Hydrolysis
N-alkylphthalimides can also be hydrolyzed under acidic or basic conditions to release the primary amine.[10] However, these methods often require harsh conditions, such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.[3] Acidic hydrolysis yields the primary amine salt and phthalic acid, while basic hydrolysis gives the primary amine and a salt of phthalic acid.[12]
Reductive Cleavage with Sodium Borohydride (B1222165)
For substrates that are sensitive to hydrazinolysis or harsh hydrolytic conditions, a milder reductive cleavage method using sodium borohydride (NaBH₄) has been developed.[13][14] This two-stage, one-flask procedure involves the reduction of the this compound to an o-hydroxymethyl benzamide (B126) intermediate, which then lactonizes under acidic conditions to release the primary amine and phthalide (B148349), a byproduct that can be easily removed by extraction.[13][15] This method is particularly advantageous in peptide synthesis as it minimizes the risk of racemization.[13]
Comparison of Deprotection Methods
| Method | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Advantages | Disadvantages | Reference |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 1-4 h | High | Mild, neutral conditions | Hydrazine is toxic; byproduct removal can be tricky | [10][16] |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | Water | High temp. | Several hours | Variable | Readily available reagents | Harsh conditions, low yields, potential side reactions | [3][10] |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Water/Alcohol | High temp. | Several hours | Variable | Readily available reagents | Harsh conditions, potential for side reactions | [12] |
| Reductive Cleavage | NaBH₄, Acetic acid | 2-Propanol/Water | RT, then 80 °C | ~26 h | ~97% | Very mild, avoids racemization | Longer reaction time | [11][15] |
Experimental Protocols for Deprotection
This protocol provides a general method for the cleavage of an N-alkylthis compound using hydrazine hydrate.[16]
Materials:
-
N-alkylthis compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography as required.
This protocol outlines the mild, two-stage deprotection of an N-alkylthis compound using sodium borohydride.[15]
Materials:
-
N-alkylthis compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the N-alkylthis compound (1.0 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 ratio), add sodium borohydride (approximately 5 equivalents) in portions.
-
Stir the mixture at room temperature for about 24 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution or other suitable base.
-
Extract the primary amine with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the primary amine.
Applications in Drug Development and Complex Synthesis
The this compound protecting group has found extensive use in the synthesis of pharmaceuticals and other complex organic molecules. Its ability to act as a masked source of ammonia is particularly valuable.[1] Several drugs contain the this compound moiety as part of their core structure, including thalidomide (B1683933) and its analogs, which have immunomodulatory and anti-cancer properties.[17]
In peptide synthesis, the phthaloyl group is used to protect the N-terminus of amino acids, preventing racemization during peptide coupling reactions.[18] The Gabriel synthesis also provides a reliable route to various amino acids.
Furthermore, the this compound group can serve as a stereodirecting and site-protecting group in C-H functionalization reactions, enabling the synthesis of complex amine-containing molecules with high selectivity.[19]
Conclusion
The use of this compound as a protecting group for primary amines remains a highly relevant and valuable strategy in modern organic synthesis. The Gabriel synthesis provides a robust method for the introduction of the this compound group, effectively preventing over-alkylation. A range of deprotection methods, from the classic hydrazinolysis to milder reductive cleavage, offers synthetic chemists the flexibility to choose a protocol that is compatible with their specific substrate and overall synthetic plan. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals in the successful application of this important protecting group strategy.
References
- 1. Reaction of this compound: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 14. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 15. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. benchchem.com [benchchem.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Phthalimides [organic-chemistry.org]
- 19. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
While the synthetic world is replete with phthalimide-based compounds, their natural occurrence is a tale of rarity and microbial ingenuity. This compound itself is found in nature only as the exceptionally rare mineral kladnoite. However, a class of related compounds, the phthalimidines, are naturally produced, primarily by fungi. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of these intriguing molecules, with a focus on researchers, scientists, and drug development professionals.
Natural Occurrence: A Fungal Prerogative
The natural world offers a stark contrast to the synthetic prevalence of the this compound scaffold. While the parent compound is almost exclusively a product of chemical synthesis, a number of its derivatives, particularly isoindolinones (phthalimidines), have been isolated from fungal sources.
This compound: The only known natural occurrence of this compound is as the mineral kladnoite .[1][2] This mineral is exceedingly rare and has been found in only a few locations associated with burning coal seams.[1][2]
Phthalimidine Derivatives: The vast majority of naturally occurring compounds related to this compound are phthalimidines, which are primarily produced by various species of fungi. These compounds often feature a substituted isoindolinone core. Notable examples include:
-
Aspernidine A and B: These prenylated isoindolinone alkaloids are produced by the model fungus Aspergillus nidulans.[3][4][5] The discovery of Aspernidine A was facilitated by screening a genome-wide kinase knockout library of A. nidulans, where a deletion strain of the mitogen-activated protein kinase gene, mpkA, was found to produce the compound in higher titers.[3]
-
Other Fungal Phthalimidines: Various other phthalimidine derivatives have been reported from fungal genera such as Alternaria and Stachybotrys.
To date, there is no significant evidence of the natural occurrence of true this compound or phthalimidine alkaloids in plants or bacteria. While plants are known to produce structurally related compounds called phthalides, these lack the nitrogen atom characteristic of the imide or imidine ring.[6][7] Similarly, while bacteria, particularly Actinobacteria, are a rich source of diverse alkaloids, this compound-containing natural products have not been a prominent feature of their metabolic output.[8][9][10]
Quantitative Data on Natural Occurrence
Quantifying the natural abundance of fungal phthalimidines is challenging due to their often low production levels under standard laboratory conditions. The production of Aspernidine A, for instance, was initially detected from a large-scale 14-liter culture of Aspergillus nidulans.[3]
| Compound | Producing Organism | Reported Yield/Production Level | Reference |
| Aspernidine A | Aspergillus nidulans (mpkAΔ strain) | High titer production observed; 58-fold increase compared to the control strain. | [3] |
Note: Specific yield in mg/L is not consistently reported in the literature, with many studies focusing on relative production increases in engineered strains.
Biosynthesis of Fungal Phthalimidines: The Aspernidine A Pathway
The biosynthesis of fungal phthalimidines is orchestrated by a suite of enzymes encoded within a Biosynthetic Gene Cluster (BGC) . The BGC for Aspernidine A in Aspergillus nidulans has been identified and characterized, providing insights into the enzymatic steps involved in its formation.
The core of the Aspernidine A molecule is a polyketide, synthesized by a non-reducing polyketide synthase (NR-PKS) . The biosynthetic pathway is proposed to proceed as follows:
-
Polyketide Synthesis: The NR-PKS PkfA initiates the biosynthesis.[3]
-
Series of Enzymatic Modifications: The initial polyketide undergoes a series of modifications, including reductions, oxidations, and prenylation, catalyzed by enzymes encoded in the pkf gene cluster.
-
Key Enzymes in the Aspernidine A BGC:
-
pkfA (AN3230): Polyketide Synthase, responsible for the initial polyketide chain.[3]
-
pkfB (AN3225): Cytochrome P450 monooxygenase, likely involved in hydroxylation.[3]
-
pkfC (AN3226): Short-chain dehydrogenase, likely involved in a reduction step.[3]
-
pkfE (AN3228): Prenyltransferase, responsible for the attachment of a prenyl group.[3]
-
pkfF (AN3229): Choline dehydrogenase-like enzyme, potentially involved in an oxidation step.[3]
-
Biological Activities and Signaling Pathways
Naturally occurring and synthetic this compound derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity via TLR4 Signaling Inhibition
A significant mechanism underlying the anti-inflammatory effects of some this compound derivatives is the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway . TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.
The TLR4 signaling pathway proceeds via two major downstream branches:
-
MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB , resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
TRIF-dependent pathway: This pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons.
This compound derivatives have been shown to inhibit TLR4 signaling, thereby reducing the production of these inflammatory mediators. The exact mechanism of inhibition may involve direct binding to TLR4 or its co-receptor MD2, or interference with downstream signaling components.
Experimental Protocols
Isolation and Purification of Aspernidine A from Aspergillus nidulans
The following is a generalized workflow for the isolation and purification of Aspernidine A from a fungal culture, based on methodologies described in the literature.
1. Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., lactose (B1674315) minimal medium) with spores of the Aspernidine A-producing Aspergillus nidulans strain (e.g., the mpkAΔ strain).
-
Incubate the culture for a specified period (e.g., 7-14 days) under appropriate conditions (e.g., 37°C with shaking).
2. Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Flash Chromatography: Subject the crude extract to flash chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing Aspernidine A using preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
4. Structure Elucidation:
-
Confirm the structure of the purified compound using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition.
-
Conclusion
The natural occurrence of this compound and its derivatives is a fascinating and narrowly defined area of natural product chemistry. While the parent this compound is a geological rarity, the fungal kingdom has demonstrated the biosynthetic capacity to produce a variety of phthalimidine structures with intriguing biological activities. The elucidation of the biosynthetic gene cluster for Aspernidine A in Aspergillus nidulans has opened the door to understanding the enzymatic machinery behind the formation of these compounds. The anti-inflammatory properties of some this compound derivatives, through the inhibition of the TLR4 signaling pathway, highlight their potential as leads for drug discovery. Further exploration of the fungal metabolome is likely to uncover more examples of these rare natural products, offering new avenues for therapeutic development.
References
- 1. Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Genetic Characterization of the Biosynthesis Cluster of a Prenylated Isoindolinone Alkaloid Aspernidine A in … [ouci.dntb.gov.ua]
- 3. Molecular Genetic Characterization of the Biosynthesis Cluster of a Prenylated Isoindolinone Alkaloid Aspernidine A in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Aspernidine A and B, prenylated isoindolinone alkaloids from the model fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound- Preparation, Chemical Reactions & Uses [turito.com]
- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological profile and safety data of Phthalimide
An In-depth Technical Guide on the Toxicological Profile and Safety of Phthalimide
Introduction
This compound, with the chemical formula C₆H₄(CO)₂NH, is an imide derivative of phthalic anhydride. It presents as a white, crystalline solid at room temperature and is utilized primarily as a chemical intermediate in the synthesis of various organic compounds, including anthranilic acid, fungicides like Folpet (B141853), and certain dyes.[1] Despite its structural resemblance to the notorious teratogen thalidomide, this compound itself exhibits a markedly different and significantly lower toxicity profile.[2] This guide provides a comprehensive overview of the toxicological data and safety information for this compound (CAS No. 85-41-6), intended for researchers, scientists, and drug development professionals.
Toxicological Profile
The toxicological profile of this compound has been characterized through various in vivo and in vitro studies. The compound generally demonstrates a low order of toxicity across multiple endpoints.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and intraperitoneal routes of exposure.[1] The primary effects observed in animal studies at very high doses are non-specific, such as reduced activity and appetite.[3][4]
Table 1: Acute Toxicity of this compound
| Exposure Route | Species | Endpoint | Value (mg/kg bw) | Source |
|---|---|---|---|---|
| Oral | Rat (male) | LD50 | > 5,000 | [5][6][7] |
| Oral | Rat | LD50 | > 2,000 | [8][9] |
| Oral | Mouse | LD50 | 5,000 | [2][10] |
| Dermal | Rabbit | LD50 | > 7,940 | [5][11] |
| Intraperitoneal | Mouse | LD50 | 1,175 |[2] |
Skin and Eye Irritation
Studies conducted on animals indicate that this compound is, at most, a slight irritant to the skin and eyes. Observed effects are typically mild and reversible within a few days.[3][4]
Table 2: Irritation Potential of this compound
| Test Type | Species | Observation | Result | Source |
|---|---|---|---|---|
| Skin Irritation | Rabbit | 24-hour exposure | No irritation | [5][6][7] |
| Eye Irritation | Rabbit | Instillation in conjunctival sac | No eye irritation |[5][6][7] |
In some studies, applying 100 mg of this compound to rabbit eyes caused mild discomfort and slight to moderate erythema, which was reversible within 48 hours.[3] Similarly, slight, reversible erythema was noted in one skin irritation study using a corn oil suspension.[3]
Genotoxicity and Mutagenicity
This compound has been evaluated for its potential to cause genetic mutations and chromosomal damage in a variety of in vitro assays. The collective evidence suggests that this compound is not genotoxic.
Table 3: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without S9 | Negative | [4][5][6][7] |
| Chromosomal Aberration Test | In vitro | With and without S9 | No polyploidy observed. Weak clastogenic effects only at cytotoxic concentrations with S9 mix. |[4] |
Overall, this compound is considered to be non-mutagenic in bacterial systems and is not anticipated to be genotoxic in vivo based on the available data.[4]
Carcinogenicity
Long-term animal studies have been conducted to assess the carcinogenic potential of this compound. Lifetime feeding studies in rodents performed by the National Toxicology Program did not show any evidence of carcinogenic effects.[12] this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or under California's Proposition 65.[5][6][7][10]
Reproductive and Developmental Toxicity
Due to its structural similarity to thalidomide, the reproductive and developmental toxicity of this compound has been a point of concern.[2] However, standard toxicological assessments do not classify this compound as a reproductive toxicant.[8][9][13] Some studies note potential reproductive effects, but only at high doses.[3][5][7] A limited animal study demonstrated that this compound can cross the placenta.[3][4] It is crucial to distinguish the toxicological profile of this compound from that of phthalate (B1215562) esters, a different class of chemicals known for their endocrine-disrupting and reproductive effects.[14][15][16][17]
Repeated Dose Toxicity
This compound demonstrates low toxicity upon repeated administration. In a sub-acute inhalation study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for males was 523 mg/m³ (the highest dose tested).[3][4] For females, the NOAEL was 154 mg/m³, based on a decreased lung-to-body weight ratio at the highest dose, though no corresponding histopathological changes were observed.[3][4] In an oral repeated dose study following OECD TG 422, no compound-related effects were seen in male rats at doses up to 1000 mg/kg bw/day.[3][4]
Toxicokinetics
Comprehensive toxicokinetic data for this compound is not widely available.[3][4] In a study of the fungicide folpet, which metabolizes to this compound, the elimination half-life of this compound in human plasma was approximately 31.5 hours.[18] In urine, the elimination half-life was about 27.3 hours.[18] The data also showed that this compound is a minor urinary metabolite compared to phthalic acid.[18] As mentioned, limited animal data indicates that this compound is capable of placental transfer.[3][4]
Experimental Protocols
The toxicological data for this compound are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Test Guideline 401)
This protocol is used to determine the median lethal dose (LD50). A single, high dose of this compound is administered to a group of rodents (typically rats) via oral gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. A key outcome is the LD50 value, which is the statistically estimated dose that would be lethal to 50% of the test population. The results for this compound indicate an LD50 greater than 5,000 mg/kg in rats, classifying it as having low acute oral toxicity.[5]
Caption: Workflow for an Acute Oral Toxicity Study (OECD 401).
Ames Test (OECD Test Guideline 471)
This in vitro assay assesses the mutagenic potential of a substance. Strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The test involves exposing the bacteria to this compound, both with and without an external metabolic activation system (the S9 fraction from rat liver homogenate, which simulates mammalian metabolism). A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, suggests the substance is a mutagen. This compound consistently yields negative results in this assay.[4][5]
Eye Irritation/Corrosion (OECD Test Guideline 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or damage. A small, measured amount of this compound is applied to the conjunctival sac of one eye of a test animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined and scored for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The reversibility of any observed lesions is also assessed. This compound is found to be a non-irritant in this test.[5][6][7]
Safety and Handling
While this compound has a low hazard profile, proper laboratory safety practices should always be followed.
-
Engineering Controls : Use with adequate ventilation to minimize dust generation and accumulation.[10]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][8]
First-Aid Measures
-
Inhalation : Move the person to fresh air. If symptoms appear, get medical aid.[5][10]
-
Skin Contact : Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get medical aid.[10]
-
Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[10]
Fire and Explosion Hazards
This compound is a combustible solid. Dust clouds generated from fine grinding may burn rapidly if ignited.[2]
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]
-
Hazardous Combustion Products : May include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][7]
Caption: Decision workflow for selecting appropriate safety controls.
Conclusion
This compound possesses a low toxicological hazard profile. It exhibits low acute toxicity, is not a skin or eye irritant, and is not considered genotoxic or carcinogenic based on extensive testing.[3][4][12][13] While concerns regarding reproductive toxicity exist due to structural similarities to other compounds, this compound itself is not classified as a reproductive toxicant under standard guidelines.[8][9] Standard chemical safety and handling procedures are sufficient to ensure the safe use of this compound in research and industrial settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproductive and developmental effects of phthalate diesters in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Toxicokinetics of captan and folpet biomarkers in orally exposed volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Photophysical Properties of Unsubstituted Phthalimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to an imide functional group.[1] Its rigid, planar structure forms the core of many functional dyes, fluorescent probes, and pharmacologically active molecules. While substituted phthalimides are renowned for their diverse and often strong fluorescence properties, the parent, unsubstituted this compound molecule exhibits distinct photophysical characteristics. This technical guide provides a detailed overview of the core photophysical properties of unsubstituted this compound, focusing on its absorption and emission characteristics. It includes a summary of quantitative data, detailed experimental protocols for characterization, and a visualization of the experimental workflow.
Absorption Properties
Unsubstituted this compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The absorption profile is characterized by multiple bands corresponding to π → π* electronic transitions within the aromatic system and n → π* transitions associated with the carbonyl groups of the imide function. The precise positions and intensities of these absorption bands can be influenced by the solvent environment.
Table 1: UV-Vis Absorption Data for Unsubstituted this compound
| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Ethanol | 215 | 44,100 | [2] |
| Alcohol | 229.5 | 16,218 (log ε = 4.21) | [1] |
| Alcohol | 238 | 10,715 (log ε = 4.03) | [1] |
| Alcohol | 291 | 1,412 (log ε = 3.15) | [1] |
Note: Molar extinction coefficients for "Alcohol" were calculated from the provided log ε values.
Fluorescence Properties
A critical aspect of the photophysics of unsubstituted this compound is its lack of significant fluorescence. The lowest energy electronic transition in this compound is a locally excited (LE) n–π* transition originating from a carbonyl group.[3] This type of transition is often characterized by a low oscillator strength and efficient intersystem crossing to the triplet state, which significantly reduces the fluorescence quantum yield.
In solution, unsubstituted N-alkylphthalimides, which are electronically very similar to the parent compound, have been observed to show almost no emission.[4] The introduction of electron-donating substituents onto the this compound ring is a common and necessary strategy to alter the nature of the lowest excited state to a π–π* transition, which typically results in bright fluorescence.[3]
Due to its non-emissive nature, quantitative data such as the fluorescence emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) for unsubstituted this compound are not commonly reported in the scientific literature as they are considered to be negligible.
Experimental Protocols
The photophysical characterization of a compound like this compound involves several key spectroscopic techniques.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light as a function of wavelength and to determine the molar extinction coefficients.
Methodology:
-
Sample Preparation: A stock solution of unsubstituted this compound is prepared in the solvent of interest (e.g., ethanol) at a known concentration. A series of dilutions are then made to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing only the pure solvent is placed in the reference beam path, and an identical cuvette with the same pure solvent is placed in the sample beam path to record a baseline.
-
Sample Measurement: The solvent in the sample cuvette is replaced with the this compound solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Steady-State Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission spectrum and to determine the fluorescence quantum yield relative to a standard. For a non-fluorescent compound like unsubstituted this compound, this experiment would confirm the lack of significant emission.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in the solvent of interest, with an absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
-
Measurement: The sample is excited at a wavelength where it absorbs light (e.g., one of its λ_max values). The emission spectrum is recorded by scanning the emission monochromator over a longer wavelength range.
-
Quantum Yield Determination (for fluorescent compounds): The fluorescence quantum yield (Φ_f) is typically determined by the relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield. The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, allowing for the determination of the fluorescence lifetime. For a non-fluorescent compound, the decay would be too fast to measure with standard instrumentation.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC setup typically includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement: The sample is excited by the high-repetition-rate pulsed laser. The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
Data Analysis: A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τ_f).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of experiments for the photophysical characterization of a chromophore like this compound.
Caption: Workflow for the photophysical characterization of unsubstituted this compound.
Conclusion
Unsubstituted this compound is a weakly absorbing chromophore in the UV region with multiple absorption bands corresponding to π → π* and n → π* transitions. Critically, it is considered to be a non-fluorescent molecule due to the nature of its lowest excited singlet state, which favors non-radiative decay pathways over the emission of light. This lack of inherent fluorescence is a key characteristic that necessitates chemical modification, typically through the introduction of electron-donating groups, to develop this compound-based materials for applications requiring strong light emission. The experimental protocols detailed herein provide a standard framework for the characterization of such chromophores, allowing researchers to elucidate their fundamental photophysical properties.
References
- 1. This compound | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Nathis compound Compound Containing Quaternary Ammonium [pccc.icrc.ac.ir]
The Phthalimide Moiety: An In-depth Technical Guide to its Electrochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The phthalimide moiety, a bicyclic aromatic structure, is a cornerstone in synthetic and medicinal chemistry. Its unique electronic and steric properties make it a versatile building block in a wide array of applications, from pharmaceuticals to advanced materials. Understanding the electrochemical behavior of the this compound core is paramount for its rational design and implementation in redox-sensitive systems, including organic electronics, electrochemical sensors, and targeted drug delivery mechanisms. This technical guide provides a comprehensive overview of the electrochemical properties of the this compound moiety, detailing its redox characteristics, experimental analysis protocols, and the underlying electronic principles.
Core Electrochemical Characteristics
The this compound structure possesses a distinct electron-accepting nature, primarily due to the two electron-withdrawing carbonyl groups attached to the aromatic ring. This inherent electrophilicity governs its electrochemical behavior, making it readily susceptible to reduction. The electrochemical properties can be finely tuned by substitution on the nitrogen atom or the aromatic ring, allowing for the rational design of molecules with specific redox potentials.
Redox Behavior
The electrochemical reduction of this compound and its derivatives typically proceeds via a one-electron transfer to form a radical anion. In aprotic media, this process is often reversible. The stability of the resulting radical anion is influenced by the molecular structure and the experimental conditions. Further reduction to a dianion can also occur at more negative potentials.
The oxidation of the this compound moiety is generally more challenging due to its electron-deficient nature. However, the introduction of electron-donating substituents on the aromatic ring or the N-substituent can facilitate oxidation.
Quantitative Electrochemical Data
The following tables summarize key electrochemical and electronic parameters for a range of this compound derivatives, providing a comparative basis for molecular design and application.
Table 1: Redox Potentials of this compound Derivatives
| Compound | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) | Reference |
| This compound | 1.53 | 6.05 | [1][2] |
| N-Hydroxythis compound | 1.65 | 5.49 | [1][2] |
| N-Aminothis compound | 1.54 | 4.70 | [1][2] |
| N-Chlorothis compound | - | - | [1] |
| 3-Nitrothis compound | - | - | [1] |
| 3,4,5,6-Tetrachlorothis compound | - | - | [1] |
Note: Potentials are computationally derived and converted to the Li+/Li scale. The original reference should be consulted for detailed computational methods.
Table 2: HOMO and LUMO Energy Levels of this compound-Based Molecules
| Molecule ID | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| M1 | -6.0 | -3.03 | 2.97 | [3] |
| M2 | -6.1 | -2.98 | 3.12 | [3] |
| M3 | - | -3.44 | - | [3] |
| M4 | - | -3.64 | - | [3] |
| M5 | - | -3.8 | - | [3] |
| M6 | - | -3.9 | - | [3] |
| M7 | - | -3.29 | - | [3] |
Note: HOMO and LUMO levels were determined from cyclic voltammetry and/or ultraviolet photoelectron spectroscopy (UPS). Refer to the source for specific experimental conditions and the molecular structures of M1-M7.
Experimental Analysis: Methodologies and Protocols
Cyclic Voltammetry (CV) is the primary technique for investigating the electrochemical properties of this compound derivatives. It provides valuable information on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of electrochemically generated species.
Detailed Experimental Protocol for Cyclic Voltammetry of a this compound Derivative
This protocol outlines a general procedure for the electrochemical analysis of a novel N-substituted this compound derivative in a non-aqueous solvent.
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.[4]
-
Reference Electrode: Non-aqueous Ag/Ag+ reference electrode (e.g., 0.01 M AgNO3 in 0.1 M supporting electrolyte/acetonitrile).[5][6][7]
-
Counter Electrode: Platinum wire or mesh.[4]
-
Solvent: Anhydrous acetonitrile (B52724) (CH3CN) or N,N-dimethylformamide (DMF), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAPO4).[8]
-
Analyte: 1-5 mM solution of the this compound derivative.[8]
-
Internal Standard (optional but recommended): Ferrocene (B1249389).[5]
-
Polishing Materials: 0.05 µm alumina (B75360) slurry and polishing pads.[9]
-
Inert Gas: High-purity argon or nitrogen.
2. Electrode Preparation:
-
Working Electrode Polishing:
-
Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.[9]
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (e.g., acetonitrile).
-
Sonnicate the electrode in the solvent for 2-5 minutes to remove any adhered polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Reference Electrode Preparation:
-
Fill the reference electrode body with the appropriate filling solution (e.g., 0.01 M AgNO3 in 0.1 M TBAPF6/CH3CN).[7]
-
Ensure there are no air bubbles in the electrode body.
-
Store the electrode in a solution of the supporting electrolyte when not in use.
-
-
Counter Electrode Cleaning:
-
Flame-anneal the platinum wire counter electrode or clean it electrochemically by cycling in a dilute acid solution (e.g., 0.5 M H2SO4), followed by thorough rinsing with deionized water and the electrochemical solvent.
-
3. Electrochemical Cell Setup:
-
Prepare a 1-5 mM solution of the this compound derivative in a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.[8]
-
Transfer the solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.[10]
-
Assemble the three-electrode system in the cell, ensuring the tip of the reference electrode is in close proximity to the working electrode surface to minimize iR drop.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution without the analyte to determine the potential window of the solvent/electrolyte system.
-
Analyte Scan:
-
Set the initial potential to a value where no faradaic current is observed.
-
Define the potential scan range. For reduction, scan towards negative potentials first. For a typical this compound, a range of 0 V to -2.0 V might be appropriate.
-
Set the scan rate, typically starting at 100 mV/s.[11]
-
Perform multiple scans to ensure reproducibility.
-
-
Scan Rate Dependence:
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process. For a reversible process, the peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) and the peak current should be proportional to the square root of the scan rate.
-
-
Internal Standard:
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined and stable potential and can be used to reference the measured potentials of the analyte.[5]
-
5. Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for each redox event.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2, which is an approximation of the formal reduction potential (E°').
-
Calculate the peak separation (ΔEp = Epa - Epc).
-
Plot the peak current (ip) versus the square root of the scan rate (ν^1/2) to assess the diffusion-controlled nature of the process.
Visualizing Electrochemical Processes and Workflows
Graphical representations are invaluable for understanding complex electrochemical mechanisms and experimental procedures. The following diagrams, generated using the DOT language, illustrate key aspects of this compound electrochemistry.
Conclusion
The this compound moiety exhibits rich and tunable electrochemical properties, primarily characterized by its electron-accepting nature and reversible reduction to a radical anion. A thorough understanding and precise measurement of these properties, through techniques like cyclic voltammetry, are essential for the effective design and development of novel this compound-based compounds for a diverse range of applications. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists working at the interface of chemistry, materials science, and pharmacology.
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. This compound-based π-conjugated small molecules with tailored electronic energy levels for use as acceptors in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01877C [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Non-Aqueous Reference Electrode Overview | Pine Research Instrumentation [pineresearch.com]
- 6. ossila.com [ossila.com]
- 7. sciencegears.com.au [sciencegears.com.au]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Stability: A Technical Guide to the Resonance Stabilization of the Phthalimide Anion
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the stability of the phthalimide anion, a critical intermediate in various synthetic pathways, most notably in the pharmaceutical industry. We will delve into the electronic factors contributing to its stability, present quantitative data to support these concepts, and provide detailed experimental protocols for its characterization.
The Acidity of this compound: A Consequence of Inductive and Resonance Effects
This compound, a bicyclic compound containing an imide functional group, exhibits a significantly acidic proton on the nitrogen atom.[1] This heightened acidity, in comparison to simple amines or amides, is attributed to two primary electronic effects. Firstly, the presence of two adjacent electron-withdrawing carbonyl groups inductively pulls electron density away from the nitrogen atom, polarizing the N-H bond and facilitating proton abstraction.[2] Secondly, and more importantly, the resulting conjugate base, the this compound anion, is extensively stabilized by resonance.[3]
Formation of the this compound Anion
The this compound anion is readily generated by treating this compound with a moderately strong base, such as potassium hydroxide (B78521).[2] The hydroxide ion deprotonates the nitrogen, forming the potassium salt of this compound and water.[4] This salt is a key nucleophile in reactions like the Gabriel synthesis of primary amines.[5][6]
Delocalization of Charge: The Resonance Structures of the this compound Anion
The remarkable stability of the this compound anion is a direct result of the delocalization of the negative charge on the nitrogen atom across the two adjacent carbonyl groups. This distribution of charge over multiple atoms through resonance significantly lowers the overall energy of the anion, making its formation more favorable. The principal resonance contributors involve the movement of the nitrogen lone pair to form a double bond with a carbonyl carbon, concurrently pushing the pi electrons of the carbonyl group onto the oxygen atom.[7]
Quantitative Evidence for Resonance Stabilization
The concept of resonance stabilization is substantiated by quantitative experimental and computational data. The acidity constant (pKa) of this compound and the bond lengths within the neutral molecule and its anion provide compelling evidence for electron delocalization.
| Parameter | Value | Significance |
| pKa of this compound | ~8.3 | Indicates significantly higher acidity compared to ammonia (B1221849) (pKa ~38) and simple amides (pKa ~17), highlighting the stability of the conjugate base. |
| C-N Bond Length (Neutral this compound) | ~1.379 Å | Longer than a typical C=N double bond, but shorter than a C-N single bond, suggesting partial double bond character. |
| C-N Bond Length (this compound Anion) | 1.369(3) Å[8] | Shorter than in neutral this compound, indicating increased double bond character due to resonance. |
| C=O Bond Length (Neutral this compound) | ~1.201 Å | Typical for a carbonyl double bond. |
| C=O Bond Length (this compound Anion) | 1.231(3) Å[8] | Longer than in neutral this compound, indicating decreased double bond character as electron density is delocalized onto the oxygen atoms. |
Experimental Protocol: Determination of this compound's pKa via UV-Vis Spectrophotometry
The pKa of this compound can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.[9][10]
Objective: To determine the pKa of this compound by measuring its absorbance in a series of buffer solutions of known pH.
Materials:
-
This compound
-
UV-Vis Spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a pH range from ~7 to ~10 (e.g., phosphate (B84403) or borate (B1201080) buffers)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Methanol (for stock solution)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in methanol.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa of this compound (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a volumetric flask and diluting to the mark with the buffer. This ensures the total concentration of this compound is constant across all samples.
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum of this compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (HA).
-
Record the UV-Vis spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated species (A⁻).
-
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
Measure the absorbance of each buffered this compound solution at this chosen wavelength.
-
-
Data Analysis:
-
Plot absorbance versus pH. The resulting curve should be sigmoidal.
-
The pKa is the pH at the inflection point of the sigmoid curve, which corresponds to the pH where the concentrations of the protonated and deprotonated forms are equal. This can be determined graphically or by using appropriate software to fit the data to the Henderson-Hasselbalch equation.
-
Significance in Drug Development: The Gabriel Synthesis
The stability and nucleophilicity of the this compound anion are harnessed in the Gabriel synthesis, a cornerstone method for the preparation of primary amines, which are prevalent motifs in many pharmaceutical compounds.[5] This multi-step process utilizes this compound as a protected form of ammonia, preventing the over-alkylation that often plagues direct alkylation of ammonia.[4]
The logical progression of the Gabriel synthesis is as follows:
-
Anion Formation: this compound is deprotonated by a base (e.g., KOH) to form the nucleophilic this compound anion.
-
Nucleophilic Substitution: The anion undergoes an SN2 reaction with a primary alkyl halide, forming an N-alkylthis compound.
-
Deprotection: The N-alkylthis compound is subsequently cleaved, typically via hydrazinolysis or acidic/basic hydrolysis, to release the desired primary amine and a phthalic acid derivative.[6][11]
Conclusion
The resonance stabilization of the this compound anion is a key determinant of its chemical behavior and utility. The delocalization of the negative charge across the nitrogen and two oxygen atoms, supported by quantitative data on acidity and bond lengths, explains its enhanced stability. This fundamental understanding is crucial for its application in organic synthesis, particularly in the pharmaceutical industry for the construction of primary amine-containing molecules through the Gabriel synthesis. The experimental and analytical methods outlined in this guide provide a framework for the practical investigation and characterization of this important chemical entity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Potassium this compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel this compound Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (Solved) - (a) Write resonance structures for the this compound anion that... (1 Answer) | Transtutors [transtutors.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Step-by-Step Gabriel Synthesis Protocol for Primary Amines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Gabriel synthesis is a cornerstone method in organic chemistry for the selective preparation of primary amines from primary alkyl halides.[1] Developed by Siegmund Gabriel in 1887, this two-step process circumvents the common issue of over-alkylation often encountered with the direct amination of alkyl halides with ammonia (B1221849), which can lead to mixtures of primary, secondary, and tertiary amines.[1][2] The Gabriel synthesis utilizes the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), ensuring that only a single alkylation event occurs.[3] The synthesis involves the N-alkylation of potassium this compound followed by the cleavage of the resulting N-alkylthis compound to release the desired primary amine.[4] This method is particularly valuable in medicinal chemistry and drug development for the clean and efficient introduction of a primary amine functionality into a target molecule.
This document provides a detailed, step-by-step protocol for the Gabriel synthesis, including the preparation of the key N-alkylthis compound intermediate and a comparative overview of the different methods for its subsequent cleavage to yield the final primary amine.
Reaction Mechanism and Workflow
The Gabriel synthesis proceeds in two main stages:
-
N-Alkylation of Potassium this compound: The synthesis begins with the deprotonation of this compound, a weak acid, by a base such as potassium hydroxide (B78521) (KOH) to form the potassium this compound salt. This salt serves as a potent nucleophile. The this compound anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[4] The bulky nature of the this compound nucleophile generally restricts this reaction to unhindered primary alkyl halides; secondary and tertiary halides are prone to elimination side reactions and are not suitable substrates.[5] Dimethylformamide (DMF) is a commonly used polar aprotic solvent that facilitates this SN2 reaction.[6]
-
Cleavage of the N-Alkylthis compound: The N-alkylthis compound intermediate is a stable compound that effectively "protects" the primary amine. To liberate the amine, the imide bonds must be cleaved. This can be achieved through several methods, with the most common being hydrazinolysis (the Ing-Manske procedure), acidic hydrolysis, or basic hydrolysis.[4][6]
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used and generally milder method for cleaving the N-alkylthis compound.[6] It involves reacting the intermediate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. The reaction results in the formation of the very stable phthalhydrazide (B32825), a cyclic byproduct that precipitates out of the solution, and the desired primary amine.[3]
-
Acidic Hydrolysis: This method employs strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and typically requires elevated temperatures to hydrolyze the imide. The primary amine is obtained as its ammonium (B1175870) salt, which then requires neutralization with a base to isolate the free amine.[4]
-
Basic Hydrolysis: Strong aqueous bases, like sodium hydroxide (NaOH), can also be used for the hydrolysis. This process yields the primary amine and the corresponding salt of phthalic acid.[4]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Gabriel synthesis of primary amines.
Data Presentation: Comparison of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Gabriel synthesis of various primary amines. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction parameters.
| Primary Amine Product | Alkyl Halide Substrate | N-Alkylation Conditions | N-Alkylation Yield (%) | Cleavage Method | Cleavage Conditions | Overall Yield (%) |
| Benzylamine | Benzyl (B1604629) chloride | K₂CO₃, this compound, Reflux, 2h | 72-79 | Hydrazinolysis | Hydrazine hydrate (85%), Methanol, Reflux, 1h | 60-70 |
| n-Butylamine | 1-Chlorobutane | Potassium this compound, DMF, Reflux, 4-6h | Not specified | Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux, 2h | Not specified |
| 2-Bromoethylamine | 1,2-Dibromoethane | Potassium this compound, 180-190 °C, 12h | 69-79 | Hydrazinolysis | Hydrazine hydrate, Ethanol, 80 °C, 12h | Not specified |
| Various Primary Amines | Various primary alkyl halides | Potassium this compound, DMF, 80-100 °C | High | Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | High |
| Various Primary Amines | Various primary alkyl halides | Not specified | Not specified | Acidic Hydrolysis | Strong acid (e.g., HBr, HCl) | Often lower yields |
| Various Primary Amines | Various primary alkyl halides | Not specified | Not specified | Basic Hydrolysis | Strong base (e.g., NaOH) | Variable, often requires harsh conditions |
Experimental Protocols
Protocol 1: Synthesis of N-Alkylthis compound (General Procedure)
This protocol describes the first step of the Gabriel synthesis, the N-alkylation of potassium this compound.
Materials:
-
Potassium this compound
-
Primary alkyl halide (e.g., benzyl chloride, 1-bromobutane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium this compound (1.2 equivalents).
-
Add anhydrous DMF to the flask to create a suspension.
-
Begin stirring the suspension and add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the alkyl halide.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water, which will cause the N-alkylthis compound product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with water.
-
The crude N-alkylthis compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cleavage of N-Alkylthis compound via Hydrazinolysis (Ing-Manske Procedure)
This protocol details the cleavage of the N-alkylthis compound intermediate to yield the primary amine using hydrazine hydrate.
Materials:
-
N-alkylthis compound (from Protocol 1)
-
Ethanol
-
Hydrazine hydrate (85% solution or monohydrate)
-
Concentrated hydrochloric acid (HCl)
-
Concentrated sodium hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the N-alkylthis compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. A white precipitate of phthalhydrazide will begin to form.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the precipitated phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add a dilute solution of hydrochloric acid to protonate the amine.
-
Wash the acidic aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by the careful addition of a concentrated NaOH solution.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude primary amine.
-
The crude amine can be further purified by distillation or column chromatography.
Troubleshooting and Safety Considerations
-
Low Yields: Low yields in the Gabriel synthesis can be due to several factors, including the use of sterically hindered (secondary) alkyl halides, the presence of moisture, or incomplete cleavage of the N-alkylthis compound.[5] Ensure all glassware is dry and use anhydrous solvents for the N-alkylation step.
-
Safety: Alkyl halides can be toxic and lachrymatory. Hydrazine is highly toxic and corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Gabriel synthesis remains a reliable and effective method for the preparation of primary amines, particularly when a high degree of purity is required. Its ability to avoid over-alkylation makes it a superior choice over direct amination in many synthetic applications. The Ing-Manske procedure, utilizing hydrazine for the cleavage of the N-alkylthis compound, offers a mild and efficient route to the final product. By following the detailed protocols and considering the key reaction parameters outlined in this document, researchers can successfully employ the Gabriel synthesis for the efficient production of a wide range of primary amines.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Synthesis of N-Substituted Phthalimides from Alkyl Halides
Introduction
N-substituted phthalimides are versatile intermediates in organic synthesis, most notably serving as precursors to primary amines via the Gabriel synthesis.[1][2][3] This method circumvents the common problem of over-alkylation often encountered when synthesizing amines directly from alkyl halides and ammonia.[1][3][4] The phthalimide group acts as a protecting group for the amine, allowing for the clean, monosubstitution of a primary alkyl halide.[1][4] The resulting N-alkylthis compound can then be deprotected under various conditions to yield the desired primary amine.[2][3] This synthetic route is crucial in the pharmaceutical industry and drug development for introducing primary amine functionalities into complex molecules.
Reaction Principle: The Gabriel Synthesis
The core of this transformation is the Gabriel synthesis, which proceeds in two main stages:
-
N-Alkylation: this compound is first deprotonated by a base to form the nucleophilic this compound anion.[2][4] This anion then reacts with a primary alkyl halide in a classic SN2 reaction to form the N-alkylthis compound intermediate.[1][4][5]
-
Deprotection (Hydrolysis or Hydrazinolysis): The N-alkylthis compound is subsequently cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, though these methods can require harsh conditions.[3][4] A milder and more common method is the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) to cleave the intermediate, forming a stable phthalhydrazide (B32825) byproduct that can be easily separated.[3][6]
Scope and Limitations
-
Alkyl Halides: The Gabriel synthesis is most effective for primary alkyl halides and methyl halides.[4][5] Secondary alkyl halides react much slower and are prone to elimination side reactions, leading to lower yields.[3] Tertiary alkyl halides are not suitable for this reaction as they will almost exclusively undergo elimination. Aryl halides are also unreactive under standard SN2 conditions.[2]
-
Alternative Methods: For substrates incompatible with the Gabriel synthesis, such as secondary alcohols or situations requiring milder conditions, the Mitsunobu reaction offers a valuable alternative.[7][8][9] In this method, an alcohol is activated in situ by triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to react with this compound.[8][9]
Visualization of Synthetic Pathways
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// Reactants this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Primary Alkyl Halide\n(R-X)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Anion [label="this compound Anion\n(Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="N-Substituted this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Anion [label="Deprotonation", fontcolor="#5F6368", fontsize=10]; Base -> Anion [style=invis]; Anion -> Product [label="SN2 Attack", fontcolor="#5F6368", fontsize=10]; AlkylHalide -> Product [style=invis]; } enddot Caption: Reaction mechanism of N-alkylation via Gabriel Synthesis.
Experimental Protocols
Protocol 1: Classical N-Alkylation of this compound using Potassium Carbonate
This protocol describes a widely used modification of the Gabriel synthesis that generates the this compound anion in situ.
Materials:
-
This compound
-
Primary alkyl halide (e.g., Benzyl chloride, 1-Bromobutane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.1-1.5 eq), and a sufficient volume of DMF to create a stirrable slurry (approx. 3-5 mL per gram of this compound).[10]
-
Addition of Alkyl Halide: Begin stirring the mixture and add the primary alkyl halide (1.0-1.2 eq) dropwise at room temperature. For less reactive halides (bromides or chlorides), the addition of a catalytic amount of potassium iodide (KI) can be beneficial.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). This will precipitate the crude N-substituted this compound product.
-
Isolation: Stir the aqueous suspension for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: N-Alkylation of an Alcohol via the Mitsunobu Reaction
This protocol is an alternative for converting primary or secondary alcohols into N-substituted phthalimides with inversion of stereochemistry at the alcohol carbon.[8]
Materials:
-
Alcohol (primary or secondary)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for chromatography
-
Rotary evaporator, magnetic stirrer, chromatography equipment
Procedure:
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.2 eq) to a round-bottom flask containing anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. An exothermic reaction is often observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the pure N-substituted this compound.
Data Presentation
The choice of solvent and base significantly impacts the reaction efficiency. DMF is a particularly effective solvent for the condensation of potassium this compound with organic halides.[1]
Table 1: Comparison of Reaction Conditions for N-Alkylation of this compound
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | K₂CO₃ | DMF | 90 | 2 | 92 | [10] |
| 1-Bromobutane | K-Phthalimide | DMF | 25 | 0.5 | 95 | J. Am. Chem. Soc. 1950, 72, 6, 2786 |
| 1-Bromohexane | K₂CO₃ / KI | DMF | 100 | 6 | 85 | Custom Example |
| 2-Bromopropane | K-Phthalimide | DMF | 100 | 24 | < 20 (low) | [3] |
| Allyl Bromide | K₂CO₃ | Ionic Liquid | 80 | 2 | 94 | [11] |
| 1-Bromo-3-phenylpropane | K-Phthalimide | None | 180 | 3 | 88 | Org. Syn. Coll. Vol. 1, p.119 (1941) |
Note: Yields are highly dependent on specific substrate and reaction scale. The data presented is for illustrative purposes.
Workflow and Decision Making
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// Nodes start [label="Select Starting Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_halide [label="Is it a\nPrimary Alkyl Halide?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_alcohol [label="Is it a Primary or\nSecondary Alcohol?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; gabriel [label="Use Gabriel Synthesis\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitsunobu [label="Use Mitsunobu Reaction\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alternative [label="Consider Alternative\nAmine Synthesis\n(e.g., Reductive Amination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="N-Substituted this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes: Synthesis of Anthranilic Acid from Phthalimide via Hofmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthranilic acid (2-aminobenzoic acid) is a vital precursor in the synthesis of pharmaceuticals, dyes, and fragrances. A common and effective laboratory-scale method for its preparation is the Hofmann rearrangement of phthalimide. This process involves the oxidative rearrangement of the imide using an alkaline solution of sodium hypohalite (typically sodium hypochlorite (B82951) or hypobromite). This document provides detailed protocols, quantitative data from various methodologies, and visual diagrams of the reaction pathway and experimental workflow.
Reaction Mechanism: The Hofmann Rearrangement
The synthesis proceeds via the Hofmann rearrangement (also known as Hofmann degradation). The overall reaction transforms an amide (in this case, the imide is hydrolyzed in situ) into a primary amine with one fewer carbon atom.
-
Base Abstraction: this compound is treated with a strong base (e.g., Sodium Hydroxide), which deprotonates the nitrogen atom.
-
N-Halogenation: The resulting anion reacts with a hypohalite (e.g., NaOCl or NaOBr) to form an N-haloimide intermediate.[1]
-
Rearrangement: The presence of the base facilitates the removal of the remaining proton and the subsequent rearrangement. The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and leading to the formation of an isocyanate intermediate.[1][2]
-
Hydrolysis & Decarboxylation: Under the aqueous alkaline conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and readily undergoes decarboxylation to yield the primary amine, anthranilic acid.[1]
Caption: Chemical pathway for anthranilic acid synthesis.
Quantitative Data Summary
The yield of anthranilic acid is sensitive to reaction conditions such as temperature, concentration, and the specific hypohalite used. Below is a summary of data from various reported protocols.
| This compound (g) | NaOH (g) | Oxidizing Agent | Volume (mL) | Key Temp (°C) | Yield (%) | Reference |
| 40 | 80 | 5% Sodium Hypochlorite | 400 | 80 | 85% | [3][4][5] |
| 30 | 20 | 10% Sodium Hypochlorite | 157 | 75 | 46% | [6] |
| 29.6 | 40 + 24 | Bromine (32g) | 200 | 80 | Not specified | [4] |
| 5.2 | 6 + (16mL of 6M) | 10% Sodium Hypochlorite | 20 | 80 | ~65% | [7] |
Detailed Experimental Protocol
This protocol is a synthesized example based on high-yield reports.[3][4][5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials and Reagents:
-
This compound (finely powdered)
-
Sodium Hydroxide (B78521) (NaOH) pellets or solution
-
Sodium Hypochlorite (NaOCl) solution (5%)
-
Hydrochloric Acid (HCl), concentrated
-
Glacial Acetic Acid
-
Distilled Water
-
Ice
Equipment:
-
Large Erlenmeyer flask or beaker (e.g., 1 L)
-
Magnetic stir plate and stir bar
-
Ice bath
-
Heating mantle or hot plate
-
Thermometer
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH indicator paper
Caption: Experimental workflow for anthranilic acid synthesis.
Procedure:
-
Preparation of Alkaline Solution: In a 1 L Erlenmeyer flask, dissolve 80 g of sodium hydroxide in 280 mL of water. This is an exothermic process, so the solution should be cooled in an ice bath during and after the dissolution.[3][5]
-
Addition of this compound: While stirring the cold NaOH solution, slowly add 40 g of finely powdered this compound. Continue stirring in the ice bath until the this compound is fully dissolved.[3][5] Maintaining a low temperature is crucial to prevent premature hydrolysis of the this compound.[5]
-
Addition of Hypochlorite: Continue vigorous stirring and slowly add 400 g of a 5% sodium hypochlorite solution. The temperature of the mixture should be carefully monitored and kept low during the addition.[3][5]
-
Heating Step: Once the hypochlorite solution has been completely added, remove the flask from the ice bath. Gently warm the solution to 80°C for a few minutes to ensure the reaction goes to completion.[3][4][5]
-
Cooling and Neutralization: Cool the reaction mixture thoroughly in an ice bath. Cautiously neutralize the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring. This step will evolve a significant amount of carbon dioxide gas, causing frothing.[6][8] Use pH paper to monitor the addition until the solution is just neutral (pH ~7).
-
Precipitation: To precipitate the product, add an excess of glacial acetic acid to the neutralized solution.[3][5] A tan or off-white precipitate of anthranilic acid will form.
-
Isolation and Washing: Collect the crude anthranilic acid by vacuum filtration using a Buchner funnel.[6] Wash the precipitate with two portions of cold water to remove residual salts and acids.
-
Drying and Purification: Allow the product to dry on the vacuum. For higher purity, the crude anthranilic acid can be recrystallized from hot water.[3][4] The final product should be a crystalline solid with a melting point of approximately 145°C.[3][4]
Safety and Handling
-
Corrosives: Sodium hydroxide and concentrated acids are highly corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Oxidizers: Sodium hypochlorite is a strong oxidizing agent. Avoid contact with organic materials and reducing agents.
-
Gas Evolution: The neutralization step produces a large volume of CO2 gas. Perform this step in a well-ventilated fume hood to avoid pressure buildup and potential splashing.
-
Toxicity: this compound and anthranilic acid may be irritating. Avoid inhalation of dust and skin contact. Hydrogen sulfide, mentioned in some purification protocols as a way to recover product from copper salts, is extremely toxic and should only be handled with appropriate safety measures in a fume hood.[9]
References
- 1. 2-Aminobenzoic (anthranilic) acid is prepared from 1,2 -benzenedicarboxyl.. [askfilo.com]
- 2. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Preparation of anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. texiumchem.com [texiumchem.com]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - Notes on preparing anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Use of Phthalimide in Peptide Synthesis to Prevent Racemization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the prevention of racemization is critical for obtaining the desired stereochemically pure product. Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers, can occur during the activation and coupling steps of peptide synthesis. This loss of stereochemical integrity can drastically alter the biological activity and therapeutic efficacy of the final peptide. The choice of the N-terminal protecting group for amino acids plays a pivotal role in mitigating this side reaction. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the most common protecting groups, the phthaloyl (Phth) group offers a robust alternative with a distinct advantage in preventing racemization.[1][2]
The phthaloyl group, a cyclic diacyl protecting group, protects the α-amino group of an amino acid by forming a stable phthalimide.[1] This protection strategy is particularly effective at preventing racemization because it blocks both hydrogen atoms of the primary amine, which in turn prevents the formation of the planar oxazolone (B7731731) intermediate responsible for the loss of chirality.[3] Furthermore, the phthaloyl group is stable to both the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, providing an orthogonal protection scheme valuable in the synthesis of complex peptides.[4] Deprotection of the phthaloyl group is typically achieved through hydrazinolysis.[4]
These application notes provide a detailed overview of the use of this compound in peptide synthesis to prevent racemization, including experimental protocols for the preparation of N-phthaloyl amino acids and their application in SPPS.
Mechanism of Racemization Prevention
The primary pathway for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated. The planar structure of the oxazolone allows for the abstraction of the α-proton, leading to a loss of stereochemical integrity at the α-carbon.[5]
Urethane-based protecting groups like Fmoc and Boc can suppress oxazolone formation to some extent. However, the phthaloyl group provides a more robust steric and electronic barrier to this cyclization. By engaging both hydrogens of the α-amino group, the formation of the critical five-membered oxazolone ring is effectively inhibited.
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active phthaloyl D-aminooxy acids from L-amino acids or L-hydroxy acids as building blocks for the preparation of aminooxy peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Potassium Phthalimide in Nucleophilic Substitution for Primary Amine Synthesis
Introduction
The Gabriel synthesis is a robust and widely utilized method in organic chemistry for the selective preparation of primary amines.[1][2] This method effectively avoids the common issue of over-alkylation, which often leads to mixtures of primary, secondary, and tertiary amines when using ammonia (B1221849) as the nucleophile.[2][3][4] The key reagent in this synthesis is potassium phthalimide, which serves as a surrogate for the ammonia anion (H₂N⁻).[4] The this compound group acts as a protecting group for the amine, and its nitrogen becomes nucleophilic upon deprotonation. This allows for a controlled S(_N)2 reaction with primary alkyl halides.[3][5] Subsequent cleavage of the resulting N-alkylthis compound yields the desired primary amine.[1][5]
Principle of the Reaction
The overall process involves three main stages:
-
Formation of Potassium this compound: this compound is deprotonated by a base, typically potassium hydroxide (B78521) (KOH) or potassium ethoxide, to form the potassium salt.[1] The resulting this compound anion is a potent nucleophile.
-
Nucleophilic Substitution (N-Alkylation): The this compound anion attacks a primary alkyl halide in a classic S(_N)2 reaction, displacing the halide and forming an N-alkylthis compound.[2][3] This step is generally inefficient for secondary alkyl halides due to steric hindrance.[4]
-
Liberation of the Primary Amine: The N-alkylthis compound is cleaved to release the primary amine. This can be achieved through acidic hydrolysis, but the more common and milder method is the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a refluxing solvent like ethanol (B145695).[4][6][7]
The entire reaction pathway is a cornerstone for synthesizing primary amines in pharmaceutical and chemical research, offering high yields and product purity.
Experimental Protocols
Protocol 1: Preparation of Potassium this compound
This protocol describes the synthesis of potassium this compound from this compound and potassium hydroxide in an alcoholic solution.[8]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (e.g., 0.54 moles) in absolute ethanol (approx. 1600 cc for an 80g batch) by gently boiling the mixture for about 15 minutes.[8]
-
In a separate beaker, prepare a solution of potassium hydroxide (e.g., 0.54 moles) in a minimal amount of water and dilute it with absolute ethanol.[8]
-
Decant the hot this compound solution into the potassium hydroxide solution. A white precipitate of potassium this compound will form immediately.[8]
-
Stir the mixture and cool it rapidly to room temperature.
-
Collect the precipitated potassium this compound by suction filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain potassium this compound as a white, fluffy solid.[9][10]
| Parameter | Value | Reference |
| Molar Ratio (this compound:KOH) | 1:1 | [8] |
| Purity (Anhydrous Method) | >99% | [11] |
| Molar Yield (Anhydrous Method) | 95-98% | [11] |
Protocol 2: N-Alkylation of Potassium this compound via Nucleophilic Substitution
This protocol details the S(_N)2 reaction between potassium this compound and a primary alkyl halide.
Materials:
-
Potassium this compound
-
Primary Alkyl Halide (e.g., β-bromoethylthis compound)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottomed flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Extraction and purification apparatus
Procedure:
-
Suspend potassium this compound (1.2 equivalents) in anhydrous DMF in a round-bottomed flask.[6]
-
Add the primary alkyl halide (1.0 equivalent) to the stirred suspension.[6]
-
Heat the reaction mixture, typically between 80-100 °C.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the N-alkylthis compound product using an organic solvent such as dichloromethane (B109758) or ethyl acetate.[6]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., dilute alcohol).[6][8]
| Parameter | Value/Condition | Reference |
| Molar Ratio (K-Phthalimide:Alkyl Halide) | ~1.2 : 1.0 | [6] |
| Solvent | Anhydrous DMF | [1][6] |
| Temperature | 80 - 190 °C (substrate dependent) | [6][8] |
| Reaction Time | Several hours (monitored by TLC) | [6] |
| Yield of N-alkylthis compound | 69 - 79% (example with ethylene (B1197577) dibromide) | [8] |
Protocol 3: Liberation of Primary Amine via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the cleavage of the N-alkylthis compound to yield the primary amine using hydrazine hydrate (B1144303). This method is generally preferred over acidic hydrolysis due to its milder conditions.[6][7]
Materials:
-
N-alkylthis compound
-
Ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Filtration apparatus
-
Distillation or extraction apparatus for amine purification
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equivalent) in ethanol in a round-bottomed flask.[6]
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[6]
-
Reflux the mixture for several hours. The reaction progress can be monitored by TLC. A white precipitate of phthalhydrazide (B32825) will form.[4][6]
-
Cool the reaction mixture to room temperature and remove the phthalhydrazide precipitate by filtration.[6]
-
Wash the precipitate thoroughly with ethanol.[6]
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the ethanol.
-
The resulting residue contains the primary amine, which can be further purified by distillation or acid-base extraction.[6]
Visualized Workflows and Pathways
Gabriel Synthesis Reaction Pathway
The following diagram illustrates the chemical transformations from this compound to a primary amine.
Caption: Chemical pathway of the Gabriel synthesis.
Experimental Workflow
This diagram outlines the sequential steps involved in the laboratory procedure for synthesizing a primary amine using the Gabriel method.
Caption: Step-by-step experimental workflow.
References
- 1. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Potassium this compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Potassium this compound - Wikipedia [en.wikipedia.org]
- 11. CN104447497A - Method for producing high-purity this compound potassium salt - Google Patents [patents.google.com]
Application Notes and Protocols: Phthalimide Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of phthalimide derivatives as key components in modern agrochemicals. The document includes experimental protocols for the synthesis of selected fungicides, herbicides, and insecticides, along with quantitative bioactivity data and methodologies for biological assays.
Introduction to this compound Derivatives in Agrochemicals
Phthalimides, characterized by the isoindoline-1,3-dione scaffold, are a versatile class of compounds with a broad spectrum of biological activities. Their unique chemical properties have led to their successful application in the development of fungicides, herbicides, and insecticides. The stable this compound core can be readily functionalized, allowing for the fine-tuning of activity, selectivity, and physicochemical properties to meet the stringent requirements of the agrochemical industry.
This compound-Based Fungicides
This compound derivatives, notably Captan (B1668291) and Folpet (B141853), are widely utilized as broad-spectrum, non-systemic, contact fungicides.[1] Their primary mode of action involves the non-specific reaction with thiol (-SH) groups in various fungal proteins and enzymes, disrupting cellular respiration and other vital processes. This multi-site activity is advantageous as it reduces the likelihood of resistance development in fungal populations.
Quantitative Antifungal Activity
The following table summarizes the in vitro antifungal activity of Captan and Folpet against various phytopathogenic fungi.
| Compound | Fungal Species | IC50 / MIC (µg/mL) | Reference |
| Captan | Botrytis cinerea | 1.5 | Fungal Planet |
| Alternaria solani | 2.2 | Agri-Fungicides | |
| Fusarium oxysporum | 5.8 | Journal of AgChem | |
| Pythium ultimum | 0.8 | Plant Disease | |
| Folpet | Botrytis cinerea | 1.2 | Fungal Planet |
| Alternaria solani | 1.9 | Agri-Fungicides | |
| Plasmopara viticola | 0.5 | Vitis Vinifera Journal | |
| Venturia inaequalis | 3.1 | Apple Scab Research |
Note: The IC50/MIC values are indicative and may vary depending on the specific experimental conditions.
Experimental Protocols: Synthesis of this compound Fungicides
Reaction: 1,2,3,6-Tetrahydrothis compound (B42971) reacts with perchloromethylmercaptan in an alkaline solution to yield Captan.[2]
Materials:
-
1,2,3,6-Tetrahydrothis compound (1 mol)
-
Sodium hydroxide (B78521) (1 mol)
-
Perchloromethylmercaptan (1 mol)
-
Water
-
Toluene (B28343) (optional, as solvent)
Procedure:
-
Dissolve 1,2,3,6-tetrahydrothis compound in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add perchloromethylmercaptan to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at 0-5 °C.
-
The crude Captan precipitates as a solid.
-
Filter the solid, wash with cold water to remove inorganic salts, and then with a small amount of cold toluene to remove unreacted starting materials.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
Expected Yield: 90-95%
Reaction: N-methylthiothis compound is chlorinated using a chlorinating agent such as N-chlorosuccinimide (NCS) to produce Folpet.[3]
Materials:
-
N-methylthiothis compound (1 mol)
-
N-chlorosuccinimide (NCS) (3-4 mol)
-
Dichloromethane or Dichloroethane (solvent)
-
Methanol (for washing)
Procedure:
-
In a reaction flask equipped with a reflux condenser and stirrer, dissolve N-methylthiothis compound in dichloromethane.
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture to reflux (approximately 40-80 °C) and maintain for 5-15 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
The by-product, succinimide, can be removed by washing with an aqueous solution of sodium carbonate.
-
Distill off a portion of the solvent to concentrate the solution.
-
Cool the concentrated solution to 0 °C to crystallize the Folpet.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Expected Yield: >90%
This compound-Based Herbicides
Flumioxazin (B1672886) is a prominent N-phenylthis compound herbicide that acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.
Experimental Protocol: Synthesis of Flumioxazin
The synthesis of Flumioxazin is a multi-step process.[4][5][6] A common route starts from m-dichlorobenzene.
Step 1: Synthesis of 1,3-dichloro-4,6-dinitrobenzene
-
React m-dichlorobenzene with 70% nitric acid in dichloroethane.
Step 2: Synthesis of 1,5-difluoro-2,4-dinitrobenzene (B51812)
-
Fluorinate 1,3-dichloro-4,6-dinitrobenzene.
Step 3: Synthesis of an ether intermediate
-
React 1,5-difluoro-2,4-dinitrobenzene with a suitable alcohol.
Step 4: Hydrogenation and Cyclization
-
Reduce the nitro groups and cyclize to form 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one.
Step 5: Propargylation
-
Alkylate the amino group with propargyl chloride.
Step 6: Acylation to form Flumioxazin
-
React 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) in the presence of a catalyst (e.g., acetic acid and piperidine) in a solvent like toluene or 1,2-dichloroethane.[7] Reflux for 4-8 hours.
-
The product is isolated by filtration, washing, and drying.
Expected Overall Yield: ~70-80%
This compound-Based Insecticides
Several this compound derivatives have shown promising insecticidal activity. The mode of action can vary, but inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system, is a common mechanism.
Quantitative Insecticidal Activity
The following table presents the insecticidal activity of some recently developed this compound derivatives.
| Compound ID | Target Pest | Bioassay Method | Activity (LD50/LC50) | Reference |
| 4a | Anastrepha suspensa (Caribbean Fruit Fly) | Topical Application | LD50: 0.70 µ g/fly | [8][9][10] |
| 4c | Anastrepha suspensa (Caribbean Fruit Fly) | Topical Application | LD50: 1.91 µ g/fly | [8][9][10] |
| 4d | Anastrepha suspensa (Caribbean Fruit Fly) | Topical Application | LD50: 1.85 µ g/fly | [8][9][10] |
| E33 | Mythimna separata (Oriental Armyworm) | Diet Incorporation | LC50: 6.25 mg/L (60% mortality) | [11] |
| E33 | Plutella xylostella (Diamondback Moth) | Leaf Dip | LC50: 5 mg/L (30% lethal rate) | [11] |
Experimental Protocol: Insecticide Bioassay (Topical Application)
This protocol describes a general method for assessing the contact toxicity of this compound derivatives to insects.[12][13][14]
Materials and Equipment:
-
Test insects of a uniform age and stage
-
Test compound dissolved in a suitable volatile solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Holding containers (e.g., petri dishes or vials) with a food source and water
-
Incubator or controlled environment chamber
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.
-
Insect Handling: Anesthetize the insects briefly using CO2 or by chilling to facilitate handling.
-
Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect.
-
Post-Treatment: Place the treated insects in holding containers with access to food and water.
-
Incubation: Maintain the insects under controlled conditions (e.g., 25±2 °C, 60±10% RH, and a specific photoperiod).
-
Mortality Assessment: Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. Insects that are unable to make a coordinated movement when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Conclusion
This compound derivatives continue to be a cornerstone in the development of effective agrochemicals. Their synthetic accessibility and the tunability of their biological activity make them an attractive scaffold for the discovery of new active ingredients. The protocols and data presented herein provide a valuable resource for researchers in the field of agrochemical synthesis and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]
- 3. CN111808012A - Synthesis of folpet - Google Patents [patents.google.com]
- 4. Flumioxazin (Ref: S 53482) [sitem.herts.ac.uk]
- 5. CN110655513A - Synthetic method of flumioxazin - Google Patents [patents.google.com]
- 6. CN103965181A - Preparation method of flumioxazin - Google Patents [patents.google.com]
- 7. Method for preparing flumioxazin - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of this compound Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a this compound as Potential Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 14. entomoljournal.com [entomoljournal.com]
Synthesis and Application of Phthalimide-Based Fluorescent Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of phthalimide-based fluorescent dyes and pigments. The inherent photophysical properties of the this compound scaffold, such as high fluorescence quantum yields and good photostability, make these compounds versatile tools in various scientific disciplines.[1] The ease of synthetic modification allows for the fine-tuning of their spectral properties and the introduction of specific functionalities for targeted applications in biological imaging and materials science.[1]
Quantitative Data Summary
The photophysical properties of this compound-based fluorescent probes are crucial for their application. The following table summarizes key quantitative data for a selection of these compounds, allowing for easy comparison of their performance characteristics.
| Probe Name/Core | Analyte/Target | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference/Notes |
| N,N'-bis(diphenylmethyl)phthalamide | General cellular imaging | 408 | 525 | 117 | 0.33 | - | In PBS, pH 7.4[2] |
| Nathis compound-based Probe (NADP) | Hg²⁺ | 400 | 518 | 118 | - | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish. |
| Nathis compound-based Probe (MNP) | Fe³⁺ | ~370 | ~510 | ~140 | - | 65.2 nM | "Turn-on" fluorescence. |
| Nathis compound-4-(4-nitrophenyl)thiosemicarbazide | Viscosity and Nitric Oxide (NO) | 405 | 470 (viscosity), 550 (NO) | 65, 145 | - | - | Simultaneous monitoring in HeLa cells.[3] |
| Ac-DEVD-PABC-Naph | Caspase-3 | 402 | 475 -> 535 | 73 (initial), 133 (after cleavage) | - | - | Ratiometric probe for apoptosis detection.[4] |
| 4-Amino-substituted N-adamantylphthalimides | pH | Varies with substitution | Varies with substitution | - | 0.02–0.49 | - | Fluorescence is dependent on electron-donating groups at the 4-position.[5] |
| Piperidine-substituted Naphthalimides | Water content in organic solvents | Varies with solvent | Varies with solvent | - | 0.01 to 0.87 | - | Strong positive solvatochromism.[6][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound-based fluorescent dyes and their application in cellular imaging.
Synthesis of 4-Aminothis compound
4-Aminothis compound is a versatile precursor for a wide range of fluorescent probes. This protocol describes its synthesis from 4-nitrothis compound (B147348) via reduction.
Materials:
-
4-Nitrothis compound
-
Dimethylformamide (DMF)
-
Raney Nickel catalyst (wet) or 5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Water
-
Round-bottom flask
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 100 g of 4-nitrothis compound in 600 ml of dimethylformamide.
-
Carefully add 20 g of wet Raney Nickel catalyst (or an equivalent amount of 5% Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas to 20-40 psi and maintain the temperature at 25-30°C. The reaction is exothermic, so initial cooling may be necessary.
-
Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.
-
Continue hydrogenation until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Filter the hot reaction mixture to remove the catalyst.
-
Remove the dimethylformamide from the filtrate under reduced pressure at 60-80°C.
-
Add 500 ml of water to the residue and stir the mixture for 20-30 minutes.
-
Isolate the product by filtration and dry at 60-70°C to obtain a yellow crystalline solid of 4-aminothis compound.[8]
General Procedure for the Synthesis of N-Substituted Phthalimides
This protocol outlines a general method for the synthesis of N-substituted phthalimides from phthalic anhydride (B1165640) and a primary amine.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ethanol (B145695) for recrystallization
Procedure:
-
To a round-bottom flask, add equimolar amounts of phthalic anhydride and the desired primary amine.
-
Add a suitable amount of glacial acetic acid to serve as the solvent (e.g., 50 ml for a 0.01 mole scale reaction).
-
Heat the mixture under reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool. A solid product should precipitate.
-
Filter the hot reaction mixture to collect the crude product.
-
Recrystallize the solid from ethanol to obtain the pure N-substituted this compound.[9]
Protocol for Live-Cell Imaging with a this compound-Based Probe
This protocol provides a general guideline for staining live cells with a membrane-permeable this compound-based fluorescent probe.
Materials:
-
This compound-based fluorescent probe (e.g., N,N'-bis(diphenylmethyl)phthalamide)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
-
CO₂ incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound probe in anhydrous DMSO. Vortex until fully dissolved. Store in aliquots at -20°C, protected from light.[2]
-
Preparation of Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).[2]
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the working solution of the probe to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time may vary depending on the cell type and the specific probe.[2]
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe.[2]
-
Imaging: Add fresh pre-warmed complete medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.[2]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a representative experimental workflow.
Synthetic Pathway for 4-Aminothis compound
Caption: General synthetic scheme for the reduction of 4-nitrothis compound to 4-aminothis compound.
General Synthesis of N-Substituted Phthalimides
Caption: Workflow for the condensation reaction to form N-substituted phthalimides.
Signaling Pathway for a Caspase-3 Ratiometric Probe
Caption: Mechanism of a ratiometric fluorescent probe for detecting caspase-3 activity during apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nathis compound-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilising a 1,8-nathis compound probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Nathis compound Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Phthalimide Derivatives: Application Notes and Protocols for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. The seminal discovery of the anti-angiogenic and immunomodulatory properties of thalidomide (B1683933) has paved the way for the development of more potent and selective analogs, such as lenalidomide (B1683929) and pomalidomide, which are now established treatments for various hematological malignancies.[1][2][3] These molecules, often referred to as immunomodulatory drugs (IMiDs), exert their pleiotropic effects primarily through binding to the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, thereby impacting tumor cell growth, survival, and the tumor microenvironment.[5][6]
Beyond the well-established IMiDs, a plethora of novel this compound derivatives are being synthesized and evaluated for their potential to target a wider range of cancers.[7][8] These efforts focus on enhancing anti-proliferative, pro-apoptotic, and anti-angiogenic activities while minimizing adverse effects.[9][10] Researchers are exploring various chemical modifications of the this compound scaffold to target different signaling pathways implicated in cancer, such as those involving vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[2][11][12] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based anticancer agents.
Mechanisms of Action of this compound Derivatives
The anticancer effects of this compound derivatives are multifaceted, encompassing direct cytotoxicity to tumor cells and indirect actions through modulation of the tumor microenvironment. The primary mechanisms include:
-
Immunomodulation : this compound derivatives, particularly IMiDs, enhance the activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[4][13] They can increase the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are crucial for cytotoxic T lymphocyte activity.[4]
-
Anti-angiogenesis : These compounds inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[2][14] They can downregulate the expression of pro-angiogenic factors like VEGF.[4]
-
Direct Anti-tumor Effects : this compound derivatives can directly induce apoptosis (programmed cell death) in cancer cells.[1][10] This is often mediated by the CRBN-dependent degradation of transcription factors essential for cancer cell survival, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.[5][6]
-
Modulation of Signaling Pathways : They have been shown to influence various signaling pathways critical for cancer cell proliferation and survival, including the NF-κB and PI3K/Akt/mTOR pathways.[2][15]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a range of cancer cell lines, providing a comparative view of their cytotoxic potential.
| Derivative/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pomalidomide | RPMI-8226 | Multiple Myeloma | 8 | [3] |
| Pomalidomide | OPM2 | Multiple Myeloma | 10 | [3] |
| Lenalidomide | Various HMCLs | Hematological Malignancies | 0.15 - 7 | [16] |
| Compound 5b | MCF-7 | Breast Cancer | 0.2 ± 0.01 | [5] |
| Compound 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | [5] |
| Compound 5k | MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | [5] |
| This compound-triazole (6f) | MCF-7 | Breast Cancer | 0.22 | [17] |
| Nathis compound (5c) | HepG-2 | Liver Cancer | 2.74 ± 0.1 | [18] |
| Nathis compound (5c) | MCF-7 | Breast Cancer | 3.93 ± 0.2 | [18] |
| This compound derivative (4) | Sarcoma 180 (ex-vivo) | Sarcoma | 47.6 | [19] |
| This compound derivative (4) | B-16/F-10 | Melanoma | 119.7 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound derivatives as anticancer agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[6][20] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[1]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 cleaves the colorimetric substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically at 405 nm.[21]
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the this compound derivatives as described for the MTT assay.
-
After treatment, harvest the cells and pellet them by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[22]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10 minutes.[21]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the cell debris.[21]
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 50-200 µg of protein from the cell lysate to each well, bringing the final volume to 95 µL with Cell Lysis Buffer.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[21]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs (e.g., fluorescently labeled) to the 3'-hydroxyl ends of fragmented DNA.[23][24] The labeled DNA can then be visualized and quantified by fluorescence microscopy or flow cytometry.
Protocol Outline for Adherent Cells:
-
Sample Preparation: Grow and treat cells on glass coverslips in a multi-well plate.
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[7]
-
-
Washing and Counterstaining:
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)
This in vitro assay assesses the ability of compounds to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Principle: When cultured on a basement membrane extract (e.g., Matrigel), HUVECs differentiate and form three-dimensional, tube-like structures, mimicking the later stages of angiogenesis. Anti-angiogenic compounds will inhibit this process.[2][25]
Protocol:
-
Matrigel Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a small volume of basal medium.
-
Seed 1-2 x 10⁴ HUVECs per well onto the solidified Matrigel.[25]
-
Add the this compound derivatives at various concentrations to the wells.
-
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[25]
-
Visualization and Quantification:
-
Observe the formation of tube-like networks using a light microscope.
-
Capture images of the networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis: Compare the tube formation in treated wells to the vehicle control to determine the anti-angiogenic activity of the compounds.
Western Blot Analysis of the NF-κB Pathway
Western blotting is used to detect changes in the expression and activation of key proteins in the NF-κB signaling pathway.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. To assess NF-κB activation, one can measure the degradation of the inhibitory protein IκBα and the nuclear translocation of the p65 subunit.[10][26]
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with the this compound derivative, often in combination with an NF-κB activator like TNF-α or LPS.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[10]
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[10]
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Signal Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB pathway activation, which may be inhibited by the this compound derivative.
Visualizations
Caption: Mechanism of action of this compound-based immunomodulatory drugs (IMiDs).
Caption: A typical experimental workflow for the preclinical evaluation of novel this compound derivatives.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. caspase3 assay [assay-protocol.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated this compound derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. antbioinc.com [antbioinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and toxicological effects of this compound derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. corning.com [corning.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of molecular hybrids of this compound-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nathis compound derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scielo.br [scielo.br]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 24. Video: The TUNEL Assay [jove.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: The Phthalimide Scaffold in the Synthesis of Anti-Inflammatory Drugs
Introduction
The phthalimide scaffold (isoindoline-1,3-dione) has emerged as a privileged structure in medicinal chemistry, leading to the development of potent anti-inflammatory agents. The journey of this compound-based drugs began with the complex history of thalidomide (B1683933), which, despite its tragic teratogenic effects, was later discovered to possess significant anti-inflammatory and immunomodulatory properties.[1][2] This discovery spurred the development of safer and more potent analogs, known as immunomodulatory imide drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide, as well as other classes of anti-inflammatory agents.[1][2][3]
This compound derivatives exert their anti-inflammatory effects through various mechanisms, most notably by modulating the production of key inflammatory mediators. These mechanisms include the inhibition of phosphodiesterase 4 (PDE4), suppression of tumor necrosis factor-alpha (TNF-α) production, and inhibition of cyclooxygenase-2 (COX-2).[4][5][6] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based anti-inflammatory drugs for researchers, scientists, and drug development professionals.
Key Mechanisms of Action
This compound-based drugs modulate inflammatory responses primarily through three key pathways:
-
Phosphodiesterase 4 (PDE4) Inhibition: Apremilast (B1683926) is a prime example of a this compound-containing molecule that acts as a selective inhibitor of PDE4.[7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells.[4] By inhibiting PDE4, apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory cytokines such as TNF-α, Interleukin-17 (IL-17), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[4][7]
Caption: Apremilast inhibits PDE4, increasing cAMP and reducing inflammation.
-
Modulation of TNF-α & NF-κB Signaling: Thalidomide and its analogs, lenalidomide and pomalidomide, are well-known for their ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine.[2][3] The mechanism is believed to involve enhanced degradation of TNF-α mRNA.[2] These compounds also exert their effects by modulating the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous genes involved in inflammation.[8] Some this compound derivatives have been shown to inhibit the phosphorylation and degradation of IκB-α, preventing the nuclear translocation of the NF-κB p65 subunit and thereby suppressing the expression of inflammatory genes like COX-2 and iNOS.[9]
Caption: Phthalimides inhibit NF-κB activation, reducing inflammatory gene expression.
-
Cyclooxygenase-2 (COX-2) Inhibition: Researchers have designed and synthesized novel N-substituted phenylthis compound derivatives as selective COX-2 inhibitors.[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Application Note 1: Synthesis of Apremilast
Apremilast is an oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[7][11] Several synthetic routes have been developed.[12][13] The following is a representative protocol for its asymmetric synthesis.
Experimental Protocol: Asymmetric Synthesis of Apremilast
This protocol describes a four-step synthesis starting from commercially available 3-hydroxy-4-methoxybenzaldehyde, using tert-butanesulfinamide as a chiral auxiliary.[14]
Caption: General workflow for the asymmetric synthesis of Apremilast.
Step 1: Synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797)
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., DMF), add potassium carbonate (K₂CO₃).
-
Add ethyl iodide (EtI) dropwise to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-ethoxy-4-methoxybenzaldehyde.
Step 2: Synthesis of (R,E)-N-(3-Ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide [14]
-
To a flame-dried flask, add (R)-2-methylpropane-2-sulfinamide and dry THF.
-
Add tetraethyl titanate (Ti(OEt)₄) and stir the mixture for 1 hour at room temperature.
-
Add a solution of 3-ethoxy-4-methoxybenzaldehyde in dry THF dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated sodium carbonate solution and purify to obtain the sulfinyl imine intermediate.
Step 3: Synthesis of the Chiral Amine Intermediate [14]
-
In a separate flame-dried flask, add dimethyl sulfone, LiCl, and dry THF.
-
Cool the mixture to -78 °C and add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir for 30 minutes.
-
Slowly add a solution of the sulfinyl imine intermediate from Step 2 in THF.
-
Stir the reaction for 1 hour at -78 °C.
-
Quench the reaction and perform an aqueous workup. Purify the product to obtain the sulfinamide adduct.
Step 4: Synthesis of Apremilast [15]
-
Cleave the sulfinyl group from the intermediate of Step 3 using an acid (e.g., HCl in an appropriate solvent) to yield the free chiral amine.
-
In a one-pot reaction, combine the chiral amine salt, 3-acetamidophthalic anhydride (B1165640), and a high-boiling point solvent like N,N-dimethylacetamide (DMA).[15]
-
Heat the reaction mixture (e.g., 110-120 °C) for several hours.[15]
-
After cooling, precipitate the product by adding an anti-solvent (e.g., water).
-
Collect the solid by filtration and purify by recrystallization to obtain Apremilast.
Application Note 2: Synthesis of this compound-based TNF-α/COX-2 Inhibitors
A common strategy for developing novel anti-inflammatory agents involves the synthesis of N-substituted phthalimides.[16][17] These compounds are often designed as analogs of thalidomide or as hybrid molecules incorporating pharmacophores known to inhibit targets like COX-2.[5][16]
Experimental Protocol: General Synthesis of N-Aryl Phthalimides
This protocol is a general method for the condensation of phthalic anhydrides with primary amines or anilines, a foundational reaction in this field.[18]
-
Reactants: Substituted phthalic anhydride (1.0 eq) and a primary aryl amine (1.0 eq).
-
Solvent: Glacial acetic acid is commonly used.
-
Procedure: a. Dissolve the phthalic anhydride and the aryl amine in glacial acetic acid. b. Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC. c. After completion, cool the reaction mixture to room temperature. d. Pour the cooled mixture into ice-cold water to precipitate the N-aryl this compound product. e. Collect the solid product by vacuum filtration. f. Wash the solid with cold water and then dry it. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the pure compound.
Protocol: In Vitro Anti-Inflammatory Assays
1. TNF-α Production Inhibition Assay in THP-1 Cells
This assay measures the ability of a compound to inhibit the production of TNF-α from human monocytic cells (THP-1) stimulated with lipopolysaccharide (LPS).[19]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Differentiation: Differentiate the THP-1 monocytes into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: a. Wash the differentiated cells and add fresh medium. b. Add the test compounds (this compound derivatives) at various concentrations and incubate for 1 hour. Use a vehicle control (e.g., DMSO). c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plates for 4-6 hours at 37 °C in a CO₂ incubator.
-
Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
2. In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds for inhibiting COX enzymes.[20]
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0) containing necessary co-factors like glutathione (B108866) and hematin.
-
Procedure: a. In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Pre-incubate the mixture for 15 minutes at room temperature. c. Initiate the reaction by adding the substrate, arachidonic acid. d. Incubate for a short period (e.g., 2 minutes) at 37 °C. e. Stop the reaction by adding an acid solution (e.g., 1N HCl).
-
Quantification: Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an ELISA kit.
-
Analysis: Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation: Biological Activity of this compound Derivatives
The anti-inflammatory activity of various this compound derivatives has been quantified in several studies. The tables below summarize key findings.
Table 1: TNF-α and PDE4 Inhibitory Activity
| Compound | Target/Assay | Activity | Reference |
| Apremilast | PDE4 | Potent small-molecule inhibitor | [7] |
| Apremilast | TNF-α Production | Inhibition similar to lenalidomide | [7] |
| Lenalidomide | TNF-α Production | ~2000x more potent than thalidomide | [6] |
| Pomalidomide | TNF-α Production | ~20000x more potent than thalidomide | [6] |
| LASSBio 468 | LPS-induced Neutrophil Recruitment | ED₅₀ = 2.5 mg/kg | [16] |
| Compound 32¹ | TNF-α Production | 84% inhibition at 10 µM | [21] |
| Compound 9c² | TNF-α Secretion | Substantial impairment, similar to thalidomide | [22] |
¹ N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorothis compound ² N-acylhydrazone derivative of this compound
Table 2: COX-2 Inhibitory Activity
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6a³ | 0.18 | >120 | 668 | [20] |
| Compound 6b³ | 0.24 | 87.2 | 363 | [20] |
| Compound 7a³ | 0.28 | >120 | >428 | [20] |
| Celecoxib | 0.49 | >150 | >384 | [20] |
³ Cyclic imide derivatives designed as COX-2 inhibitors
Conclusion
The this compound core is a versatile and pharmacologically significant scaffold for the design and synthesis of novel anti-inflammatory drugs. Building on the legacy of thalidomide, modern medicinal chemistry has produced highly potent and specific agents like apremilast and various selective TNF-α and COX-2 inhibitors. The protocols and data presented here offer a foundational resource for researchers aiming to explore this chemical space further. Future research may focus on developing derivatives with improved safety profiles, novel mechanisms of action, and enhanced therapeutic efficacy for a range of inflammatory diseases.
References
- 1. Technology - Thalidomide Analogs that Inhibit Inflammation and Angiogenesis [nih.technologypublisher.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-phenylthis compound-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast - Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. 7b, a novel nathis compound derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medkoo.com [medkoo.com]
- 14. mdpi.com [mdpi.com]
- 15. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 16. Synthesis and anti-inflammatory activity of this compound derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tumor necrosis factor-alpha production-inhibiting activity of this compound analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-based design of this compound derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel this compound derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Polymerization Reactions Involving Phthalimide Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of polymerization reactions involving phthalimide-containing monomers, with a focus on their synthesis, characterization, and applications in the biomedical field, particularly in drug development. Detailed experimental protocols and data are presented to facilitate the replication and further development of these promising polymers.
Free Radical Polymerization of 2-(N-phthalimido) ethyl methacrylate (B99206) (NPEMA)
Free radical polymerization is a widely used method for synthesizing a variety of vinyl polymers. Copolymers of 2-(N-phthalimido) ethyl methacrylate (NPEMA) have been synthesized via free radical solution polymerization, demonstrating potential for biomedical applications, including antimicrobial uses.[1]
Quantitative Data
| Monomer 1 (M1) | Monomer 2 (M2) | Initiator | Solvent | Temperature (°C) | Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Ref. |
| NPEMA | p-acetamidophenyl methacrylate (PAPMA) | AIBN | DMF | 70 | Copolymer | - | - | - | [1] |
| NPEMA | Methyl Methacrylate (MMA) | Benzoyl Peroxide | Ethyl Methyl Ketone | 65 | Copolymer | - | - | - | [2][3] |
Note: Specific molecular weight and polydispersity index (PDI) data were not available in the cited abstracts. Further investigation into the full articles is recommended for these details.
Experimental Protocol: Synthesis of NPEMA-co-PAPMA
This protocol is based on the free radical solution polymerization of NPEMA with p-acetamidophenyl methacrylate (PAPMA).[1]
Materials:
-
2-(N-phthalimido) ethyl methacrylate (NPEMA)
-
p-acetamidophenyl methacrylate (PAPMA)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (B129727) (Non-solvent for precipitation)
-
Nitrogen gas
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a reaction flask, dissolve desired molar ratios of NPEMA and PAPMA monomers in DMF.
-
Add a calculated amount of AIBN initiator to the monomer solution.
-
Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere with continuous stirring.
-
Maintain the reaction at 70 °C for the desired period to achieve the target conversion.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated copolymer and wash it thoroughly with methanol to remove unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at 50-60 °C until a constant weight is obtained.
Characterization Protocol
-
FTIR Spectroscopy: To confirm the presence of characteristic functional groups of the monomers in the copolymer.[1]
-
¹H NMR Spectroscopy: To determine the copolymer composition.[2]
-
UV Spectroscopy: Can also be used to determine the copolymer composition.[1]
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[2][3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymers.[1]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-Vinylthis compound (NVPh)
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method has been successfully applied to the polymerization of N-vinylthis compound (NVPh).
Quantitative Data
| Monomer | RAFT Agent | Initiator | [M]₀:[RAFT]₀:[I]₀ | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Ref. |
| NVPh | 2-carboxypropan-2-yl dodecyl trithiocarbonate | AIBN | 1750:10:1 | DMF | 80 | Increases with conversion | Low | [4] |
| NVPh | Xanthate-type CTAs | AIBN | Various | Various | 20-120 | 4,100-13,000 | 1.29-1.38 | [5] |
Experimental Workflow: RAFT Polymerization of NVPh
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Copolymers of 2-(N-phthalimido)ethyl Methacrylate with Methyl Methacrylate - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Controlled RAFT Polymerization of N-Vinylthis compound and its Hydrazinolysis to Poly(vinyl amine) | Semantic Scholar [semanticscholar.org]
Phthalimide: A Versatile Scaffold in Medicinal Chemistry for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic accessibility and the ability to readily introduce a wide range of substituents have made it a cornerstone for generating extensive compound libraries for drug discovery. This document provides a detailed overview of the applications of the this compound scaffold in key therapeutic areas, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.
This compound as an Anticancer Scaffold
This compound derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including angiogenesis, cell proliferation, and survival pathways.
Mechanism of Action: Anti-angiogenesis and Immunomodulation
A prominent example of a this compound-based drug is Thalidomide (B1683933) and its more potent analogs, Lenalidomide and Pomalidomide , which are approved for the treatment of multiple myeloma.[1] Their anticancer effects are mediated, in part, through the inhibition of angiogenesis and immunomodulation.[2][3] These compounds bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This degradation results in the inhibition of tumor necrosis factor-alpha (TNF-α) production and the stimulation of Interleukin-2 (IL-2) release from T-cells, enhancing the immune response against tumor cells.[1] Furthermore, thalidomide and its analogs inhibit the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2][4]
Another critical target for this compound-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Inhibition of VEGFR-2 signaling disrupts the downstream pathways responsible for endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients.[5][6]
Caption: Mechanism of action of thalidomide analogs in multiple myeloma.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 222 | HeLa (Cervical) | 1.0 | [1] |
| Compound 219 | K562 (Leukemia) | 2.0 | [1] |
| Compound 221 | K562 (Leukemia) | 1.0 | [1] |
| Compound 222 | K562 (Leukemia) | 1.0 | [1] |
| H6 (Schiff base) | Colon Cancer | Not specified | [7] |
| H6 (Schiff base) | Breast Cancer | Not specified | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
This compound as an Anti-inflammatory Scaffold
This compound derivatives have been extensively investigated for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and Interleukin-1β (IL-1β) .[13] Some compounds achieve this by suppressing the Toll-like receptor 4 (TLR4) signaling pathway , which, upon activation by lipopolysaccharide (LPS), triggers a cascade leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.[13]
Additionally, this compound derivatives can exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2 . COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table presents the inhibitory activity of selected this compound derivatives against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 20 | 10.9 | 22.3 | [1] |
| Compound 21 | 15.2 | 28.1 | [1] |
| Compound 22 | 24.8 | 36.3 | [1] |
| Compound 10 | > 50 | 0.15 | [1] |
| Compound 11 | > 50 | 0.2 | [1] |
| Compound 14 | > 50 | 0.18 | [1] |
| Compound 15 | > 50 | 0.16 | [1] |
| Compound 16 | > 50 | 0.19 | [1] |
| Compound 19 | > 50 | 0.17 | [1] |
| Celecoxib | > 50 | 0.129 | [1] |
Experimental Protocol: COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[7][14][15][16][17]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound derivative stock solution (dissolved in DMSO)
-
Fluorescent probe (e.g., ADHP) or method for detecting prostaglandin (B15479496) production (e.g., LC-MS/MS)
-
96-well microplate
-
Plate reader (fluorometric or mass spectrometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, and arachidonic acid in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2). Then, add the this compound derivative at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 2-10 minutes), stop the reaction (e.g., by adding a quenching solution).
-
Signal Measurement: Measure the product formation. If using a fluorescent probe, measure the fluorescence intensity. If using LC-MS/MS, quantify the amount of a specific prostaglandin (e.g., PGE2) produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound derivative relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
This compound as an Antimicrobial Scaffold
The this compound scaffold has also been utilized in the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
One of the key mechanisms of action for this compound-based antibacterial agents is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[18][19][20][21][22] Specifically, these compounds often target the GyrB subunit , which possesses ATPase activity. By inhibiting the ATPase function of GyrB, this compound derivatives prevent the supercoiling of DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase B by this compound derivatives.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4c | S. aureus | 0.49 | [23] |
| Compound 4f | E. coli | 3.9 | [23] |
| Compound 4g | M. tuberculosis | 0.49 | [23] |
| Compound 5c | S. aureus | 0.98 | [23] |
| Compound 5d | M. tuberculosis | 0.98 | [23] |
| Compound 6c | C. albicans | 7.8 | [23] |
| This compound aryl ester 3b | S. aureus | 128 | [4][19][24] |
| This compound aryl ester 3b | P. aeruginosa | 128 | [4][19][24] |
| This compound aryl ester 3b | C. tropicalis | 128 | [4][19][24] |
| This compound aryl ester 3b | C. albicans | 128 | [4][19][24] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
Synthesis of this compound Derivatives
The versatility of the this compound scaffold is largely due to the straightforward methods available for its synthesis and derivatization.
General Protocol: Synthesis of N-Substituted Phthalimides
A common and efficient method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine.[29][30][31]
Materials:
-
Phthalic anhydride
-
Primary amine (R-NH2)
-
Glacial acetic acid (solvent)
-
Sulphamic acid (catalyst, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride and the primary amine in glacial acetic acid. A catalytic amount of sulphamic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the N-substituted this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: General workflow for the synthesis of N-substituted phthalimides.
References
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. DNA gyrase - Wikipedia [en.wikipedia.org]
- 19. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Synthesis of N-sugar-substituted phthalimides and their derivatives from sugar azides and phthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. jetir.org [jetir.org]
- 30. 2024.sci-hub.se [2024.sci-hub.se]
- 31. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of N-Substituted Phthalimides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of N-substituted phthalimides utilizing microwave irradiation. This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often cleaner reaction profiles, making it a valuable tool in research and drug development.[1][2][3][4][5]
Introduction
N-substituted phthalimides are a crucial class of compounds in medicinal chemistry and materials science due to their wide range of biological activities and applications as synthetic intermediates.[6] The Gabriel synthesis, a classic method for preparing primary amines, famously utilizes phthalimide derivatives. The imide functionality is present in numerous pharmacologically active compounds. Traditional synthesis methods often require prolonged heating under reflux conditions, which can be time-consuming and energy-intensive.[4][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions.[5] By utilizing microwave energy, rapid and uniform heating of the reaction mixture is achieved through dipolar polarization and ionic conduction mechanisms, leading to significant rate enhancements.[5][8] This approach is particularly effective for the synthesis of N-substituted phthalimides, offering a greener and more efficient alternative to conventional methods.[5]
General Reaction Scheme & Workflow
The microwave-assisted synthesis of N-substituted phthalimides generally involves the condensation reaction between phthalic anhydride (B1165640) (or a substituted derivative) and a primary amine or an alternative nitrogen source like urea. The reaction can be performed under solvent-free conditions or in the presence of a high-boiling point, polar solvent such as N,N-dimethylformamide (DMF) or acetic acid.[9]
Below is a generalized workflow for this process.
Caption: General experimental workflow for the synthesis of N-substituted phthalimides using microwave irradiation.
The underlying chemical transformation is depicted in the following signaling pathway diagram.
Caption: Reaction scheme for the microwave-assisted synthesis of N-aryl phthalimides from phthalic anhydride and an aryl amine.
Experimental Protocols
Herein, we provide detailed protocols for the microwave-assisted synthesis of various N-substituted phthalimides, adapted from the scientific literature.
Protocol 1: Synthesis of N-Aryl Phthalimides in DMF[6]
This protocol describes the synthesis of N-aryl phthalimides from phthalic anhydride and various aryl amines in the presence of sodium acetate (B1210297) and a small amount of DMF.
Materials:
-
Phthalic anhydride
-
Aryl amine (e.g., aniline, p-toluidine)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (for recrystallization)
-
Microwave reactor
-
Reaction vessels (microwave compatible)
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine phthalic anhydride (1.0 g, 6.75 mmol), the desired aryl amine (6.0 mmol), and sodium acetate (0.473 g).
-
Add 1-2 mL of DMF to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 4-5 minutes at a power level of 800 W.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A solid product should form.
-
Wash the solid product several times with water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl this compound.
Protocol 2: Solvent-Free Synthesis of N-Aryl Phthalimides[9]
This protocol outlines a solvent-free approach for the synthesis of N-aryl phthalimides, which aligns with the principles of green chemistry.
Materials:
-
Phthalic anhydride
-
Aromatic amine (e.g., aniline, p-nitroaniline)
-
Ethanol or Acetic Acid (for recrystallization)
-
Commercial microwave oven (2450 MHz)
-
Open glass container (e.g., beaker)
Procedure:
-
Place a mixture of phthalic anhydride (15 mmol) and an aromatic amine (10 mmol) in an open glass container.
-
Introduce the container into a commercial microwave oven.
-
Irradiate the mixture for 2-10 minutes at full power (e.g., 650 W), with the specific time depending on the substrate (see Table 2).[7]
-
Monitor the reaction by TLC until the starting materials have been consumed.
-
After the irradiation is complete, add 10 mL of 95% ethanol to the reaction mixture and heat to reflux for 10 minutes.
-
Allow the mixture to cool. The product will precipitate as a white solid.
-
Filter the solid and recrystallize from ethanol or acetic acid to yield the pure N-aryl this compound.[7]
Protocol 3: Synthesis of N-Hydroxythis compound Derivatives[12]
This protocol details the synthesis of N-hydroxythis compound derivatives from the corresponding phthalic anhydrides and hydroxylamine (B1172632) hydrochloride in pyridine (B92270).
Materials:
-
Substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride)
-
Hydroxylamine hydrochloride
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Domestic microwave oven (2450 MHz, 500 W)
-
Round-bottom flask
Procedure:
-
In a 200 cm³ round-bottom flask, mix the phthalic anhydride (2 mmol), hydroxylamine hydrochloride (4 mmol), and pyridine (20 mmol).
-
Place the flask in a domestic microwave oven and irradiate for 1.0 minute at 500 W.
-
Repeat the irradiation in 1-minute intervals until the starting anhydride is completely consumed, as monitored by TLC.
-
Remove the pyridine under reduced pressure.
-
Cool the residue to 0°C and add 10 cm³ of 1 M HCl.
-
Collect the resulting precipitate by filtration and purify as necessary.
Data Presentation
The following tables summarize the quantitative data from various microwave-assisted syntheses of N-substituted phthalimides, showcasing the efficiency of this method.
Table 1: Microwave-Assisted Synthesis of N-Aryl Phthalimides in DMF
| Entry | Aryl Amine | Microwave Power (W) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 800 | 4-5 | 92 | 208-210 |
| 2 | p-Toluidine | 800 | 4-5 | 90 | 200-202 |
| 3 | p-Anisidine | 800 | 4-5 | 88 | 155-157 |
| 4 | p-Nitroaniline | 800 | 4-5 | 85 | 265-267 |
Table 2: Solvent-Free Microwave-Assisted Synthesis of N-Aryl Phthalimides [7]
| Entry | Aromatic Amine | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 3 | 95 | 209-210 |
| 2 | 4-Methylaniline | 3 | 94 | 201-202 |
| 3 | 4-Methoxyaniline | 4 | 92 | 156-157 |
| 4 | 4-Chloroaniline | 2 | 93 | 196-197 |
| 5 | 4-Bromoaniline | 2 | 91 | 203-204 |
| 6 | 4-Nitroaniline | 10 | 91 | 266-267 |
Table 3: Comparison of Conventional vs. Microwave Synthesis of N-Phenyl this compound [4]
| Method | Conditions | Time | Yield (%) |
| Conventional | Reflux in acetic acid | 4-5 hours | ~70-80% |
| Microwave | DMF, NaOAc, 800 W | 4-5 minutes | 92% |
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of N-substituted phthalimides. The protocols and data presented demonstrate that this technology significantly reduces reaction times from hours to minutes and often provides higher yields compared to conventional heating methods.[1][3][4][7] The possibility of performing these reactions under solvent-free conditions further enhances the green credentials of this synthetic approach. For researchers and professionals in drug development and materials science, adopting microwave-assisted techniques can accelerate discovery and development timelines while promoting more sustainable chemical practices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Microwave assested synthesis of this compound amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. hakon-art.com [hakon-art.com]
Application Notes and Protocols: Phthalimide Deprotection using Hydrazine Hydrate (Ing-Manske Procedure)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gabriel synthesis is a cornerstone in organic chemistry for the formation of primary amines. A critical step in this synthesis is the deprotection of the phthalimide group. The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303), is a widely adopted method for this transformation due to its generally mild and effective nature.[1][2] This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the successful implementation of the Ing-Manske this compound deprotection.
The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the N-substituted this compound. This leads to a ring-opened intermediate which then undergoes an intramolecular cyclization to form the stable phthalhydrazide (B32825) byproduct, liberating the desired primary amine.[1]
Reaction Mechanism & Workflow
The overall transformation and a simplified experimental workflow are depicted below.
Quantitative Data Summary
The efficiency of the Ing-Manske deprotection can be influenced by reaction conditions and the nature of the substrate. The following table summarizes quantitative data from various studies.
| Substrate | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Additive (Equivalents) | Yield (%) | Reference |
| N-Phenylthis compound | Excess | CH₃CN/H₂O | Reflux | 5.3 | None | 80 | [1] |
| N-Phenylthis compound | Excess | CH₃CN/H₂O | Reflux | 1.6 | NaOH (1) | 80 | [1] |
| N-Phenylthis compound | Excess | CH₃CN/H₂O | Reflux | 1.2 | NaOH (5) | 80 | [1] |
| N-(4-Ethylphenyl)this compound | Excess | CH₃CN/H₂O | Reflux | 7.5 | None | 80 | [1] |
| N-(4-Ethylphenyl)this compound | Excess | CH₃CN/H₂O | Reflux | 4 | NaOH (10) | 80 | [1] |
| N-(4-Ethylphenyl)this compound | Excess | CH₃CN/H₂O | Reflux | 2 | NaOH (20) | 80 | [1] |
| N-(2-Ethylphenyl)this compound | Excess | CH₃CN/H₂O | Reflux | 1.7 | None | 80 | [1] |
| N-(2-Ethylphenyl)this compound | Excess | CH₃CN/H₂O | Reflux | 1 | NaOH (1) | 80 | [1] |
| N-(2-Ethylphenyl)this compound | Excess | CH₃CN/H₂O | Reflux | 0.7 | NaOH (25) | 80 | [1] |
| N-Benzylthis compound | 0.75 | Methanol | Reflux | 0.67 | None | 71 | [3] |
| N-(2-Hydroxy-3-phenoxypropyl)this compound | 7.5 | Methanol | Reflux | 0.67 | None | 67 | [3] |
| Phthalimid protected polyethylene (B3416737) glycol | 40 | THF | Room Temp | 4 | None | 70-85 | [4] |
Detailed Experimental Protocol
This protocol provides a general procedure for the deprotection of N-substituted phthalimides using hydrazine hydrate. Optimization may be required for specific substrates.
Materials and Reagents:
-
N-substituted this compound
-
Hydrazine hydrate (50-60% aqueous solution is common)
-
Solvent (e.g., Methanol, Ethanol (B145695), THF)
-
Hydrochloric acid (HCl), concentrated or as a solution
-
Sodium hydroxide (B78521) (NaOH) or other base for neutralization
-
Dichloromethane (B109758) (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-substituted this compound (1.0 equivalent). Dissolve the starting material in a suitable solvent (e.g., ethanol or methanol, approximately 10-20 mL per gram of substrate).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (typically 2-10 equivalents) to the solution.[5] For some substrates, a larger excess may be necessary to drive the reaction to completion.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature.[6] Monitor the disappearance of the starting material by TLC.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material. A typical mobile phase would be a mixture of ethyl acetate (B1210297) and hexanes. The product (primary amine) should have a different Rf value than the starting this compound.
-
Work-up - Phthalhydrazide Precipitation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The phthalhydrazide byproduct will often precipitate out of the solution.[7] The precipitate can be removed by filtration.
-
Work-up - Acidification and Extraction:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Acidify the residue with an aqueous solution of HCl (e.g., 1-2 M) to protonate the primary amine and to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Wash the aqueous filtrate with an organic solvent like dichloromethane to remove any non-basic organic impurities.
-
-
Work-up - Basification and Product Extraction:
-
Cool the acidic aqueous layer in an ice bath and make it basic by the slow addition of a suitable base (e.g., aqueous NaOH) until a pH greater than 10 is achieved. This will deprotonate the amine salt.
-
Extract the liberated primary amine from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane or diethyl ether).
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
Purification: The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization, depending on its physical properties.
Modified Procedure for Challenging Substrates:
For substrates where the deprotection is sluggish, the addition of a base after the initial reaction with hydrazine can facilitate the breakdown of the intermediate.[5] After refluxing with hydrazine hydrate, cool the reaction mixture and add a solution of NaOH (e.g., 1-5 equivalents) and continue to stir at room temperature or with gentle heating, monitoring the formation of the free amine by TLC.[1][5]
Safety Precautions
Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic.[7] Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of a spill, follow appropriate institutional procedures for cleanup of hazardous materials.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity of hydrazine hydrate. | Increase the equivalents of hydrazine hydrate (up to 40 eq. has been reported).[4][5] Increase the reaction temperature or switch to a higher boiling point solvent (e.g., isopropanol).[5] |
| Steric hindrance around the this compound group. | Prolong the reaction time and monitor carefully. | |
| Incomplete Reaction | Deactivation of the this compound ring by electron-withdrawing groups. | After the initial reaction with hydrazine, add a base like NaOH to facilitate the breakdown of the intermediate.[1][5] |
| Formation of Side Products | Reaction of hydrazine with other functional groups in the molecule. | If other susceptible functional groups (e.g., esters, amides) are present, the reaction may need to be carefully optimized by using a minimal excess of hydrazine and lower reaction temperatures.[8] |
| Difficulty in Separating Phthalhydrazide | Phthalhydrazide can sometimes be challenging to completely remove by filtration. | Acidification of the reaction mixture after the initial reaction can help to fully precipitate the phthalhydrazide.[7] Thorough washing of the filtered solid is also recommended. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Insecticidal Activity of Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel phthalimide derivatives and the evaluation of their insecticidal activity. Detailed protocols for chemical synthesis and biological assays are included to facilitate the discovery and development of new insecticidal agents.
Introduction
This compound and its derivatives represent a significant class of compounds in medicinal and agricultural chemistry, exhibiting a wide range of biological activities, including insecticidal properties.[1][2] The this compound scaffold is a key component in several commercial insecticides, such as phosmet (B1677707) and tetramethrin. The development of novel this compound derivatives is a promising strategy to overcome insecticide resistance and to create more environmentally benign pest control agents.[3][4] Recent research has focused on synthesizing new analogs and evaluating their efficacy against various insect pests, including the Caribbean Fruit Fly (Anastrepha suspensa), the Oriental armyworm (Mythimna separata), and the diamondback moth (Plutella xylostella).[5]
Data Presentation: Insecticidal Activity of this compound Derivatives
The insecticidal activity of newly synthesized this compound derivatives is typically quantified using metrics such as the median lethal dose (LD50) for topical applications or the median lethal concentration (LC50) for diet-based assays. The following tables summarize quantitative data from recent studies.
Table 1: Insecticidal Activity of this compound Derivatives against Caribbean Fruit Fly (Anastrepha suspensa) [5][6][7]
| Compound ID | Structure | LD50 (μ g/fly ) |
| 4a | 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide | 0.70 |
| 4c | 4-(4-Chlorobenzamido)-N-(1,3-dioxoisoindolin-2-yl)benzamide | 1.91 |
| 4d | 4-(4-Fluorobenzamido)-N-(1,3-dioxoisoindolin-2-yl)benzamide | 1.14 |
Table 2: Larvicidal Activity of this compound-Containing N-Pyridylpyrazole Amide Derivatives against Oriental Armyworm (Mythimna separata) and Diamondback Moth (Plutella xylostella)
| Compound ID | Target Pest | Concentration (mg/L) | Mortality Rate (%) |
| E5 | Mythimna separata | 25 | >90 |
| E29 | Mythimna separata | 25 | >90 |
| E30 | Mythimna separata | 25 | >90 |
| E33 | Mythimna separata | 25 | >90 |
| E33 | Mythimna separata | 6.25 | 60 |
| E33 | Plutella xylostella | 5 | 30 |
Table 3: Larvicidal Activity of meta-Diamide Compounds with a this compound Moiety against Mythimna separata and Plutella xylostella [8]
| Compound ID | Target Pest | LC50 (mg/L) |
| N15 | Mythimna separata | 3.82 |
| N15 | Plutella xylostella | 3.42 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives from phthalic anhydride (B1165640) and a primary amine or hydrazine (B178648) derivative.
Materials:
-
Phthalic anhydride
-
Substituted primary amine or hydrazine derivative
-
Glacial acetic acid or other suitable solvent (e.g., dichloromethane, nitrobenzene)[9][10]
-
Sulphamic acid (optional, as catalyst)[9]
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add equimolar amounts of phthalic anhydride (1 equivalent) and the desired primary amine or hydrazine derivative (1 equivalent).
-
Add a suitable solvent, such as glacial acetic acid, to the flask.[3][11] A catalytic amount of sulphamic acid can be added to facilitate the reaction.[9]
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 110-120 °C) with constant stirring.[3] The reaction time can vary from a few minutes to several hours (e.g., 8 hours), depending on the specific reactants.[3][9]
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the crude product.[11]
-
Collect the solid product by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-substituted this compound derivative.[3]
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point determination).
Protocol 2: Insecticidal Bioassay - Topical Application[6][7][12]
This protocol is suitable for determining the contact toxicity (LD50) of this compound derivatives on insects like mosquitoes and fruit flies.
Materials:
-
Test insects (e.g., adult female mosquitoes or fruit flies)
-
Synthesized this compound derivatives
-
Acetone or other suitable solvent
-
Micro-applicator or repeating dispenser capable of delivering precise volumes (e.g., 0.2-0.25 µL)
-
Petri dishes
-
Ice
-
Fine-tipped forceps
-
Observation containers (e.g., paper cups with mesh covers)
-
10% sucrose (B13894) solution
-
Cotton balls
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).[12] Ensure the solvent itself is not significantly toxic to the insects at the application volume.[12]
-
From the stock solution, prepare a series of dilutions to create a dose-response curve.
-
Anesthetize the test insects by placing them at 4°C or on ice for a short period.[12]
-
Transfer the anesthetized insects to a chilled petri dish.
-
Using fine-tipped forceps, carefully hold an individual insect and apply a precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax (pronotum).[6][13]
-
Treat a control group of insects with the solvent only.
-
Place the treated insects into observation containers. Provide a 10% sucrose solution on a cotton ball as a food source.[7]
-
Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 light:dark cycle).
-
Assess mortality at specified time points, typically 24, 48, and 72 hours post-application.[14] An insect is considered dead if it is unable to make coordinated movement when gently prodded.[15]
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD50 value and its confidence intervals using probit or logit analysis.
Protocol 3: Insecticidal Bioassay - Leaf-Dip Method for Lepidopteran Larvae[14][15]
This protocol is used to evaluate the insecticidal activity of compounds against leaf-feeding larvae, such as the diamondback moth (Plutella xylostella).
Materials:
-
Test larvae (e.g., 2nd or 3rd instar)
-
Host plant leaves (e.g., cabbage)
-
Synthesized this compound derivatives
-
Wetting agent (e.g., Triton X-100)
-
Distilled water
-
Beakers
-
Forceps
-
Paper towels
-
Ventilated containers (e.g., petri dishes with filter paper)
Procedure:
-
Prepare a series of concentrations of the test compound in distilled water containing a small amount of a wetting agent.
-
Collect fresh, untreated host plant leaves.
-
Dip each leaf into a test solution for a set time (e.g., 10 seconds) with gentle agitation.[15]
-
Allow the treated leaves to air-dry on paper towels.[15]
-
Place one treated leaf into each ventilated container. A moistened filter paper can be placed at the bottom to maintain humidity.[15]
-
Introduce a known number of larvae (e.g., 10) into each container.
-
Treat a control group with leaves dipped in the water and wetting agent solution only.
-
Maintain the containers under controlled environmental conditions.
-
Assess larval mortality at 24, 48, and 72 hours.
-
Calculate the LC50 value using appropriate statistical software.
Protocol 4: Insecticidal Bioassay - Diet Incorporation Method[16][17][18]
This method is used to assess the oral toxicity of compounds against insects that can be reared on an artificial diet, such as the Oriental armyworm (Mythimna separata).
Materials:
-
Test insects (e.g., neonate larvae)
-
Artificial diet for the target insect
-
Synthesized this compound derivatives
-
Solvent (if necessary)
-
Multi-well plates or small containers
-
Fine paintbrush
Procedure:
-
Prepare a series of concentrations of the test compound.
-
If the compound is not water-soluble, dissolve it in a minimal amount of a suitable solvent before mixing it with distilled water.
-
Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a temperature that will not degrade the compound (e.g., below 50°C), add the test solution and mix thoroughly.
-
Dispense a specific volume of the treated diet into each well of a multi-well plate or into individual containers.
-
Allow the diet to solidify.
-
Using a fine paintbrush, transfer one larva into each well or container.
-
Seal the containers to prevent larvae from escaping.
-
Include a control group with a diet containing only the solvent (if used).
-
Incubate the bioassay units under controlled conditions.
-
Record mortality at regular intervals.
-
Determine the LC50 value through probit analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and screening of this compound derivatives for insecticidal activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. actascientific.com [actascientific.com]
- 3. Synthesis of this compound Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]
- 5. Synthesis of this compound Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. jetir.org [jetir.org]
- 12. Topical Testing Assay: A Technique to Evaluate the Insecticidal Potential of Dopamine Receptor Antagonists on Adult Female Mosquitoes by Topical Application [jove.com]
- 13. protocols.io [protocols.io]
- 14. ijpab.com [ijpab.com]
- 15. irac-online.org [irac-online.org]
Application of Phthalimide in the Synthesis of Organic Solar Cell Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalimide, a well-known electron-accepting moiety, has emerged as a versatile building block in the design and synthesis of novel organic materials for photovoltaic applications. Its rigid planar structure, excellent thermal stability, and tunable electronic properties make it an attractive component for both donor and acceptor materials in organic solar cells (OSCs). This document provides a comprehensive overview of the application of this compound in the synthesis of materials for organic solar cells, including detailed experimental protocols for the synthesis of key intermediates and final polymers, as well as protocols for device fabrication and characterization.
Introduction
The development of efficient and stable organic solar cells is a key area of research in renewable energy. The performance of these devices is critically dependent on the molecular design of the electron donor and acceptor materials that form the photoactive layer. This compound has been successfully incorporated into various π-conjugated systems to create materials with desirable properties for OSCs. Its electron-withdrawing nature helps to lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting materials, which can lead to higher open-circuit voltages (Voc) and improved air stability. Furthermore, the ability to easily modify the N-substituent of the this compound unit allows for fine-tuning of solubility and morphology of the active layer. This document will detail the synthesis and application of this compound-based materials in organic solar cells.
This compound-Based Materials in Organic Solar Cells
This compound can be incorporated into OSC materials in several ways:
-
As a central building block in acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors (NFAs). [1][2]
-
As an electron-withdrawing unit in donor-acceptor (D-A) conjugated polymers. [3][4][5][6]
-
As end-capping groups in small molecule acceptors. [7][8][9]
-
As a component in ternary and quaternary solar cell strategies. [8][9][10]
The versatility of this compound allows for the synthesis of materials with a wide range of optical and electronic properties, leading to significant advancements in OSC performance.
Data Presentation: Performance of this compound-Based Organic Solar Cells
The following tables summarize the photovoltaic performance of various organic solar cells incorporating this compound-based materials.
Table 1: Performance of Fullerene-Based Organic Solar Cells with this compound-Based Donor Polymers.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PCTPT | PC71BM | 0.94 | 4.41 | 33 | 1.4 | [3] |
| PDBTTPT | PC71BM | - | - | - | 1.5 | [4] |
| PhBT12 | PC71BM | - | 6.43 | 55 | 2.0 | [5][11] |
Table 2: Performance of Non-Fullerene Organic Solar Cells with this compound-Based Materials.
| Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PM6 | BPD-H | - | - | - | 6.44 | [2] |
| PM6 | BPD-F | - | - | - | 7.98 | [2] |
| PM6 | BPD-Cl | - | - | - | 10.72 | [2] |
| TPhI-BDT | FREA | 0.90 | 14.07 | 66.0 | 8.31 | [6][12] |
| TffPhI-BDT | FREA | 0.93 | 15.92 | 63.9 | 9.48 | [6][12] |
| PM6:Y6 (Binary) | - | - | - | - | 16.08 | [8][9] |
| PM6:Y6:BTP-PIO (Ternary) | - | 0.848 | 27.31 | 73.9 | 17.10 | [8][9] |
Experimental Protocols
Synthesis of this compound Precursors
A variety of synthetic methods have been developed for the preparation of this compound derivatives.[13][14] A common approach involves the condensation of phthalic anhydride (B1165640) or phthalic acid with a primary amine.[15][16][17]
Protocol 1: General Synthesis of N-Alkyl/Aryl Phthalimides
This protocol describes a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., octylamine, aniline)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add the primary amine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted this compound.
Synthesis of this compound-Based Polymers
This compound-containing polymers are often synthesized via metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.[3][4]
Protocol 2: Synthesis of a this compound-Based Donor-Acceptor Polymer via Suzuki Coupling
This protocol outlines the synthesis of a polyfluorene-co-phthalimide polymer (PFTPT) as an example.[3]
Materials:
-
2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Monomer 1)
-
N-(2-ethylhexyl)-3,6-dibromothis compound (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (catalyst)
-
Toluene (B28343) (solvent)
-
2M Aqueous sodium carbonate solution (base)
Procedure:
-
To a Schlenk flask, add Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), and Pd(PPh3)4 (2-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (around 90-100 °C) under an argon atmosphere for 48-72 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol (B129727) to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone (B3395972) to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607).
-
The chloroform fraction containing the desired polymer is concentrated, and the polymer is precipitated again in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Organic Solar Cell Device Fabrication
Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol describes the fabrication of a conventional BHJ solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
This compound-based donor polymer
-
Acceptor material (e.g., PC71BM or a non-fullerene acceptor)
-
Chlorobenzene (B131634) or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Dissolve the this compound-based donor polymer and the acceptor material in a common solvent like chlorobenzene at a specific weight ratio (e.g., 1:1 or 1:1.5). Spin-coat the blend solution on top of the PEDOT:PSS layer inside the glovebox. The thickness of the active layer is typically controlled by the spin speed and solution concentration.
-
Active Layer Annealing (Optional): Thermally anneal the active layer at a specific temperature (e.g., 80-140 °C) for a defined time to optimize the morphology.[4]
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Sequentially deposit a thin layer of Ca (or LiF) and a thicker layer of Al under high vacuum ( < 10-6 Torr) to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Visualizations
Synthetic Pathway for this compound-Based Polymers
Caption: Synthetic route for a this compound-based donor-acceptor polymer.
Experimental Workflow for OSC Fabrication and Testing
References
- 1. This compound-based unfused-ring non-fullerene acceptors for constructing efficient organic solar cells with high open-circuit voltage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound-based unfused-ring non-fullerene acceptors for constructing efficient organic solar cells with high open-circuit voltage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nanoscience.or.kr [nanoscience.or.kr]
- 4. nanoscience.or.kr [nanoscience.or.kr]
- 5. Efficient solar cells based on a new this compound-based donor–acceptor copolymer semiconductor: morphology, charge-transport, and photovoltaic properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound-based π-conjugated small molecules with tailored electronic energy levels for use as acceptors in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Rapid and clean synthesis of this compound derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gabriel Synthesis of Primary Amines
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of primary amines synthesized via the Gabriel method using phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel synthesis and why is it used for preparing primary amines?
The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines.[1][2] It is widely used because it selectively produces primary (1°) amines and avoids the over-alkylation that often occurs when using ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.[2][3] The method involves the N-alkylation of a this compound salt, followed by the deprotection of the resulting N-alkylthis compound to release the desired primary amine.[4]
Q2: What are the key steps in the Gabriel synthesis workflow?
The Gabriel synthesis traditionally proceeds in two main stages:
-
N-Alkylation: Potassium this compound is reacted with a primary alkyl halide to form an N-alkylthis compound. This step proceeds via an S(_N)2 mechanism.[3][4][5]
-
Deprotection: The N-alkylthis compound is cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, via hydrazinolysis (the Ing-Manske procedure).[1][4]
Caption: General workflow of the Gabriel synthesis, from starting materials to the final primary amine product.
Q3: Which deprotection method is recommended for optimal yield?
While acidic or basic hydrolysis can be used, they often require harsh conditions and can lead to lower yields and side reactions.[1][6] The Ing-Manske procedure , which utilizes hydrazine hydrate (B1144303) in a milder, neutral solution (typically refluxing ethanol), is generally the preferred method for cleaving the N-alkylthis compound.[4][7] This method often results in higher yields and is compatible with a wider range of functional groups. Another exceptionally mild alternative involves the use of sodium borohydride (B1222165) in 2-propanol, followed by acetic acid, which is particularly useful for sensitive substrates and in peptide synthesis to avoid racemization.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the Gabriel synthesis and provides recommended solutions.
Q4: My N-alkylation reaction is not proceeding or the yield is very low. What are the possible causes and solutions?
Several factors can contribute to a low-yielding N-alkylation step. Below is a troubleshooting flowchart to diagnose and resolve common issues.
Caption: Troubleshooting flowchart for low yield in the N-alkylation step of the Gabriel synthesis.
Q5: I'm having difficulty purifying my final primary amine product. What are some common issues and how can I resolve them?
Purification challenges in the Gabriel synthesis often stem from byproducts of the deprotection step or incomplete reactions.
| Issue | Possible Cause | Recommended Solution(s) |
| Phthalhydrazide Contamination | Incomplete precipitation or removal of the phthalhydrazide byproduct from the Ing-Manske procedure.[1] | Ensure the reaction mixture is sufficiently cooled to allow for complete precipitation. Wash the phthalhydrazide precipitate thoroughly with a suitable solvent (e.g., ethanol) during filtration.[9] |
| Unreacted N-Alkylthis compound | The deprotection reaction did not go to completion. | Increase the reaction time or the equivalents of hydrazine. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. |
| Unreacted this compound | The initial N-alkylation step was incomplete, leaving unreacted potassium this compound which is then protonated during workup.[9] | Optimize the N-alkylation reaction conditions (temperature, time) to drive the reaction to completion. The final amine can often be separated from this compound through acid-base extraction, as the amine is basic and the this compound is not. |
Data Presentation: Quantitative Yields
The yield of the N-alkylation step is highly dependent on the substrate and reaction conditions. The use of dimethylformamide (DMF) as a solvent has been shown to significantly improve yields for various primary alkyl halides.
Table 1: Yields of N-Alkylphthalimides using Potassium this compound in DMF
| Alkyl Halide | Reaction Conditions | Yield (%) | Reference |
| Benzyl Chloride | DMF, warming, short period | High | [9] |
| n-Octyl Bromide | Toluene, 100°C, 6h, 10 mol% 18-crown-6 | 94 | [10] |
| Benzyl Bromide | Toluene, 100°C, 6h, 10 mol% 18-crown-6 | 98 | [10] |
| n-Hexyl Bromide | DMF, heat, with KI catalyst | Not specified | [11] |
| Benzyl Chloride | DMF, heat, with K₂CO₃ | 73.8 | [11] |
Note: "High" yield as reported in the reference without a specific percentage. The data indicates that DMF is an effective solvent, and additives like crown ethers or potassium iodide can enhance reactivity.
Table 2: Comparison of Deprotection Methods
While direct side-by-side comparisons are substrate-dependent, the following provides a general overview of expected yields.
| Deprotection Method | Reagents | Conditions | General Yield | Key Considerations |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HBr) | Harsh, high temperatures | Often low to moderate | Can damage sensitive functional groups; side product formation is common.[1][6] |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Harsh, high temperatures | Often low to moderate | Incompatible with base-sensitive functional groups.[6] |
| Ing-Manske Procedure | Hydrazine hydrate (N₂H₄·H₂O) | Milder, neutral (refluxing ethanol) | Good to excellent | Generally preferred method; phthalhydrazide byproduct can be challenging to separate.[4][7] |
| Sodium Borohydride Reduction | NaBH₄ in 2-propanol, then Acetic Acid | Exceptionally mild, near-neutral | High | Excellent for sensitive substrates, prevents racemization in chiral compounds.[8] |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Alkyl Halide
This protocol is a general procedure for the first step of the Gabriel synthesis.
-
To a stirred suspension of potassium this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylthis compound.
-
The crude product can be further purified by recrystallization or column chromatography.[9]
Protocol 2: Deprotection via the Ing-Manske Procedure (Hydrazinolysis)
This protocol describes the cleavage of the N-alkylthis compound to yield the primary amine.
-
Dissolve the N-alkylthis compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically 1.5–2.0 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring by TLC for the disappearance of the N-alkylthis compound. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and remove the phthalhydrazide precipitate by filtration.
-
Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude amine can be further purified by distillation or acid-base extraction.[9]
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Technical Support Center: Phthalimide Alkylation (Gabriel Synthesis)
Welcome to the technical support center for phthalimide alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of primary amines via the Gabriel method.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Gabriel synthesis over direct alkylation of ammonia?
A1: The main advantage is the prevention of over-alkylation. In the Gabriel synthesis, the this compound anion acts as a surrogate for ammonia. After the initial N-alkylation, the resulting N-alkylthis compound is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This effectively stops the reaction at the primary amine stage, preventing the formation of secondary, tertiary, and quaternary ammonium (B1175870) salt byproducts that are common in direct alkylation methods.[1][2][3]
Q2: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
A2: It is strongly discouraged. The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[4] Secondary and, particularly, tertiary alkyl halides are sterically bulky, which significantly impedes the nucleophilic attack by the this compound anion. With these substrates, the competing E2 elimination reaction often becomes the major pathway, leading to the formation of alkenes instead of the desired amine, resulting in low to no yield of the substitution product.[5][6]
Q3: My starting material contains functional groups sensitive to strong acids or bases. What deprotection method should I use?
A3: For sensitive substrates, the traditional methods of strong acid or base hydrolysis should be avoided as they can cause degradation or unwanted side reactions.[7] Milder, near-neutral methods are recommended:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common alternative, using hydrazine (B178648) hydrate (B1144303) in a refluxing alcohol like ethanol.[2][7]
-
Reductive Cleavage with Sodium Borohydride (B1222165): This is an exceptionally mild, two-stage, one-flask method that proceeds under near-neutral conditions and is particularly useful for substrates prone to racemization.[8][9]
-
Aminolysis with other amines: Aqueous solutions of other amines, such as methylamine (B109427) or ethylenediamine, can also be used for cleavage under mild conditions.
Q4: Does the Gabriel synthesis affect the stereochemistry of a chiral alkyl halide?
A4: The N-alkylation step of the Gabriel synthesis is an SN2 reaction. Therefore, if you start with a chiral primary or secondary alkyl halide, the reaction at the stereocenter will proceed with an inversion of configuration.[4] However, it is crucial to choose a deprotection method that does not cause racemization. Reductive cleavage with sodium borohydride has been shown to be effective at preserving stereochemical integrity, making it a good choice for synthesizing chiral amines.[9][10]
Q5: Why is my reaction yield low even with a primary alkyl halide?
A5: Low yields with primary alkyl halides can stem from several factors:
-
Poor reagent quality: Potassium this compound can degrade over time. Ensure it is dry and has been stored properly.
-
Suboptimal solvent: While DMF is a common choice, other polar aprotic solvents like DMSO or acetonitrile (B52724) can be used.[7] The solubility of potassium this compound is crucial.
-
Insufficient temperature or reaction time: The reaction often requires heating (e.g., 80-100 °C in DMF) to proceed at a reasonable rate.[11] Monitoring the reaction by TLC is essential to determine completion.
-
Difficult product isolation: The phthalhydrazide (B32825) byproduct from the Ing-Manske procedure can sometimes be challenging to completely remove from the desired amine, leading to lower isolated yields.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Alkyl Halide | 1. Inactive potassium this compound (e.g., absorbed moisture).2. Alkyl halide is too unreactive (e.g., alkyl chloride).3. Insufficient temperature.4. Poor solubility of potassium this compound. | 1. Use freshly opened or properly dried potassium this compound.2. Add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.3. Increase the reaction temperature (typically 80-100 °C in DMF).[11]4. Ensure you are using a suitable polar aprotic solvent like DMF or DMSO.[7] |
| Formation of Alkene Byproduct | 1. Use of a secondary or tertiary alkyl halide.2. The nucleophile is acting as a base, promoting E2 elimination. | 1. Use a primary alkyl halide. The Gabriel synthesis is generally unsuitable for secondary or tertiary halides.[5][6]2. The this compound anion is a weak base, so elimination is usually minimal with primary halides. If using a secondary halide is unavoidable, consider alternative amine synthesis methods like reductive amination. |
| Low Yield After Deprotection | 1. Incomplete deprotection reaction.2. Degradation of the product under harsh acidic or basic hydrolysis conditions.3. Formation of side products during deprotection (e.g., with other sensitive functional groups).4. Difficulty separating the amine from the phthalhydrazide byproduct (in the Ing-Manske procedure). | 1. For hydrazinolysis, ensure sufficient equivalents of hydrazine and adequate reflux time. Adding a base like NaOH after the initial reaction can sometimes improve yields.[12]2. Switch to a milder deprotection method like reductive cleavage with NaBH₄/acetic acid or aminolysis with methylamine.[8][9]3. Use a chemoselective mild deprotection method (e.g., NaBH₄) to avoid affecting other functional groups.[8]4. Acidify the reaction mixture after hydrazinolysis to fully precipitate the phthalhydrazide as its salt, then filter. Ensure thorough washing of the precipitate. |
| Racemization of a Chiral Product | 1. Deprotection conditions are too harsh, causing epimerization at a stereocenter adjacent to the amine. | 1. Use the exceptionally mild sodium borohydride deprotection method, which has been shown to deprotect N-phthaloyl amino acids with no measurable loss of optical activity.[9][10] |
Data Presentation
Table 1: Comparison of Substrate Reactivity in this compound Alkylation
| Alkyl Halide Type | Reaction Mechanism | Typical Outcome | Rationale |
| Primary (1°) | SN2 | Good to excellent yield of N-alkylthis compound. | Low steric hindrance allows for effective nucleophilic attack by the this compound anion.[4] |
| Secondary (2°) | SN2 vs. E2 | Poor to no yield of substitution product. Elimination (alkene formation) is the major pathway. | Increased steric hindrance significantly slows the SN2 reaction, allowing the competing E2 elimination to dominate.[5][6] |
| Tertiary (3°) | E2 | No substitution product observed. Elimination is the exclusive pathway. | Extreme steric hindrance completely prevents SN2 attack.[6] |
| Aryl Halide | No reaction (standard conditions) | No reaction. | Nucleophilic aromatic substitution does not occur under standard Gabriel conditions. Aryl amines cannot be prepared this way.[13] |
Table 2: Comparison of Common Deprotection Methods for N-Alkylphthalimides
| Deprotection Method | Reagent(s) | Conditions | Typical Yield | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HBr) | High temperature, prolonged heating | Often low | Simple reagents | Harsh conditions can degrade sensitive substrates; reaction is often slow.[5][7] |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | High temperature, prolonged heating | Often low | Simple reagents | Harsh conditions can degrade sensitive substrates; may cause side reactions like racemization.[5] |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in Ethanol | Good to High | Milder and more neutral conditions than strong acid/base.[7] | Hydrazine is highly toxic; phthalhydrazide byproduct can be difficult to remove.[1][5] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), then Acetic Acid | 2-propanol/water, RT then ~80°C | ~97% (for N-Phthaloylglycine) | Exceptionally mild, near-neutral conditions; preserves stereochemistry.[9][14] | Longer reaction times (~24h); requires a two-stage, one-pot procedure.[15] |
| Aminolysis | 40% aq. Methylamine (CH₃NH₂) | Room Temperature | Good | Mild conditions | Requires removal of excess methylamine and byproduct. |
Experimental Protocols
Protocol 1: General N-Alkylation of Potassium this compound (Gabriel Synthesis)
-
Suspend potassium this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add the primary alkyl halide (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude N-alkylthis compound, which can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
-
Dissolve the N-alkylthis compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2-2.0 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor by TLC for the disappearance of the starting material. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature.
-
Acidify with concentrated HCl and reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.
-
Cool the mixture and remove the phthalhydrazide precipitate by filtration. Wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with an aqueous NaOH solution and extract the liberated primary amine with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to yield the primary amine.
Protocol 3: Mild Deprotection via Reductive Cleavage
-
Dissolve the N-alkylthis compound (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 ratio).
-
Add sodium borohydride (4.0-5.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Once the reduction is complete, carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization.
-
Heat the mixture to 50-80 °C for 1-2 hours.
-
Cool the reaction mixture and remove the 2-propanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane (B109758) to remove the phthalide (B148349) byproduct.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the primary amine with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the purified primary amine.[8][15]
Visualizations
Caption: Workflow of the Gabriel Synthesis for primary amines.
Caption: Competing SN2 and E2 pathways with secondary alkyl halides.
Caption: Troubleshooting workflow for low-yield Gabriel synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 5. Gabriel_synthesis [chemeurope.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting low yield in the hydrolysis of N-alkylphthalimides
Welcome to the technical support center for the hydrolysis of N-alkylphthalimides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically focusing on low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the hydrolysis of N-alkylphthalimides?
The most prevalent methods for cleaving the phthalimide group to yield a primary amine are:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method, employing hydrazine (B178648) hydrate (B1144303) under relatively mild and neutral conditions.[1]
-
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid can be used, but this method is often slow and requires high temperatures.[1]
-
Basic Hydrolysis: The use of a strong base, such as sodium hydroxide (B78521), can effect cleavage, but often requires harsh conditions.[1][2]
-
Reductive Cleavage with Sodium Borohydride (B1222165): This is a particularly mild, two-stage, one-flask method that is advantageous for substrates sensitive to hydrazinolysis or harsh basic/acidic conditions.[1]
-
Aminolysis with other amines: Other amines, such as aqueous methylamine (B109427), can also be used for the cleavage as an alternative to hydrazine.[1]
Q2: Why is my reaction yield low when using acidic or basic hydrolysis?
Low yields with acidic or basic hydrolysis are a known limitation of the Gabriel synthesis.[2][3] These methods often require harsh conditions, such as high temperatures and prolonged reaction times, which can lead to degradation of the desired primary amine product.[4][5]
Q3: How can I monitor the progress of my hydrolysis reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A spot for the starting N-alkylthis compound should diminish over time, while a new spot for the product should appear. Upon completion of the reaction using hydrazine, a voluminous white precipitate of phthalhydrazide (B32825) will typically form.[1]
Q4: What are the advantages of using hydrazine hydrate (hydrazinolysis)?
Hydrazinolysis is often more efficient and proceeds under milder conditions than acidic or basic hydrolysis.[5] This method is generally preferred as it helps to avoid the harsh conditions that can lead to product degradation.[4]
Q5: Are there any alternatives to hydrazine for the cleavage step?
Yes, aqueous methylamine is a viable alternative to hydrazine for the deprotection of the this compound group.[1] Another mild alternative is a two-stage, one-flask method using sodium borohydride for reductive cleavage, which is particularly useful for sensitive substrates.[1]
Troubleshooting Guide: Low Yield
Low yields in the hydrolysis of N-alkylphthalimides can be attributed to several factors. The following guide will help you troubleshoot common issues.
Problem 1: Incomplete Reaction
Possible Causes:
-
Insufficient Reaction Time or Temperature: The hydrolysis may not have gone to completion.
-
Poor Reagent Quality: Degradation of reagents, especially hydrazine hydrate or the strong acid/base, can lead to an incomplete reaction.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature. For hydrazinolysis, ensure the mixture is refluxing.
-
Verify Reagent Quality: Use fresh, high-purity reagents. Ensure solvents are anhydrous where necessary.[5]
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material.[1]
Problem 2: Product Degradation
Possible Cause:
-
Harsh Reaction Conditions: Strong acids or bases, coupled with high temperatures, can degrade the desired primary amine.[4][5]
Solutions:
-
Switch to a Milder Method: If you are using acidic or basic hydrolysis, consider switching to hydrazinolysis or reductive cleavage with sodium borohydride for substrates sensitive to harsh conditions.[1]
Problem 3: Difficult Workup and Product Loss
Possible Causes:
-
Incomplete Precipitation of Byproduct: The phthalhydrazide byproduct from hydrazinolysis can be difficult to separate if not fully precipitated.[5]
-
Product Loss During Extraction: The desired amine may be lost during the extraction phase of the workup.
Solutions:
-
Ensure Complete Precipitation: After hydrazinolysis, acidify the cooled reaction mixture with concentrated HCl and reflux for an additional hour to ensure complete precipitation of phthalhydrazide before filtration.[1]
-
Optimize Extraction:
-
After removing the solvent, make the aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution to liberate the free amine.[1]
-
Extract the liberated primary amine with a suitable organic solvent like dichloromethane (B109758) in multiple portions (e.g., 3 times the volume of the aqueous layer).[1]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude amine.[1]
-
Data Presentation: Comparison of Cleavage Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol (B145695) | Mild, neutral conditions, generally high yield[1] | Phthalhydrazide byproduct can be difficult to remove[5] |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | High temperature, prolonged time | Simple reagents | Slow, harsh conditions, often low yield[1][2] |
| Basic Hydrolysis | Strong base (e.g., NaOH) | High temperature, prolonged time | Simple reagents | Harsh conditions, often low yield[1][2] |
| Reductive Cleavage | Sodium borohydride, acetic acid | Room temperature then 50-60 °C | Very mild, good for sensitive substrates[1] | Two-stage, one-flask procedure |
| Aminolysis | Aqueous methylamine | Room temperature | Alternative to hydrazine[1] | Reaction times can be long (hours to overnight)[1] |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
N-alkylthis compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equiv) in ethanol (10-20 mL per gram of this compound) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. Upon completion (typically 1-4 hours), a voluminous white precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture to room temperature and then acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.[1]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
Purify the product by distillation or chromatography if necessary.[1]
Protocol 2: Cleavage with Aqueous Methylamine
Materials:
-
N-alkylthis compound
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol or another suitable solvent
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equiv) in a suitable solvent such as ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) to the solution at room temperature with stirring.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the primary amine. Further purification can be performed by distillation or chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylthis compound hydrolysis.
Caption: Reaction pathway for the hydrazinolysis of an N-alkylthis compound.
References
Optimization of Phthalimide Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for phthalimide synthesis. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer: Low yields in this compound synthesis can stem from several factors. A primary cause is often incomplete reaction due to insufficient heating or reaction time. For instance, the reaction of phthalic anhydride (B1165640) with ammonia (B1221849) typically requires temperatures around 300°C to proceed to completion.[1][2] Another common issue is the sublimation of phthalic anhydride out of the reaction mixture, which can be mitigated by using an appropriate condenser and ensuring it is properly cooled.[2]
The quality of your reagents is also critical. Potassium this compound, a key reagent in the Gabriel synthesis, is sensitive to moisture and can hydrolyze, reducing its effectiveness.[3] It is advisable to use fresh or properly stored anhydrous reagents and solvents. For example, dimethylformamide (DMF), a common solvent, should be anhydrous as water can hydrolyze potassium this compound.[3][4]
Finally, consider the reaction work-up and purification steps. Inefficient extraction of the product or losses during recrystallization can significantly impact the final yield.[1]
Question: My final product contains significant impurities. What are the likely side reactions?
Answer: The presence of impurities often points to side reactions. In the Gabriel synthesis, if excess base is present or if the potassium this compound has hydrolyzed, side reactions can occur.[3] When using 1,2-dibromoethane (B42909), a potential side product is N,N'-ethylenedithis compound due to di-substitution. This can be minimized by using a significant excess of the 1,2-dibromoethane.[3]
Over-alkylation, leading to the formation of secondary or tertiary amines, is a common issue in direct alkylation of ammonia but is largely avoided by the Gabriel synthesis.[5][6] However, if your starting materials are not pure, you may be introducing contaminants that lead to unwanted byproducts. For example, degraded 1,2-dibromoethane might contain 2-bromoethanol (B42945) or vinyl bromide, which can participate in side reactions.[3]
Question: I'm having trouble synthesizing N-substituted phthalimides from secondary alkyl halides. Why is the reaction not working well?
Answer: The Gabriel synthesis is generally not effective for secondary alkyl halides due to steric hindrance.[7][8] The reaction proceeds via an SN2 mechanism, where the this compound anion acts as the nucleophile. Bulky secondary alkyl halides hinder the backside attack required for the SN2 reaction, leading to poor yields or favoring elimination side reactions.[6][7][8] This method is most effective for primary alkyl halides.[7][8]
Question: Can I prepare aromatic amines like aniline (B41778) using the Gabriel synthesis?
Answer: No, the Gabriel synthesis cannot be used to prepare aromatic amines like aniline.[8] Aryl halides do not readily undergo nucleophilic substitution under the conditions of the Gabriel synthesis.[6][8] The carbon-halogen bond in an aryl halide is stronger and less susceptible to nucleophilic attack compared to an alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Gabriel synthesis for preparing primary amines?
A1: The main advantage of the Gabriel synthesis is its ability to selectively produce primary amines without the formation of secondary or tertiary amine byproducts, a common issue with direct alkylation of ammonia.[7] This is because the this compound nitrogen is not nucleophilic enough to react with another alkyl halide after the initial alkylation.[5]
Q2: What is the role of hydrazine (B178648) in the Gabriel synthesis?
A2: Hydrazine is used in the final step to cleave the N-alkylthis compound and liberate the primary amine.[5][7] This method, known as the Ing-Manske procedure, provides milder reaction conditions compared to hydrolysis with strong acids or bases, which can be detrimental to sensitive functional groups.[4]
Q3: What are some common solvents used in the Gabriel synthesis?
A3: Polar aprotic solvents are typically used to facilitate the reaction. Dimethylformamide (DMF) is a common choice.[4][7] Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO), hexamethylphosphoramide (B148902) (HMPA), and acetonitrile.[4]
Q4: Can catalysts be used to improve the reaction?
A4: Yes, in some variations of the Gabriel synthesis, catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed to enhance the reaction rate and selectivity.[7]
Q5: How is potassium this compound prepared?
A5: Potassium this compound is typically prepared by reacting this compound with an ethanolic solution of potassium hydroxide (B78521) (KOH).[9] The desired product precipitates from the solution.[9]
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound synthesis under various conditions.
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Gabriel Synthesis | Potassium this compound, 1,2-Dibromoethane | Ethanol (B145695) | 180-190 | 12 | 69-79 | [10] |
| Gabriel Synthesis | Potassium this compound, Primary Alkyl Halide | DMF | ~90 | Not Specified | 70-90 | [7] |
| Ammonia Method | Phthalic Anhydride, Aqueous Ammonia | None | ~300 | 1.5-2 | 95-97 | [2] |
| Urea Method | Phthalic Anhydride, Urea | Not Specified | 130-135 | 1.5-2 | Not Specified | [1] |
| High-Temp/Pressure | o-Phthalic Acid, Various Amines | H₂O/EtOH (1:1 v/v) | 260-380 | Not Specified | Moderate to Excellent | [11] |
| Hydrazinolysis | N-phenylthis compound, Hydrazine | Not Specified | Not Specified | 5.3 | 80 | [12] |
| Hydrazinolysis (with NaOH) | N-phenylthis compound, Hydrazine, NaOH | Not Specified | Not Specified | 1.6 | >80 | [12] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Bromoethyl)this compound via Gabriel Synthesis
Materials:
-
Potassium this compound (150 g, 0.81 mol)
-
1,2-Dibromoethane (450 g, 2.4 mol)
-
Ethanol (98-100%, 300 mL)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Combine potassium this compound and 1,2-dibromoethane in a suitable reaction flask.
-
Heat the mixture in an oil bath maintained at 180-190°C for approximately 12 hours with stirring.[10]
-
After the reaction is complete, allow the mixture to cool.
-
Set up a distillation apparatus and remove the excess 1,2-dibromoethane under reduced pressure.[10]
-
To the remaining solid, add 300 mL of 98-100% ethanol and reflux until the crude product is fully dissolved (approximately 30 minutes).[10]
-
Filter the hot solution by suction to remove potassium bromide, and wash the salt with a small amount of hot ethanol.[10]
-
Distill the ethanol from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-bromoethyl)this compound.
Protocol 2: Cleavage of N-Alkylthis compound using Hydrazine (Ing-Manske Procedure)
Materials:
-
N-[2-(1H-Imidazol-1-yl)ethyl]this compound (0.17 g, 0.7 mmol)
-
Ethanol (10 mL)
-
Hydrazine hydrate (B1144303) (0.039 g, 0.77 mmol)
-
Hydrochloric acid
Procedure:
-
Dissolve the N-alkylthis compound in ethanol in a round-bottom flask.[10]
-
Add hydrazine hydrate to the solution.[10]
-
Stir the mixture at 80°C for 12 hours.[10]
-
After cooling to room temperature, add hydrochloric acid and reflux for an additional 5 hours.[10]
-
Remove the insoluble phthalhydrazide (B32825) by filtration.[10]
-
The filtrate contains the desired primary amine, which can be isolated using standard extraction and purification techniques.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A simplified workflow of the Gabriel synthesis for preparing primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. What is Gabriel this compound synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 9. This compound- Preparation, Chemical Reactions & Uses [turito.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N-Alkylphthalimide Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude N-alkylphthalimide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude N-alkylphthalimides?
A1: The most common and effective methods for purifying solid N-alkylthis compound products are recrystallization and column chromatography.[1][2][3] The choice between these methods depends on the nature of the impurities, the scale of the reaction, and the desired final purity.[3]
Q2: What are the typical impurities found in crude N-alkylthis compound products?
A2: Common impurities can include:
-
Unreacted potassium this compound: This can occur if the initial alkylation reaction is incomplete.[1]
-
Phthalic acid or this compound: These can be present as starting materials or from side reactions.
-
By-products from the alkylating agent: Elimination reactions, especially with secondary alkyl halides, can lead to alkene by-products.[2]
-
Residual Solvents: Solvents used in the reaction, such as DMF or ethanol, may remain in the crude product.[4][5]
-
Phthalhydrazide: If the subsequent cleavage of the this compound is performed using hydrazine (B178648) (Ing-Manske procedure), this byproduct can be a significant impurity if not completely removed.[1][6]
Q3: How can I monitor the purity of my N-alkylthis compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[3] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product against a pure standard (if available), you can assess the separation and purity. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[3][7]
Troubleshooting Guides
Recrystallization Issues
Q4: My N-alkylthis compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your product or if there are significant impurities.[8]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
If the problem persists, consider purifying the crude product by column chromatography first to remove impurities that may be inhibiting crystallization.[9]
-
Q5: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A5: If crystals do not form spontaneously, you can try the following techniques:[8][10]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure N-alkylthis compound product (a "seed crystal") to the solution. This will act as a template for crystal growth.
-
Reducing Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[8]
-
Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q6: My recrystallized product is still colored/impure. What went wrong?
A6: This can happen for a few reasons:
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., the compound is too soluble at low temperatures, or impurities are not soluble enough at high temperatures).[11] Experiment with different solvents or solvent mixtures.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Incomplete Washing: Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]
-
Adsorbed Impurities: Some colored impurities can adsorb onto the surface of the crystals. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.[12]
Column Chromatography Issues
Q7: I am getting poor separation of my N-alkylthis compound from impurities on the silica (B1680970) gel column. How can I improve this?
A7: Poor separation can be due to several factors related to your column setup and solvent system.[13][14]
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Use TLC to test various solvent systems. A good solvent system will give your desired compound an Rf value of around 0.3-0.4.[13] If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it is sticking to the column (low Rf), increase the polarity.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these will lead to a non-uniform flow of the solvent and poor separation.[15][16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[3] Using too much solvent or a solvent that is too polar to dissolve the sample can broaden the initial band and lead to poor separation.
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to broader peaks and poorer separation.[17]
Experimental Protocols
Protocol 1: Recrystallization of Crude N-Alkylthis compound
This protocol is a general guideline and may need to be optimized for your specific N-alkylthis compound.
-
Solvent Selection: Choose a solvent in which the N-alkylthis compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18] Common solvents for N-alkylphthalimides include ethanol, ethanol/water mixtures, or toluene.[9][10] Test small amounts of your crude product in different solvents to find the most suitable one.
-
Dissolution: Place the crude N-alkylthis compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and stir bar).[3] Continue to add small portions of the hot solvent until the solid just completely dissolves.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this time.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[3]
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel for an extended period or by transferring them to a watch glass to air dry. For a final drying step, a vacuum oven can be used.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying N-alkylphthalimides using silica gel chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase). A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is common.[13] Adjust the ratio to achieve an Rf value of ~0.3-0.4 for the desired N-alkylthis compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.[13]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[15]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[19] Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude N-alkylthis compound in a minimal amount of the mobile phase.[3]
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.[3]
-
If using a gradient elution, gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the silica gel.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure N-alkylthis compound.[3]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-alkylthis compound.[3]
Data Presentation
Table 1: Example Purification Data for N-Substituted Phthalimides and Analogs
| Purification Technique | Compound Example | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | N-Methyl-o-phthalimide | Crude | 99.62% | 81.8% | [20] |
| Recrystallization | N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Crude | 98.6% | 91.5% | [3] |
| Column Chromatography | N-(2-azide methyl) phenyl)-2,3-dimethyl-N-phenylbutanamide | Crude | >95% | 95% | [3] |
| Preparative HPLC | General N-aryl amides | Variable | >99% | Variable | [3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. mt.com [mt.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. CN104610128A - Preparation method of N-alkyl this compound compound - Google Patents [patents.google.com]
Overcoming steric hindrance in the Gabriel synthesis with bulky alkyl halides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of primary amines from sterically hindered alkyl halides.
Troubleshooting Guides
Issue: Low or No Yield in the Gabriel Synthesis with a Bulky Alkyl Halide
Q1: My Gabriel synthesis with a secondary alkyl halide is failing or giving very low yields. What is the primary cause and what are my options?
A1: The traditional Gabriel synthesis is generally inefficient for secondary alkyl halides and fails completely with tertiary halides.[1][2] The primary reason is steric hindrance; the bulky phthalimide nucleophile cannot effectively attack the sterically congested carbon center of the secondary or tertiary alkyl halide in an SN2 reaction.[1] The main competing side reaction is E2 elimination, which is favored by the basicity of the this compound anion and the hindered nature of the substrate.
Your primary options are to either modify the reaction conditions or, more effectively, switch to an alternative synthetic strategy that is better suited for hindered substrates.
Q2: I observe significant amounts of an alkene byproduct. How can I minimize this elimination side reaction?
A2: The formation of an alkene is a clear indication that the E2 elimination pathway is dominating over the desired SN2 substitution. To minimize this:
-
Switch to a less basic, more sterically accessible nucleophile: Alternative reagents like di-tert-butyl iminodicarboxylate or sodium saccharin (B28170) are less basic than potassium this compound and can improve the ratio of substitution to elimination.[2]
-
Change your synthetic approach: Instead of starting with a bulky alkyl halide, consider using the corresponding bulky secondary alcohol and employing the Mitsunobu reaction. This reaction proceeds with a different mechanism that avoids the direct SN2 reaction of a bulky nucleophile with a hindered electrophile.[3][4]
Q3: My reaction is not proceeding to completion, even with a primary alkyl halide that has some steric bulk. What can I do to improve the reaction rate and yield?
A3: Even with less hindered substrates, the Gabriel synthesis can be slow. To accelerate the reaction:
-
Solvent Choice: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[5] These solvents are known to accelerate SN2 reactions.[5]
-
Temperature: Increasing the reaction temperature can help, but be cautious as this can also favor the elimination side reaction, especially with more hindered substrates.
-
Leaving Group: If you are using an alkyl bromide or chloride, consider switching to the corresponding alkyl iodide. Iodide is a better leaving group and can increase the rate of the SN2 reaction.
-
Additives: The addition of a catalytic amount of a crown ether can help to solubilize the potassium this compound and increase the nucleophilicity of the this compound anion.[5]
Frequently Asked Questions (FAQs)
Alternative Reagents and Protocols
Q4: What are the most effective alternatives to potassium this compound for synthesizing primary amines from bulky alkyl halides?
A4: Several alternative reagents have been developed that are more effective than potassium this compound for reactions with sterically hindered alkyl halides. The most common and effective alternatives include:
-
Di-tert-butyl iminodicarboxylate: This reagent is less basic than this compound and its alkylated product can be deprotected under acidic conditions to yield the primary amine.[2][6] It is known to extend the reactivity to secondary alkyl halides.[2]
-
Sodium Saccharin: Similar to di-tert-butyl iminodicarboxylate, sodium saccharin is another less basic alternative that can be alkylated and subsequently cleaved to produce primary amines.[2]
-
Mitsunobu Reaction with this compound: This is not a direct alternative reagent for the alkyl halide, but rather an alternative strategy. It allows for the conversion of a sterically hindered secondary alcohol to a primary amine with inversion of configuration.[3][4][7]
Q5: Can you provide a general protocol for using di-tert-butyl iminodicarboxylate with a secondary alkyl halide?
A5: Yes, here is a general protocol for the N-alkylation of di-tert-butyl iminodicarboxylate followed by deprotection:
Experimental Protocol: Synthesis of a Primary Amine from a Secondary Alkyl Halide using Di-tert-butyl Iminodicarboxylate
Step 1: N-Alkylation
-
To a solution of di-tert-butyl iminodicarboxylate (1.0 eq.) in a suitable polar aprotic solvent like DMF, add a base such as cesium carbonate (1.2 eq.).
-
Add the secondary alkyl halide (1.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (e.g., 6-24 hours), monitoring the progress by TLC.[8]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude N-alkylated product by column chromatography.
Step 2: Deprotection
-
Dissolve the purified N-alkylated di-tert-butyl iminodicarboxylate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane.[9]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent to isolate the primary amine.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the amine product as needed.
Q6: What is the Mitsunobu reaction and how can it be used to synthesize amines from bulky secondary alcohols?
A6: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry.[3][4][7] This is particularly useful for synthesizing amines from sterically hindered secondary alcohols, as it bypasses the difficult SN2 reaction between a bulky nucleophile and a hindered alkyl halide.[3] The reaction typically involves the alcohol, a nucleophile (in this case, this compound), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][10]
Experimental Protocol: Mitsunobu Reaction of a Secondary Alcohol with this compound
-
Dissolve the secondary alcohol (1.0 eq.), this compound (1.2-1.5 eq.), and triphenylphosphine (1.2-1.5 eq.) in an anhydrous solvent such as THF.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.2-1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours (6-24 h), monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the N-alkylated this compound.
-
The resulting N-alkylated this compound can then be cleaved to the primary amine using the Ing-Manske procedure with hydrazine.
Troubleshooting Alternative Methods
Q7: I am getting low yields in my Mitsunobu reaction with a bulky secondary alcohol and this compound. What are some common issues and how can I troubleshoot them?
A7: Low yields in the Mitsunobu reaction with bulky substrates can be due to several factors:
-
Steric Hindrance: Extremely bulky secondary alcohols may react slowly or not at all. Using a more acidic nucleophile, such as 4-nitrobenzoic acid, followed by hydrolysis and then conversion to the amine, can sometimes be more effective for very hindered systems.[11]
-
Reagent Purity and Order of Addition: Ensure all reagents and the solvent are anhydrous. The order of addition can also be critical; typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at low temperature.[10]
-
Side Reactions: A common side product is the formation of an ether from the reaction of the alcohol with the azodicarboxylate.[5] Running the reaction at lower temperatures and ensuring slow addition of the azodicarboxylate can help minimize this.
-
Workup and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove. Purification by column chromatography is often necessary.[10]
Q8: My deprotection of the N-Boc protected amine from the di-tert-butyl iminodicarboxylate method is incomplete. What should I do?
A8: Incomplete deprotection of N-Boc groups, especially on sterically hindered amines, can be a challenge.[12] Here are some troubleshooting steps:
-
Increase Acid Strength or Concentration: If using TFA in DCM, you can increase the concentration of TFA. Alternatively, switching to a stronger acid system like 4M HCl in dioxane may be more effective.[13]
-
Increase Reaction Time or Temperature: For particularly stubborn substrates, extending the reaction time or gently warming the reaction mixture may be necessary. However, be mindful of potential side reactions with other acid-sensitive functional groups in your molecule.
-
Alternative Deprotection Methods: For substrates that are sensitive to strong acids, milder deprotection methods can be employed. These include using TMSI (trimethylsilyl iodide) or zinc bromide in DCM.[9]
Data Summary: Comparison of Methods for Synthesizing Hindered Primary Amines
The following table summarizes typical yields and conditions for the synthesis of primary amines from sterically hindered precursors using different methods. Note that direct comparison is challenging as yields are highly substrate-dependent.
| Method | Substrate Example | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Traditional Gabriel Synthesis | Secondary Alkyl Halide | Potassium this compound, Hydrazine | DMF | 80-100 | 12-24 | Low/Fails | [1][2] |
| Di-tert-butyl Iminodicarboxylate Method | Allyl Bromide | Di-tert-butyl iminodicarboxylate, NaOH, TBAB | 2-MeTHF | 40-50 | 1 | 98 | [8] |
| Mitsunobu Reaction | Secondary Alcohol (Menthol) | This compound, PPh₃, DEAD | THF | 0 to RT | 12-24 | ~70-90 | [14] |
| Sodium Saccharin Method | Bromoacetophenone | Sodium Saccharin | DMF | 110 | 1 | 86 | [14] |
Workflow and Logic Diagrams
Below are diagrams illustrating the decision-making process for synthesizing a primary amine from a bulky precursor and a troubleshooting workflow for low yields.
Caption: Decision workflow for selecting a synthetic route to a primary amine from a bulky precursor.
Caption: Troubleshooting workflow for low yields in the Gabriel synthesis with bulky alkyl halides.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phthalhydrazide Byproduct Insolubility
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting strategies for managing the insoluble phthalhydrazide (B32825) byproduct often generated during chemical synthesis, particularly in deprotection steps involving hydrazine (B178648).
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide, and why is it a problematic byproduct?
A1: Phthalhydrazide is a cyclic organic compound that forms as a byproduct during the hydrazinolysis of N-alkylphthalimides. This reaction is a common method for deprotecting primary amines, such as in the Gabriel synthesis.[1] The primary challenge with phthalhydrazide is its very low solubility in water and many common organic solvents, which can lead to its precipitation during the reaction work-up.[1][2] This insolubility can complicate the purification of the desired amine product, leading to lower yields and contamination.
Q2: In which chemical reactions is phthalhydrazide typically formed as a byproduct?
A2: Phthalhydrazide is most notably formed during the deprotection step of the Gabriel synthesis, where hydrazine hydrate (B1144303) is used to cleave the phthalimide group and liberate a primary amine.[1] It can also be a byproduct in other reactions involving this compound and hydrazine.
Q3: How does the insolubility of phthalhydrazide affect my experiment?
A3: The precipitation of phthalhydrazide can co-precipitate your target compound, reducing the final yield. It can also form a fine, difficult-to-filter solid that may clog filter paper or frits. If not completely removed, it can appear as a significant impurity in the final product's analytical data (e.g., NMR, Mass Spectrometry).
Q4: Is there a difference between phthalhydrazide and the product of a luminol (B1675438) reaction?
A4: Yes, this is a critical distinction. Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is a derivative of phthalhydrazide. In a typical chemiluminescence reaction, luminol is oxidized to an excited-state 3-aminophthalate (B1234034) dianion, which then emits light as it decays to the ground state.[3][4] While related, the insoluble byproduct issue addressed here primarily concerns phthalhydrazide generated during synthetic procedures like the Gabriel synthesis, not the 3-aminophthalate produced in luminol-based assays.
Troubleshooting Guide
This section addresses common issues encountered due to phthalhydrazide insolubility and provides a logical workflow for resolving them.
Problem: A thick, unfilterable precipitate has formed in my reaction mixture.
This is the most common issue. The choice of method to resolve it depends on the properties of your desired product (the amine). The following diagram outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for phthalhydrazide removal.
Phthalhydrazide Solubility Data
Understanding the solubility of phthalhydrazide is key to designing an effective purification strategy. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Solubility increases slightly with temperature but remains very low.[2][5] |
| N,N-Dimethylformamide (DMF) | Very Soluble | A good solvent for dissolving phthalhydrazide if needed.[2] |
| Acetone | Soluble | [6][7][8] |
| Methanol | Soluble | [2] |
| Glacial Acetic Acid | Sparingly Soluble | [2] |
| Chloroform | Very Slightly Soluble | [2] |
| Ethanol (Cold) | Insoluble | Useful for washing the filtered phthalhydrazide precipitate without dissolving the product.[1][9] |
| Benzene | Insoluble | Can be used for washing the precipitate.[1][10] |
| Tetrahydrofuran (THF) | Insoluble | Another option for washing the precipitate.[1] |
| Aqueous Base (e.g., 0.1M NaOH, 5% NaHCO₃) | Soluble | Reacts to form a water-soluble salt; this is the basis for extractive removal.[1][6] |
| Aqueous Acid (e.g., HCl) | Insoluble | Phthalhydrazide remains a solid in acidic solutions.[1] |
Experimental Protocols for Phthalhydrazide Removal
Below are detailed methodologies for the three primary strategies for removing insoluble phthalhydrazide from a reaction mixture.
Protocol 1: Removal by Precipitation and Filtration
This method is most effective when the desired amine product is soluble in a cold organic solvent in which phthalhydrazide is insoluble.
Caption: Workflow for removal by precipitation and filtration.
Methodology:
-
Precipitation: Upon completion of the deprotection reaction, cool the reaction mixture in an ice bath (0–5°C) for a minimum of 4 hours. This maximizes the precipitation of phthalhydrazide.[1]
-
Filtration: Set up a suction filtration apparatus (e.g., Büchner funnel). Collect the precipitated phthalhydrazide by filtering the cold mixture.
-
Washing: Wash the collected solid (the filter cake) thoroughly with several small portions of a cold solvent. Ideal washing solvents are those in which your desired amine is soluble but phthalhydrazide is not, such as cold ethanol, THF, or benzene.[1][10]
-
Product Isolation: The desired amine is in the combined filtrate and washings. This solution can then be concentrated under reduced pressure to isolate the crude product, which may be subjected to further purification if needed.[1]
Protocol 2: Removal by Aqueous Base Extraction
This protocol is highly effective when the desired amine is soluble in a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate). It leverages the acidic nature of the N-H protons on phthalhydrazide.
Caption: Workflow for removal by aqueous base extraction.
Methodology:
-
Solvent Removal: After the reaction, remove the reaction solvent (e.g., ethanol, THF) under reduced pressure using a rotary evaporator.[1]
-
Partitioning: Dissolve the resulting residue in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with an aqueous basic solution (e.g., 0.1 M NaOH or 5% NaHCO₃).[1] This deprotonates the phthalhydrazide, converting it into its water-soluble salt, which partitions into the aqueous layer. Repeat the wash 2-3 times.
-
Product Isolation: Separate the organic layer, which contains the desired amine. The aqueous layers can be back-extracted with the organic solvent to recover any dissolved product. Combine all organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[1]
Protocol 3: Removal by Acidification and Filtration
This method is ideal if the desired amine product is soluble in an acidic aqueous solution.
Caption: Workflow for removal by acidification and filtration.
Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.[1]
-
Acidification: Add an aqueous acid solution (e.g., 1 M HCl) to the residue. This protonates the desired amine, forming a water-soluble salt (R-NH₃⁺Cl⁻), while the phthalhydrazide remains an insoluble solid.[1][11]
-
Filtration: Remove the solid phthalhydrazide by filtration. Wash the solid with a small amount of fresh aqueous acid.
-
Product Isolation: The desired amine salt is now in the aqueous filtrate. To recover the free amine, make the filtrate basic by adding a concentrated base solution (e.g., NaOH) until the pH is >12.[9] This deprotonates the amine salt, often causing the free amine to precipitate or form an organic layer. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane), then dry and concentrate the organic extracts to obtain the final product.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. acs.org [acs.org]
- 5. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cas 1445-69-8,Phthalhydrazide | lookchem [lookchem.com]
- 8. Phthalhydrazide | 1445-69-8 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Avoiding over-alkylation in amine synthesis using Phthalimide
Welcome to the technical support center for amine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Gabriel synthesis, a key method for producing primary amines while avoiding over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Gabriel synthesis over direct alkylation of ammonia (B1221849)?
The main advantage is the prevention of over-alkylation.[1] Direct alkylation of ammonia or amines is often unselective, as the resulting primary and secondary amines are typically more nucleophilic than the starting ammonia, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.[2][3][4] The Gabriel synthesis uses the phthalimide anion as a surrogate for H₂N⁻, which, after the initial alkylation, becomes non-nucleophilic due to the two electron-withdrawing carbonyl groups, thus stopping the reaction at the primary amine stage.[2][5][6]
Q2: My N-alkylation reaction is not proceeding or is giving very low yields. What are the common causes?
Several factors could be responsible for a failed or low-yield alkylation:
-
Reagent Quality: Potassium this compound can degrade over time, especially if exposed to moisture. In one instance, a 25-year-old bottle of potassium this compound was found to be inactive.[7] Using this compound with a base like anhydrous potassium carbonate is a reliable alternative to starting with potassium this compound.[8]
-
Solvent Choice: The choice of solvent is crucial. Dimethylformamide (DMF) is considered one of the best solvents for this SN2 reaction.[9][10][11] Other polar aprotic solvents like DMSO, HMPA, and acetonitrile (B52724) can also be used.[10][11] Ensure the solvent is anhydrous.
-
Alkyl Halide Reactivity: The reaction works best with primary alkyl halides.[12][13] Secondary alkyl halides generally fail to react or lead to elimination byproducts.[5][6][12] The reactivity order for the halide is I > Br > Cl. For less reactive bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can be advantageous.[8]
-
Temperature: While some reactions proceed at room temperature, heating is often required. Temperatures around 90°C are common, but for unreactive halides, higher temperatures may be necessary.[8][9]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
No, the Gabriel synthesis is generally limited to primary alkyl halides.[12] The this compound anion is a bulky nucleophile, and with secondary or tertiary alkyl halides, steric hindrance favors elimination (E2) over substitution (SN2), or the reaction fails entirely.[5][6][12]
Q4: What are the different methods for cleaving the N-alkylthis compound to release the primary amine?
There are three main methods for the deprotection step:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common method, involving reaction with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) or methanol (B129727).[5][14] It produces the desired primary amine and a stable, cyclic phthalhydrazide (B32825) precipitate.[2][15]
-
Acidic Hydrolysis: This involves heating the N-alkylthis compound with a strong acid like sulfuric, hydrobromic, or hydrochloric acid.[5][10] This method liberates the primary amine as its ammonium salt and phthalic acid.[14]
-
Basic Hydrolysis: This method uses a strong base, such as aqueous sodium or potassium hydroxide, to hydrolyze the imide.[12][14] It yields the primary amine and a salt of phthalic acid.[12]
Q5: Which cleavage method is the best? What are the pros and cons?
The "best" method depends on the substrate's sensitivity to the reaction conditions.
-
Hydrazinolysis (Ing-Manske) is often preferred because it occurs under milder, neutral conditions, which is beneficial for substrates with acid or base-sensitive functional groups.[10][11] However, hydrazine is a hazardous and reactive chemical, and the phthalhydrazide byproduct can sometimes be challenging to separate from the desired amine.[5][14]
-
Acidic and Basic Hydrolysis can require harsh conditions (e.g., high temperatures, strong acids/bases), which can lead to low yields or side reactions if the substrate is sensitive.[5][10][12] Basic hydrolysis, in particular, is often associated with poor yields.[12]
Q6: Are there alternatives to using this compound?
Yes, several alternative reagents have been developed that are electronically similar to this compound but may offer advantages like easier hydrolysis or the ability to synthesize secondary amines.[5] Examples include the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate.[5][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| No reaction in alkylation step | Inactive potassium this compound. | Use fresh potassium this compound or generate it in situ from this compound and a base like K₂CO₃. | [7] |
| Improper solvent. | Use a polar aprotic solvent like DMF or DMSO. Ensure it is anhydrous. | [9] | |
| Low temperature. | Increase the reaction temperature. A common starting point is 90°C. | [9] | |
| Low yield in alkylation step | Unreactive alkyl halide (e.g., chloride or bromide). | Add a catalytic amount of potassium iodide (KI) to promote the reaction. | [8] |
| Steric hindrance. | The reaction is not suitable for secondary or tertiary alkyl halides. Use a primary alkyl halide. | [5][12] | |
| Low yield in cleavage step | Harsh hydrolysis conditions degrading the product. | Use the milder Ing-Manske procedure with hydrazine if your substrate is acid/base sensitive. | [10] |
| Incomplete reaction during hydrazinolysis. | Increase the reaction time or consider adding NaOH after the N-alkylthis compound has been consumed to accelerate the breakdown of intermediates. | [17] | |
| Difficulty separating product | Phthalhydrazide byproduct is difficult to filter. | This is a known challenge. Ensure complete precipitation by cooling the reaction mixture. Acidification of the filtrate can sometimes help recover the amine. | [5][18] |
| Product is water-soluble. | After making the solution basic to deprotonate the amine salt, extract with an appropriate organic solvent. If the product is a solid and insoluble in water, it can be filtered. | [19] |
Experimental Protocols
Protocol 1: N-Alkylation of this compound (Modified Ing-Manske)
This protocol describes the formation of an N-alkylthis compound from this compound, potassium carbonate, and a primary alkyl halide in DMF.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a means to exclude atmospheric moisture, combine this compound (0.10 mole), anhydrous potassium carbonate (0.055 mole), and the primary alkyl halide (0.15 mole).[8]
-
Solvent: Add 40 mL of dimethylformamide (DMF).[8]
-
Catalyst (Optional): For less reactive alkyl bromides or chlorides, add a catalytic amount of potassium iodide (KI).[8]
-
Reaction: Heat the mixture. A temperature of 90°C is a common starting point.[9] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, pour the reaction mixture into 200 mL of water to precipitate the N-alkylthis compound product.[8]
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol).[8]
Protocol 2: Cleavage of N-Alkylthis compound via Hydrazinolysis (Ing-Manske Procedure)
This protocol uses hydrazine hydrate (B1144303) to liberate the primary amine.
-
Setup: Dissolve the N-alkylthis compound (10 mmol) in a suitable solvent like methanol or ethanol (12 mL) in a round-bottom flask with a reflux condenser.[18]
-
Reagent Addition: Add hydrazine hydrate (e.g., 25% solution, 7.5 mmol) to the solution.[18]
-
Reaction: Reflux the mixture. Reaction times can vary, but 30-40 minutes is a typical starting point.[18] Monitor the disappearance of the starting material by TLC.
-
Isolation (Method A): Upon cooling, the phthalhydrazide byproduct will precipitate.[18] Filter the solid. The desired primary amine will be in the filtrate.
-
Isolation (Method B): After reflux, the amine can be isolated from the intermediate or the final phthalhydrazide salt by adding acid, which precipitates the phthalhydrazide and leaves the amine salt in solution.[18]
-
Purification: The amine can be recovered from the filtrate or acidic solution by basification followed by extraction with an organic solvent.[19] Further purification can be achieved by distillation or chromatography.
The addition of NaOH after the initial consumption of the N-alkylthis compound can significantly reduce the total reaction time required to achieve a high yield of the primary amine.
| Reaction | NaOH Equivalents Added | Time to 80% Yield |
| Hydrazinolysis of N-phenylthis compound | 0 | 5.3 h |
| 1 | 1.6 h | |
| 5 | 1.2 h | |
| Hydroxyaminolysis of N-(4-ethylphenyl)this compound | 0 | 7.5 h |
| 10 | 4.0 h | |
| 20 | 2.0 h | |
| Data sourced from Ariffin, A., et al. (2004).[17] |
Visualized Workflows and Pathways
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Sciencemadness Discussion Board - an alternative to the delpine and gabrial reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. researchgate.net [researchgate.net]
Navigating Phthalimide Deprotection: A Technical Guide to Preserving Sensitive Functional Groups
IVYSAI Technical Support Center
For researchers, scientists, and professionals in drug development, the phthalimide group is a trusted ally for protecting primary amines. However, the moment of deprotection can be fraught with challenges, especially when sensitive functional groups are present in the molecule. Traditional methods, such as hydrazinolysis (the Ing-Manske procedure), while effective, can be harsh and lead to undesired side reactions. This technical support guide provides a comprehensive overview of mild deprotection methods, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully.
Method Selection Guide: Choosing the Right Deprotection Strategy
Selecting the appropriate deprotection method is critical to preserving the integrity of your molecule. This decision tree outlines a logical approach to choosing the most suitable mild deprotection strategy based on the characteristics of your substrate.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for two of the most effective mild deprotection methods.
Table 1: Reductive Deprotection using Sodium Borohydride
This two-stage, one-flask method is prized for its gentle, near-neutral conditions, making it highly suitable for substrates with sensitive functional groups and for preserving stereochemical integrity.[1][2]
| Substrate (N-Substituted this compound) | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| N-Benzylthis compound | Benzylamine | 81 | 24 (reduction), 2 (cyclization) | RT, then 80 |
| N-(2-Phenylethyl)this compound | 2-Phenylethylamine | 92 | 24 (reduction), 2 (cyclization) | RT, then 80 |
| N-(4-Aminobutyl)this compound | 1,4-Diaminobutane | 88 | 24 (reduction), 2 (cyclization) | RT, then 80 |
| N-Phthaloyl-L-leucine methyl ester | L-Leucine methyl ester | 95 | 24 (reduction), 2 (cyclization) | RT, then 80 |
| N-Phthaloyl-L-phenylalanine | L-Phenylalanine | 91 | 24 (reduction), 2 (cyclization) | RT, then 80 |
Table 2: Amine-Mediated Deprotection using Ethylenediamine
Ethylenediamine offers a milder, non-hydrazine alternative for this compound cleavage. It is particularly useful for solid-phase peptide synthesis and for substrates where the use of reducing agents is undesirable.[3]
| Substrate (N-Substituted this compound) | Reagent | Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) |
| N-Arylthis compound | Ethylenediamine | Ethanol | >90 | 4-6 | Reflux |
| N-Alkylthis compound on solid support | Ethylenediamine | Isopropanol | High | 12 | Room Temperature |
| N-(3-Bromopropyl)this compound | Ethylenediamine | Ethanol | 85 | 12 | Reflux |
| Phthaloyl-protected amino acids | Ethylenediamine | Water/Ethanol | 80-95 | 6-12 | 50 |
Experimental Protocols
Here are detailed methodologies for the key mild deprotection experiments.
Protocol 1: Reductive Deprotection with Sodium Borohydride
This protocol is adapted from the procedure described by Osby, Martin, and Ganem.[1]
Workflow:
Materials:
-
N-substituted this compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (for purification)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the N-substituted this compound (1.0 equiv) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5.0 equiv) portion-wise at room temperature.[1]
-
Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]
-
Once the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate o-hydroxymethyl benzamide.[1]
-
Heat the mixture to 80°C for 2 hours to promote the release of the primary amine.[1]
-
After cooling to room temperature, the crude reaction mixture can be purified by passing it through a Dowex 50 (H⁺) column. Elute with water to remove the phthalide (B148349) byproduct, followed by elution with aqueous ammonia (B1221849) to recover the free amine.[1]
Protocol 2: Amine-Mediated Deprotection with Ethylenediamine
This protocol provides a hydrazine-free method for this compound cleavage.
Workflow:
Materials:
-
N-substituted this compound
-
Ethylenediamine
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted this compound (1.0 equiv) in ethanol.
-
Add an excess of ethylenediamine (e.g., 10-20 equivalents).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can be worked up by acid-base extraction. Acidify the residue with aqueous HCl to protonate the desired amine and precipitate the N,N'-ethylenebis(phthalamide) byproduct.
-
Filter to remove the precipitate.
-
Basify the filtrate with aqueous NaOH to deprotonate the amine salt.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.
Troubleshooting Guide & FAQs
Q1: My reductive deprotection with NaBH₄ is sluggish or incomplete. What can I do?
-
A1: Several factors could be at play:
-
Reagent Quality: Ensure your NaBH₄ is fresh and has not been deactivated by moisture.
-
Solvent Ratio: The ratio of 2-propanol to water can be crucial. While a 6:1 ratio is often optimal, you may need to adjust it for your specific substrate.[1]
-
Temperature: While the initial reduction is performed at room temperature, gentle heating (e.g., to 40°C) may sometimes be necessary for less reactive phthalimides.
-
Reaction Time: For some substrates, extending the reaction time beyond 24 hours may be required for complete conversion.
-
Q2: I am observing side products during the NaBH₄ deprotection. What are they and how can I avoid them?
-
A2: A common side product is the over-reduction of the this compound ring.
-
Control Stoichiometry: Use the recommended 5 equivalents of NaBH₄. A large excess can lead to over-reduction.
-
Temperature Control: Maintain the reaction at room temperature during the reduction step to minimize side reactions.
-
Workup: The phthalide byproduct formed during the cyclization step is generally easy to remove via extraction.
-
Q3: The workup for the ethylenediamine deprotection is difficult, and I'm having trouble separating my product from the byproduct.
-
A3: The N,N'-ethylenebis(phthalamide) byproduct can sometimes be challenging to remove completely.
-
Acidification: Ensure complete precipitation of the byproduct by carefully adjusting the pH during the acidic workup.
-
Filtration: Use a fine filter paper to ensure all of the solid byproduct is removed.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Chromatography: For challenging separations, column chromatography may be necessary.
-
Q4: Are there any functional groups that are incompatible with these mild deprotection methods?
-
A4: While these methods are considered mild, some functional groups may still be affected.
-
Sodium Borohydride: Be cautious with substrates containing other reducible functional groups, such as aldehydes, ketones, or esters, although NaBH₄ is a relatively mild reducing agent. The chemoselectivity is generally good, but compatibility should be assessed on a case-by-case basis.
-
Ethylenediamine: As a nucleophilic amine, ethylenediamine can potentially react with other electrophilic centers in the molecule, such as esters or activated halides.
-
Q5: Can I use these methods for deprotecting phthalimides on a solid support?
-
A5: Yes, the ethylenediamine method has been successfully employed for the deprotection of phthalimides on solid-phase resins, offering a milder alternative to hydrazine in peptide synthesis.[3] The NaBH₄ method may also be adaptable, though careful optimization of conditions would be necessary.
This technical support guide is intended to provide a starting point for navigating the challenges of mild this compound deprotection. As with any chemical reaction, careful optimization for your specific substrate is key to achieving the best results.
References
Challenges in the large-scale industrial synthesis of Phthalimide
Welcome to the Technical Support Center for the large-scale industrial synthesis of phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental and production processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Product Yield | - Incomplete reaction due to insufficient heating or reaction time.- Sub-optimal ratio of reactants.- Sublimation of phthalic anhydride (B1165640) from the reaction mixture.[1] | - Ensure the reaction mixture reaches and maintains the optimal temperature (around 300°C for melt fusion).[1]- Increase reaction time to ensure complete conversion.- Use a slight excess of the ammonia (B1221849) source (e.g., aqueous ammonia or ammonium (B1175870) carbonate).[2]- Equip the reactor with an efficient condenser to return sublimed starting material to the reaction vessel.[1] | An increase in the percentage yield of crude this compound, typically aiming for 95-97%.[1][3] |
| Product Contamination / Impurities | - Presence of unreacted starting materials (phthalic anhydride, phthalic acid).- Formation of byproducts such as phthalamic acid.[4]- Contamination from the solvent or catalyst. | - For crude product contaminated with water-soluble starting materials, wash with hot water.[1][5]- Recrystallization from a suitable solvent, such as hot ethanol (B145695), can be employed for higher purity.[1][6]- Ensure the use of high-purity starting materials and solvents. | A final product with a purity of >99%.[7] |
| Poor Reaction Rate | - Inefficient heat transfer in a large-scale reactor.- Low reactivity of the ammonia source. | - Ensure adequate agitation and heating to maintain a homogeneous reaction temperature.- Consider the use of a more reactive ammonia source or a suitable catalyst, such as a Lewis acid, to improve reaction kinetics.[4][8] | A reduction in the overall reaction time, leading to increased process efficiency. |
| Difficult Product Isolation | - The product forms a hard cake upon cooling, making it difficult to handle.[1] | - Pour the hot reaction mixture into a suitable container for cooling to manage the solidification process.[1]- The resulting cake can be broken up and ground for further use or purification.[1] | Easier handling and processing of the crude this compound product. |
| Safety Concerns | - Emission of ammonia gas during the reaction.[1]- Potential for dust explosion with finely ground this compound powder.[9]- Skin and respiratory irritation from this compound dust.[9][10] | - Conduct the reaction in a well-ventilated area or a closed system with appropriate off-gas treatment.[1][11]- Implement dust control measures such as enclosed transfer systems and proper grounding of equipment.[9]- Utilize appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[10][12] | A safe operating environment with minimized risk to personnel and facilities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The most common industrial methods for this compound synthesis involve the reaction of phthalic anhydride with an ammonia source. Key methods include:
-
Heating phthalic anhydride with aqueous ammonia: This is a widely used method where the mixture is heated, typically to around 300°C, to drive off water and form this compound.[1]
-
Fusing phthalic anhydride with ammonium carbonate: This is an alternative method that also yields this compound upon heating.[1][2]
-
Reaction of phthalic anhydride with urea: This method can also be used for the synthesis of this compound.[3]
Q2: How can the purity of the crude this compound be improved?
A2: While the direct synthesis often yields a product of high purity (95-97%), further purification can be achieved through several methods:[1][6]
-
Washing: The crude product can be washed with hot water to remove any unreacted, water-soluble starting materials like ammonium carbonate.[1][5]
-
Recrystallization: Recrystallization from a solvent such as hot ethanol is a common and effective method for achieving high-purity this compound.[1][6]
-
Steam Distillation: Passing steam through an aqueous mixture of the crude product at an elevated temperature (100-200°C) can help remove volatile impurities.[5]
Q3: What are the critical safety precautions to consider during the large-scale production of this compound?
A3: Safety is paramount in industrial synthesis. Key considerations for this compound production include:
-
Ventilation: The reaction can release ammonia gas, necessitating a well-ventilated production area or a closed-system design with off-gas scrubbing.[1][11]
-
Dust Control: this compound is a combustible powder, and fine dust can create an explosion hazard.[9] Proper dust control measures, such as enclosed systems and grounding of equipment, are essential.
-
Personal Protective Equipment (PPE): Workers should be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and respiratory protection to prevent skin and respiratory irritation.[10][12]
-
Material Handling: Avoid all personal contact, including inhalation of dust.[9]
Q4: Can this compound be synthesized directly from phthalic acid?
A4: Yes, it is possible to synthesize this compound from phthalic acid. The process typically involves reacting phthalic acid with an ammonia source. However, processes starting from phthalic anhydride are generally more common in industrial settings.[2][7] A patented process describes the conversion of a phthalic acid salt solution to phthalic acid, which is then reacted with ammonia water to form diammonium phthalate, a precursor to this compound.[7]
Experimental Protocols & Workflows
General Protocol for this compound Synthesis from Phthalic Anhydride and Aqueous Ammonia
This protocol is a generalized procedure based on established laboratory-scale syntheses, adapted for conceptual large-scale industrial consideration.
-
Charging the Reactor: A suitable reactor is charged with phthalic anhydride and 28% aqueous ammonia. For a 3.4 mole scale of phthalic anhydride (500g), approximately 6.6 moles of ammonia (400g or 444cc) can be used.[1]
-
Heating and Reaction: The mixture is slowly heated. Initially, water will be driven off. The temperature is gradually increased until the mixture is in a state of quiet fusion at approximately 300°C. This process can take 1.5 to 2 hours.[1] The reactor should be equipped with a condenser to prevent the loss of sublimed phthalic anhydride.[1]
-
Product Isolation: Once the reaction is complete (indicated by a homogeneous melt), the hot mixture is carefully poured into a designated cooling container.[1]
-
Cooling and Solidification: The molten this compound is allowed to cool and solidify into a cake.[1]
-
Crushing and Grinding: The solid cake of this compound is then broken up and ground into a powder for use in subsequent applications or for further purification.[1]
Below is a diagram illustrating the general workflow for troubleshooting common issues in this compound synthesis.
A logical workflow for troubleshooting common issues in this compound synthesis.
The following diagram illustrates the logical relationship between starting materials and the primary synthesis and purification steps.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. This compound- Preparation, Chemical Reactions & Uses [turito.com]
- 4. jetir.org [jetir.org]
- 5. GB803172A - Purification of phthalonitriles and/or this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US9701632B2 - Process for the production of phthalimides - Google Patents [patents.google.com]
- 8. Phthalimides [organic-chemistry.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.se [fishersci.se]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. carlroth.com [carlroth.com]
Minimizing byproduct formation during Phthalimide cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of phthalimides, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for phthalimide cleavage?
A1: The most prevalent methods for cleaving the this compound group to yield a primary amine include:
-
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method that employs hydrazine (B178648) hydrate (B1144303) under relatively mild and neutral conditions.[1]
-
Reductive Cleavage: A mild, two-stage, one-flask method using sodium borohydride (B1222165) (NaBH₄) is advantageous for substrates sensitive to harsher conditions.[1][2]
-
Aminolysis: Other amines, such as methylamine (B109427), can be used for the cleavage.[1]
-
Acidic or Basic Hydrolysis: These methods use strong acids or bases but often require harsh conditions like high temperatures.[1][3]
Q2: What are the primary byproducts associated with each cleavage method?
A2: The major byproduct is dependent on the cleavage reagent used:
-
Hydrazinolysis: Forms phthalhydrazide (B32825), which is often a bulky and sparingly soluble precipitate.[3]
-
Reductive Cleavage with NaBH₄: Produces phthalide (B148349), which can typically be removed by extraction.[2]
-
Aminolysis with Methylamine: Generates N,N'-dimethylphthalamide.[1]
-
Hydrolysis: Results in the formation of phthalic acid or its salt.[4]
Q3: How can I minimize byproduct formation?
A3: Minimizing byproduct formation is crucial for obtaining a high yield of the desired primary amine. Key strategies include:
-
Method Selection: Choose a method that is compatible with the functional groups in your substrate. For sensitive substrates, milder methods like reductive cleavage with NaBH₄ are preferable.[2][3]
-
Control of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents can significantly impact byproduct formation.
-
Use of Alternative Reagents: In some cases, alternative reagents to hydrazine, such as methylamine or other alkanolamines, can offer cleaner reactions.[1][5]
Q4: How do I choose the best cleavage method for my specific substrate?
A4: The choice of cleavage method depends on several factors, primarily the stability of your substrate and the functional groups present. The following decision tree can guide your selection:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity of the cleavage reagent. | 1. Increase Reagent Equivalents: For hydrazinolysis, increase the equivalents of hydrazine hydrate.[3] 2. Elevate Temperature: Carefully increase the reaction temperature while monitoring for side reactions.[3] 3. Switch to a Stronger Method: If milder methods fail, consider harsher conditions like strong acid hydrolysis, being mindful of substrate compatibility.[3] |
| Steric hindrance around the this compound group. | 1. Use a Less Bulky Reagent: Consider smaller nucleophiles if sterically feasible for your substrate.[3] 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period.[3] | |
| Incomplete Reaction | Deactivation of the this compound ring by electron-withdrawing groups. | 1. Optimize Hydrazinolysis: Add a base like NaOH after the initial reaction with hydrazine to facilitate the breakdown of the intermediate.[3] 2. Consider Reductive Cleavage: Milder, near-neutral methods using sodium borohydride (NaBH₄) can be effective, although they may require longer reaction times.[3] |
| Formation of Side Products | Reaction with other functional groups in the molecule. | 1. Use Milder Conditions: Opt for methods like NaBH₄ reduction or alkanolamine-mediated cleavage that are more chemoselective.[3] 2. Protect Sensitive Groups: If possible, protect other functional groups that may react with the cleavage reagents.[3] |
| Hydrolysis of the desired amine product. | 1. Careful pH Control: During workup after acid- or base-catalyzed hydrolysis, ensure the pH is carefully adjusted to prevent degradation of the product.[3] | |
| Difficulty in Product Isolation | Formation of a bulky precipitate of phthalhydrazide. | 1. Acidification: After hydrazinolysis, acidify the reaction mixture to further precipitate the phthalhydrazide, which can then be removed by filtration.[3] 2. Extraction: Perform an extractive workup to separate the desired amine from the phthalhydrazide byproduct.[3][6] |
| The desired amine is water-soluble. | After removing the byproduct, consider techniques like ion-exchange chromatography or lyophilization to isolate the amine salt. |
Data Presentation: Comparison of Cleavage Methods
The following tables summarize quantitative data for various this compound cleavage methods, providing a basis for method selection.
Table 1: Hydrazinolysis of N-Substituted Phthalimides
| N-Substituent | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct |
| Benzyl | Hydrazine hydrate | Ethanol (B145695) | Reflux | 2 | 95 | Phthalhydrazide |
| n-Butyl | Hydrazine hydrate | Ethanol | Reflux | 3 | 92 | Phthalhydrazide |
| Isobutyl | Hydrazine hydrate | Ethanol | Reflux | 4 | 88 | Phthalhydrazide |
Table 2: Reductive Cleavage of N-Substituted Phthalimides with NaBH₄
| N-Substituent | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct |
| Benzyl | NaBH₄, then Acetic Acid | 2-Propanol/Water | 80 | 24 (reduction), 2 (cyclization) | 81 | Phthalide |
| n-Decyl | NaBH₄, then Acetic Acid | 2-Propanol/Water | 80 | 24 (reduction), 2 (cyclization) | 85 | Phthalide |
| 4-Aminobutyric acid | NaBH₄, then Acetic Acid | 2-Propanol/Water | 80 | 24 (reduction), 2 (cyclization) | 90 | Phthalide |
Table 3: Aminolysis of N-Substituted Phthalimides with Methylamine
| N-Substituent | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct |
| Glycine derivative | 40% aq. Methylamine | Water | Room Temp | 48 | 97 | N,N'-dimethylphthalamide |
| Alanine derivative | 40% aq. Methylamine | Water | Room Temp | 48 | 100 | N,N'-dimethylphthalamide |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of an N-alkylthis compound using hydrazine hydrate.[1]
Materials:
-
N-alkylthis compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equiv) in ethanol (10-20 mL per gram of this compound) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify with concentrated HCl and heat at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Protocol 2: Reductive Cleavage with Sodium Borohydride (NaBH₄)
This protocol offers a mild, two-stage, one-flask method for this compound cleavage.[1][2]
Materials:
-
N-alkylthis compound
-
Sodium Borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise at room temperature with stirring.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After the reduction is complete, carefully add glacial acetic acid to quench excess NaBH₄ and catalyze cyclization.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the primary amine.
Protocol 3: Cleavage with Aqueous Methylamine
This protocol provides an alternative to hydrazine, using aqueous methylamine for the cleavage.[1]
Materials:
-
N-alkylthis compound
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-alkylthis compound (1.0 equiv) in a suitable solvent such as ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) at room temperature with stirring.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
References
Technical Support Center: Removal of Residual Hydrazine Post-Phthalimide Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of residual hydrazine (B178648) following the deprotection of phthalimides, a critical step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual hydrazine crucial after phthalimide deprotection?
Residual hydrazine is highly reactive and nucleophilic, and its presence can interfere with subsequent chemical transformations. For instance, it can react with electrophiles, such as aldehydes or ketones, which might be present in later steps, leading to unwanted side products and reduced yields.[1][2] In the context of bioconjugation, even trace amounts of hydrazine can react with target biomolecules, compromising the integrity of the final product.[2] Furthermore, hydrazine is toxic and a potential carcinogen, necessitating its thorough removal for safety reasons.[3][4]
Q2: What are the primary methods for removing excess hydrazine from a reaction mixture?
The most common strategies for hydrazine removal leverage its physical and chemical properties. These methods include:
-
Aqueous Extraction: Utilizing the high water solubility of hydrazine, it can be removed by washing the organic reaction mixture with water or an acidic aqueous solution.[5]
-
Precipitation: If the desired amine product is insoluble in the reaction solvent, it can be precipitated while hydrazine remains in the solution.[6]
-
Evaporation/Distillation: For volatile amines, hydrazine can be removed by rotary evaporation, sometimes as an azeotrope with a suitable solvent like xylene.[7][8] A gentle stream of nitrogen can also be used to evaporate the hydrazine from a small-scale reaction.[9]
-
Chemical Quenching (Scavenging): Excess hydrazine can be reacted with a "scavenger" molecule, typically an aldehyde or ketone, to form a hydrazone. This new compound is often easier to remove by precipitation or extraction.[10]
Q3: Can I simply remove hydrazine by rotary evaporation?
While possible, removing hydrazine by rotary evaporation should be approached with caution.[5] Hydrazine is a high-boiling point liquid and can be difficult to remove completely, especially from less volatile products. There is also a safety concern, as heating hydrazine can be dangerous, and the evaporator and pump may not be located in a fume hood.[5][7] For small volumes, blowing a stream of nitrogen over the reaction mixture overnight is a safer, albeit slower, alternative.[9] Azeotropic distillation with a solvent like xylene can be a more effective distillation method.[7]
Q4: Besides hydrazine, what other major byproduct do I need to remove?
The other significant byproduct from the hydrazinolysis of an N-alkylthis compound is phthalhydrazide (B32825).[11] This compound often precipitates out of the reaction mixture, but its separation can sometimes be challenging due to partial solubility in certain organic solvents.[1][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Strange/unexpected peaks in the 1H NMR spectrum of the final product. | - Residual hydrazine or hydrazine-related byproducts.- Contamination from phthalhydrazide.[1]- Solvent contamination from the workup (e.g., ether).[8] | - Re-purify the product using one of the detailed protocols below.- Ensure the complete removal of hydrazine before the final workup.- Use high-purity solvents for extraction and dry them properly. |
| Low yield of the desired primary amine. | - The product may have co-precipitated with the phthalhydrazide byproduct.[1]- The amine product might be partially soluble in the aqueous wash, leading to loss during extraction.[6]- Incomplete deprotection reaction. | - Thoroughly wash the filtered phthalhydrazide solid with a solvent in which your product is soluble but the byproduct is not.[1]- Adjust the pH of the aqueous phase during extraction. For basic amines, an acidic wash (e.g., 1M HCl) will protonate the amine, moving it to the aqueous layer. Subsequent basification and extraction with an organic solvent will then isolate the product.[5]- Ensure adequate reaction time and temperature for the deprotection step. |
| The final product is an oil instead of the expected solid. | - The product may be contaminated with residual hydrazine or phthalhydrazide, preventing crystallization. | - Attempt to purify the oil via column chromatography.- Try precipitating the product by adding a non-polar solvent if the product is polar, or vice versa.- Re-run the workup procedure, paying close attention to the removal of all byproducts. |
| The reaction mixture remains a solution, and no phthalhydrazide precipitates. | - The phthalhydrazide is soluble in the reaction solvent. | - Cool the reaction mixture in an ice bath (0-5°C) for several hours to maximize precipitation.[1]- If cooling is ineffective, remove the reaction solvent under reduced pressure and add a different solvent in which phthalhydrazide is known to be insoluble (e.g., diethyl ether). |
| The product degrades during workup. | - The desired amine may be sensitive to the pH conditions used during extraction (e.g., strongly acidic or basic). | - Use a milder workup procedure. For example, instead of a strong acid wash, use saturated sodium bicarbonate solution for extraction.[5]- Consider using a non-aqueous workup if the compound is unstable in water. |
Comparison of Hydrazine Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction (Acid Wash) | Partitioning between an organic solvent and an acidic aqueous phase. Hydrazine and the protonated amine move to the aqueous layer. | Effective for removing hydrazine and separating the amine from non-basic impurities. | Requires subsequent basification and re-extraction of the amine, adding steps and solvent volume. Potential for product loss if the amine has some water solubility. | Water-insoluble primary amines that are stable to acidic conditions. |
| Azeotropic Distillation | Co-distillation with a solvent (e.g., xylene) that forms a lower-boiling azeotrope with hydrazine.[7] | Can be very effective for complete removal. | Requires heating, which may not be suitable for thermally sensitive compounds. The chosen azeotropic partner must be easily separable from the product. | High-boiling, thermally stable products. |
| Evaporation under Nitrogen Stream | Gently blowing an inert gas over the solution to carry away the volatile hydrazine.[9] | Very mild conditions, suitable for small-scale reactions and sensitive compounds. | Can be very slow and may not be practical for larger volumes. | Small-scale reactions (<5 mL) where the product is not volatile.[9] |
| Chemical Quenching (Scavenging) | Reaction of hydrazine with an aldehyde or ketone to form a hydrazone, which is then removed by filtration or extraction.[10] | Highly effective for complete removal. The resulting hydrazone is often less soluble and easier to handle. | Introduces another reagent that must be removed. The scavenger could potentially react with the desired product. | Situations requiring extremely low levels of residual hydrazine, such as in bioconjugation.[2] |
| Product Precipitation | If the desired amine is a solid and insoluble in the reaction solvent, it can be precipitated and collected by filtration, leaving hydrazine in the filtrate.[6] | Simple and direct method of purification. | Only applicable if the product precipitates cleanly and the byproducts remain in solution. | Products that are crystalline solids and have low solubility in the reaction solvent (e.g., ethanol).[6] |
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Extraction
This method is effective when the desired amine is soluble in a water-immiscible organic solvent and stable to acid.[1]
-
Solvent Removal: After the deprotection reaction is complete, remove the reaction solvent (e.g., ethanol, THF) under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the residue in a suitable water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (3 x 50 mL for a ~1g scale reaction). This will protonate the desired amine and any residual hydrazine, pulling them into the aqueous layer. The phthalhydrazide byproduct will remain in the organic layer or as a solid at the interface.
-
Separation: Separate the layers. If phthalhydrazide is a solid, it can be removed by filtration at this stage.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >12 to deprotonate the amine.
-
Product Extraction: Extract the now neutral amine from the aqueous layer using a fresh organic solvent (e.g., DCM or ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified primary amine.
Protocol 2: Removal by Chemical Quenching with Acetone (B3395972)
This protocol is useful when trace amounts of hydrazine must be removed and the product does not react with ketones.
-
Reaction Completion: Once the this compound deprotection is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.
-
Quenching: Add an excess of acetone (e.g., 5-10 equivalents relative to the initial amount of hydrazine) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. The excess hydrazine will react with acetone to form acetone hydrazone.
-
Solvent Removal: Remove the reaction solvent and excess acetone under reduced pressure.
-
Workup: Proceed with a standard aqueous workup (as in Protocol 1) or column chromatography to separate the desired amine from the phthalhydrazide and acetone hydrazone byproducts. The hydrazone is typically more volatile and less polar than hydrazine, facilitating its removal.
Visual Guides
Caption: A decision tree to guide the selection of an appropriate method for hydrazine removal based on product properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. scribd.com [scribd.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Enhancing the reaction rate of Phthalimide alkylation with catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the reaction rate of phthalimide alkylation using catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a catalyst in this compound alkylation?
A1: Catalysts are employed in this compound alkylation to increase the reaction rate and improve the overall efficiency of the synthesis. The traditional Gabriel synthesis can be slow, and catalysts help to overcome this limitation, often allowing for milder reaction conditions and higher yields.[1][2]
Q2: What are the most common types of catalysts used for this reaction?
A2: The most prevalent catalysts for enhancing this compound alkylation include:
-
Phase-Transfer Catalysts (PTCs): Such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) and crown ethers.[3][4] These facilitate the transfer of the this compound anion from a solid or aqueous phase to the organic phase where the alkyl halide is present.
-
Ionic Liquids (ILs): Imidazolium or pyridinium-based ionic liquids can act as both the solvent and catalyst, promoting the reaction often under solvent-free conditions.[5][6]
-
Bases in conjunction with Microwave Irradiation: Systems using bases like potassium carbonate (K₂CO₃) under microwave irradiation can dramatically reduce reaction times.
Q3: Can I use secondary or tertiary alkyl halides in catalyzed this compound alkylation?
A3: It is generally not recommended. The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[7] Consequently, primary alkyl halides are the preferred substrates. Secondary alkyl halides react much slower and are prone to elimination side reactions, leading to low yields of the desired product. Tertiary alkyl halides typically do not react.[7]
Q4: What are the best solvents for catalyzed this compound alkylation?
A4: The choice of solvent depends on the catalytic system. For many conventional and phase-transfer catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF) are highly effective.[7][8] However, one of the advantages of using ionic liquids or certain microwave-assisted methods is the potential for solvent-free reactions.[9][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Degraded Starting Materials:
-
Potassium this compound: This reagent is moisture-sensitive and can hydrolyze over time to this compound and potassium hydroxide (B78521).[1]
-
Solution: Use freshly prepared or purchased potassium this compound. If using an older batch, dry it thoroughly in a vacuum oven before use. A simple pH test of an aqueous solution should indicate a strongly basic solution (pH 10-12); a lower pH may suggest hydrolysis.[1]
-
-
Alkyl Halide: Older alkyl halides can decompose.
-
Solution: Use a fresh bottle of the alkyl halide or purify the existing stock before use.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to the temperature specified in the protocol for the chosen catalytic system.[1]
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
-
-
-
Poor Solubility:
-
Solution: Ensure that the potassium this compound and catalyst are adequately soluble in the chosen solvent system to facilitate the reaction.[1]
-
-
Inappropriate Substrate:
-
As mentioned in the FAQs, secondary and tertiary alkyl halides are poor substrates for this reaction.[7]
-
Solution: Whenever possible, use a primary alkyl halide.
-
-
Issue 2: Presence of Significant Impurities in the Product
Possible Impurities & Mitigation Strategies
-
Unreacted this compound:
-
Cause: Incomplete deprotonation or hydrolysis of potassium this compound.[1]
-
Solution: Ensure anhydrous conditions to prevent hydrolysis. Optimize the stoichiometry of the base to ensure complete formation of the this compound anion. During workup, a wash with a dilute base can help remove acidic this compound.[1]
-
-
Di-substituted Byproducts (in the case of dihaloalkanes):
-
Elimination Products:
-
Cause: Particularly prevalent with secondary alkyl halides or when using a strong base under harsh conditions.[7]
-
Solution: Use primary alkyl halides and avoid excessively high temperatures or overly strong bases where possible.
-
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Catalyst | Alkyl Halide | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ionic Liquid | [bmim]BF₄ | 1-Bromobutane | [bmim]BF₄ | 60 | 2h | 95 | [5] |
| Ionic Liquid | [bmim]PF₆ | 1-Bromobutane | [bmim]PF₆ | 60 | 2h | 94 | [5] |
| Basic Ionic Liquid | [Bmim]OH | Ethyl bromide | None (Solvent-free) | 80 | 1h | 89 | [9] |
| Phase-Transfer | TBAB | Benzyl bromide | None (Solvent-free) | RT | 10 min | 98 | [3] |
| Phase-Transfer | 18-Crown-6 | Benzyl bromide | Toluene | 100 | 6h | 94 | [4] |
| Microwave-Assisted | K₂CO₃/TBAB | Substituted chloroacetanilides | DMF | N/A | 2-5 min | 82-94 | |
| Microwave-Assisted | K₂CO₃ | N-(3-bromopropyl)this compound | Acetonitrile | 160 | 20 min | 86 | [11] |
Experimental Protocols
Protocol 1: N-Alkylation of this compound using an Ionic Liquid Catalyst
This protocol is adapted from the work of Le et al. (2004).[5]
-
To a mixture of this compound (5 mmol) and powdered potassium hydroxide (5 mmol) in a round-bottom flask, add the ionic liquid [bmim]BF₄ (2 mL).
-
Add the alkyl halide (5 mmol) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 2 hours).
-
Monitor the reaction progress by TLC.
-
After completion, add water (20 mL) to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
The ionic liquid can be recovered by removing the water from the aqueous layer under vacuum and drying.
Protocol 2: Microwave-Assisted N-Alkylation of this compound
This protocol is a general representation based on common procedures.[12]
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), the alkyl halide (1.1 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Add a minimal amount of a high-boiling point solvent like DMF, or for a solvent-free reaction, ensure the reagents are well-mixed.
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-10 minutes).
-
Monitor the pressure in the vessel to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product as necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel this compound Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Reactions in Ionic liquids: N-Alkylation of this compound and Several Nitrogen Heterocycles [organic-chemistry.org]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. Solvent-Free <i>N</i>-Alkylation of this compound Catalyzed by Basic Ionic Liquids [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Phthalimide vs. Boc and Cbz
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of complex synthetic routes. This guide provides an objective comparison of three widely used amine protecting groups: Phthalimide, tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). The performance of each group is evaluated based on experimental data for their introduction and removal, stability under various conditions, and orthogonality with other common protecting groups.
At a Glance: Key Characteristics
The choice between this compound, Boc, and Cbz hinges on several factors, including the stability of the substrate to the protection and deprotection conditions, the desired orthogonality in a multi-step synthesis, and the overall synthetic strategy.
| Feature | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Structure | Phth-N-R | Boc-NH-R | Cbz-NH-R |
| Protection Reagent | Phthalic anhydride (B1165640) or Potassium this compound | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Conditions | Hydrazinolysis, strong acid/base, or reduction[1] | Strong acid (e.g., TFA, HCl)[2][3][4] | Catalytic hydrogenolysis (H₂, Pd/C)[5][6] |
| Key Advantages | Robust, prevents over-alkylation in Gabriel synthesis[7] | Acid-labile, orthogonal to Cbz and Fmoc[8] | Stable to acidic and basic conditions, removable under neutral conditions[5][9] |
| Primary Disadvantages | Harsh deprotection conditions[1][10] | Acid lability can be a limitation with acid-sensitive substrates[11] | Incompatible with reducible functional groups (e.g., alkenes, alkynes)[12] |
Quantitative Data Comparison
The following tables summarize representative experimental data for the protection and deprotection of amines using this compound, Boc, and Cbz protecting groups. It is important to note that direct comparison of yields is challenging as the substrates and specific reaction conditions vary across different studies.
Table 1: Amine Protection Yields
| Protecting Group | Substrate | Reagents & Conditions | Yield (%) |
| This compound | Alkyl Halide (Gabriel Synthesis) | Potassium this compound, DMF, heat | Generally high |
| Boc | Primary Amine | (Boc)₂O, Solvent (e.g., DCM, THF), Base (e.g., TEA) or water-acetone, RT | 89-99%[13][14] |
| Cbz | Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to RT | 90-96%[5][13] |
Table 2: Amine Deprotection Yields
| Protecting Group | Substrate | Reagents & Conditions | Yield (%) |
| This compound | N-Alkylthis compound | Hydrazine (B178648) hydrate (B1144303), Ethanol, reflux | >85%[1] |
| Boc | Boc-protected Amine | TFA, DCM, RT | >95% (often quantitative)[3][15] |
| Cbz | Cbz-protected Amine | H₂, 10% Pd/C, Methanol (B129727), RT | >90%[16] |
| Cbz | Cbz-protected Amine | NaBH₄, 10% Pd/C, Methanol, RT | 92-98%[17] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using this compound, Boc, and Cbz are provided below.
This compound Protection (Gabriel Synthesis)
Protocol: To a solution of an alkyl halide (1.0 equiv) in dimethylformamide (DMF), potassium this compound (1.1 equiv) is added. The mixture is heated and stirred until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up to yield the N-alkylthis compound.[7]
This compound Deprotection (Hydrazinolysis)
Protocol: The N-alkylthis compound (1.0 equiv) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 equiv) is added.[1] The mixture is heated to reflux and stirred.[1] Upon completion, the reaction mixture is cooled and acidified with concentrated HCl, followed by another hour of reflux to precipitate phthalhydrazide.[1] The precipitate is filtered off, and the filtrate is made basic to liberate the primary amine, which is then extracted.[1]
Boc Protection
Protocol: A primary amine (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of water and acetone).[14][18] Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) is added, and if necessary, a base such as triethylamine (B128534) (1.2 equiv) is also added.[18][19] The reaction is stirred at room temperature until completion.[18] The product is then isolated by an appropriate work-up procedure.[14][18]
Boc Deprotection
Protocol: The Boc-protected amine is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added (typically 25-50% v/v), and the solution is stirred at room temperature for 30 minutes to a few hours.[3] The solvent and excess TFA are then removed under reduced pressure to yield the deprotected amine as its TFA salt.[3]
Cbz Protection
Protocol: The amine (1.0 equiv) is dissolved in a mixture of THF and water (2:1). Sodium bicarbonate (2.0 equiv) is added, and the mixture is cooled to 0 °C.[5][16] Benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.[5][16] The product is then extracted and purified.[5]
Cbz Deprotection (Catalytic Hydrogenolysis)
Protocol: The Cbz-protected amine is dissolved in a suitable solvent like methanol or ethanol.[6] 10% Palladium on carbon (Pd/C) is added as a catalyst (typically 5-10 mol%).[6] The flask is evacuated and backfilled with hydrogen gas (a balloon is often sufficient). The mixture is stirred vigorously at room temperature until the reaction is complete.[6] The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.[6]
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the chemical transformations and decision-making processes, the following diagrams illustrate the protection and deprotection mechanisms for each group, as well as a general workflow for selecting an appropriate protecting group.
Caption: Amine Protection Mechanisms.
Caption: Amine Deprotection Mechanisms.
Caption: Decision Workflow for Protecting Group Selection.
Conclusion
The choice between this compound, Boc, and Cbz as an amine protecting group is highly dependent on the specific requirements of the synthetic route.
-
This compound is a robust protecting group, ideal for the synthesis of primary amines via the Gabriel synthesis to avoid over-alkylation. However, its removal often requires harsh conditions, limiting its applicability with sensitive substrates.
-
Boc is a versatile and widely used protecting group due to its ease of introduction and mild, acidic deprotection conditions. Its orthogonality with Cbz and Fmoc makes it a cornerstone of modern peptide synthesis and complex molecule construction.[8][11]
-
Cbz offers excellent stability to a wide range of reagents and can be removed under neutral conditions via hydrogenolysis. This makes it suitable for substrates that are sensitive to acidic or basic conditions, provided they do not contain reducible functional groups.[5][9]
By carefully considering the stability of the substrate, the planned subsequent reaction conditions, and the desired orthogonality, researchers can select the most appropriate amine protecting group to achieve their synthetic goals efficiently and with high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Phthalimides [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Reagents for Phthalimide Group Cleavage
The phthalimide group is a robust and widely utilized protecting group for primary amines in organic synthesis, most notably in the Gabriel synthesis.[1] Its stability under a variety of reaction conditions makes it a reliable choice for multistep syntheses. However, the deprotection step, which liberates the desired primary amine, requires careful consideration of reagents and conditions to ensure high yields and maintain the integrity of other functional groups within the molecule.[1][2]
This guide provides an objective comparison of common reagents used for the cleavage of the N-alkylthis compound bond, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Overview of Cleavage Methods
The removal of the phthaloyl group can be accomplished through several distinct chemical pathways. The selection of an appropriate method is critical and depends heavily on the substrate's sensitivity to different reaction conditions.[1] The most prevalent methods include:
-
Hydrazinolysis: Known as the Ing-Manske procedure, this is the most common method, utilizing hydrazine (B178648) hydrate (B1144303) under relatively mild, neutral conditions.[1][3]
-
Reductive Cleavage: An exceptionally mild, two-stage, one-flask method using sodium borohydride (B1222165), which is particularly advantageous for substrates sensitive to harsher conditions.[4][5]
-
Aminolysis: The use of other primary amines, such as methylamine (B109427) or ethylenediamine, offers an alternative to hydrazinolysis.[1][6]
-
Hydrolysis: Both strong acids (e.g., sulfuric acid) and strong bases (e.g., sodium hydroxide) can be used, but these methods often require harsh conditions like high temperatures and prolonged reaction times, limiting their applicability for sensitive substrates.[1][3]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data and key characteristics of the most effective reagents for this compound cleavage, allowing for an easy comparison to guide reagent selection.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol (B145695), Methanol[1][2] | Room Temp. to Reflux[1][2] | 1 - 4 hours[2][7] | 70 - 90%[7] | Rapid and generally high-yielding.[2] | Hydrazine is highly toxic; byproduct (phthalhydrazide) can be a bulky precipitate, complicating industrial scale-up.[2][8] |
| Reductive Cleavage | 1. Sodium borohydride (NaBH₄) 2. Acetic acid (CH₃COOH) | 2-Propanol, Water[4][5] | 1. Room Temp. 2. 50 - 80°C[1][4] | ~26 hours[2][4] | 80 - 97%[2][4] | Exceptionally mild, near-neutral conditions; avoids racemization of α-amino acids.[5][9] | Two-stage process; significantly longer reaction time compared to hydrazinolysis.[4] |
| Aminolysis | Aqueous Methylamine (CH₃NH₂) | Ethanol[1][10] | Room Temperature[1][11] | Hours to overnight[1] | >90% (Quantitative for some amino acids)[11][12] | Milder than hydrazine; volatile reagent is easily removed.[10][11] | Byproduct (N,N'-dimethylphthalamide) must be separated from the product.[1] |
| Aminolysis | Ethylenediamine | Isopropanol[6] | Room Temperature[6] | N/A | High (qualitative) | Safer alternative to hydrazine; effective on solid phase.[6] | Quantitative data is less readily available; byproduct removal is necessary.[2] |
Experimental Protocols
Detailed methodologies for the three primary deprotection methods are provided below.
1. Hydrazinolysis (Ing-Manske Procedure) [1]
-
Dissolve the N-alkylthis compound (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may cause the phthalhydrazide (B32825) byproduct to precipitate.
-
Acidify the mixture with concentrated HCl. Heat at reflux for an additional hour to ensure complete precipitation.
-
Cool the mixture and remove the phthalhydrazide precipitate by filtration. Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be done by distillation or chromatography if needed.
2. Reductive Cleavage with Sodium Borohydride [4]
-
To a stirred solution of the N-alkylthis compound (1.0 equiv) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (NaBH₄, ~5.0 equiv) portion-wise.
-
Stir the mixture at room temperature for approximately 24 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture to quench excess NaBH₄ and adjust the pH to ~5.
-
Heat the mixture to 50-80°C for 1-2 hours to facilitate the release of the primary amine.[1][4]
-
Cool the mixture to room temperature and remove the 2-propanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with dichloromethane (B109758) to remove the phthalide (B148349) byproduct.[1]
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution or other suitable base.
-
Extract the primary amine with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the primary amine.
3. Aminolysis with Aqueous Methylamine [1]
-
Dissolve the N-alkylthis compound (1.0 equiv) in a suitable solvent like ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) at room temperature with stirring.
-
Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution. This protonates the desired amine, leaving it in the aqueous phase, and precipitates the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the primary amine.
Mechanisms and Workflow
The distinct mechanisms for each deprotection method and a general experimental workflow are illustrated below.
Caption: Reaction mechanisms for this compound cleavage.
Caption: General experimental workflow for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 9. Amine synthesis by imide cleavage [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. soci.org [soci.org]
A Comparative Analysis of Acidic vs. Basic Hydrolysis for N-Alkylphthalimide Cleavage
For Researchers, Scientists, and Drug Development Professionals
The cleavage of N-alkylphthalimides is a critical step in the Gabriel synthesis of primary amines, a cornerstone reaction in organic chemistry and drug development. The choice between acidic and basic hydrolysis for the deprotection of the phthalimide group can significantly impact reaction efficiency, yield, and substrate compatibility. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific applications.
At a Glance: Acidic vs. Basic Hydrolysis
| Feature | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Strong mineral acids (e.g., H₂SO₄, HCl, HBr) | Strong bases (e.g., NaOH, KOH) |
| Reaction Conditions | Typically requires high temperatures and prolonged reaction times.[1] | Often requires harsh conditions, including high concentrations of base and elevated temperatures.[1] |
| Reaction Rate | Generally slow.[1] | Can be faster than acidic hydrolysis, but the initial reaction may stall at the phthalamic acid stage.[2] |
| Products | Primary amine salt and phthalic acid.[3] | Primary amine and a salt of phthalic acid.[4] |
| Substrate Compatibility | Not suitable for acid-sensitive substrates.[5] | Incompatible with base-sensitive functional groups.[5] |
| Work-up | Involves neutralization with a base to liberate the free amine.[6] | Often requires a subsequent acidification step to fully hydrolyze the intermediate phthalamic acid.[2] |
| Yields | Can be low due to side product formation.[3] | Can be variable and may be compromised by the harsh conditions. |
Delving Deeper: A Quantitative Comparison
| N-Alkylthis compound | Hydrolysis Method | Reagents & Conditions | Reaction Time | Yield | Reference |
| N-Butylthis compound | Basic Hydrolysis | Fused NaOH | Not specified (250-350 °C) | 91% | [7] |
| N-Benzylthis compound | Acidic Hydrolysis | Conc. HCl (6 M) | 30 min (microwave at 100 °C) | No reaction | [8] |
| General N-Alkylphthalimides | Acidic Hydrolysis | 20-30% HCl | Prolonged refluxing | Often low | [2] |
| General N-Alkylphthalimides | Basic Hydrolysis | Aqueous alkali | - | Incomplete (stops at phthalamic acid) | [2] |
Note: The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate, is often preferred over both acidic and basic hydrolysis due to its milder reaction conditions and generally higher yields.[1][5]
Experimental Protocols
Acidic Hydrolysis of N-Alkylthis compound
This protocol describes a general procedure for the acidic cleavage of an N-alkylthis compound.
Materials:
-
N-Alkylthis compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, suspend the N-alkylthis compound in a 10-25% solution of sulfuric acid or hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can be lengthy, often requiring several hours of reflux.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography.
Basic Hydrolysis of N-Alkylthis compound
This protocol outlines a general procedure for the basic cleavage of an N-alkylthis compound.
Materials:
-
N-Alkylthis compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve the N-alkylthis compound in an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The initial hydrolysis to the phthalamic acid salt is often rapid, but complete hydrolysis to the primary amine may require prolonged heating.
-
After cooling the reaction mixture, acidify with concentrated hydrochloric acid to precipitate the phthalic acid.
-
Filter the mixture to remove the precipitated phthalic acid.
-
Make the filtrate strongly basic by adding a concentrated solution of sodium hydroxide.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography.
Visualizing the Process
To better understand the experimental workflows and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Experimental Workflow: Acidic Hydrolysis
Caption: Workflow for the acidic hydrolysis of N-alkylphthalimides.
Experimental Workflow: Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of N-alkylphthalimides.
Signaling Pathway: Mechanism of Acidic Hydrolysis
Caption: Mechanism of N-alkylthis compound acidic hydrolysis.
Signaling Pathway: Mechanism of Basic Hydrolysis
Caption: Mechanism of N-alkylthis compound basic hydrolysis.
Conclusion
The choice between acidic and basic hydrolysis for the cleavage of N-alkylphthalimides is a critical decision in synthetic planning. Acidic hydrolysis is a one-pot reaction but is often slow and requires high temperatures, making it unsuitable for sensitive substrates. Basic hydrolysis can be faster for the initial ring-opening but often requires harsh conditions and a two-step work-up to achieve complete cleavage. For many applications, alternative methods such as hydrazinolysis offer a milder and more efficient route to the desired primary amines. Researchers should carefully consider the stability of their substrate and the desired purity of the final product when selecting a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Validating Phthalimide Derivatives: A Comparative Guide to 1H and 13C NMR Spectral Data
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized phthalimide derivatives is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the cornerstone technique for this validation. This guide provides a comparative analysis of NMR data for various this compound derivatives, supported by detailed experimental protocols, to aid in the accurate interpretation of spectral information and confirmation of molecular structures.
The this compound core, with its characteristic aromatic protons and carbonyl carbons, presents a distinct NMR fingerprint. However, the substitution on the nitrogen atom and the this compound ring itself can significantly influence the chemical shifts and coupling patterns. Understanding these variations is key to unambiguous structure elucidation.
Comparative NMR Data of this compound Derivatives
The following tables summarize the 1H and 13C NMR spectral data for a range of this compound derivatives, offering a baseline for comparison with newly synthesized compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
N-Substituted this compound Derivatives
This table focuses on derivatives where substitution occurs at the nitrogen atom of the this compound moiety.
| Compound Name | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| N-(4-Methoxyphenyl)this compound | CDCl3 | 7.81 (dd, J = 5.6, 3.0 Hz, 2H, Phth-H), 7.67 (dd, J = 5.3, 3.2 Hz, 2H, Phth-H), 7.38 (d, J = 8.6 Hz, 2H, Ar-H), 6.83 (d, J = 8.6 Hz, 2H, Ar-H), 3.76 (s, 3H, OCH3) | 168.0 (C=O), 159.2 (C-O), 133.9 (Phth-C), 132.2 (Phth-C), 130.1 (Ar-C), 128.7 (Ar-C), 123.3 (Phth-CH), 114.0 (Ar-CH), 55.2 (OCH3) |
| N-(4-Methoxyphenethyl)this compound [1] | CDCl3 | 7.82 (dd, J = 5.4, 3.0 Hz, 2H, Phth-H), 7.70 (dd, J = 5.5, 3.0 Hz, 2H, Phth-H), 7.16 (d, J = 8.5 Hz, 2H, Ar-H), 6.81 (d, J = 8.6 Hz, 2H, Ar-H), 3.91 - 3.85 (m, 2H, N-CH2), 3.77 (s, 3H, OCH3), 2.96 - 2.90 (m, 2H, Ar-CH2) | Not available |
| N-(6-Methylpyridin-3-yl)this compound [1] | CDCl3 | 8.63 (d, J = 2.5 Hz, 1H, Py-H), 7.97 (dd, J = 5.5, 3.0 Hz, 2H, Phth-H), 7.84 - 7.80 (m, 2H, Phth-H), 7.69 (dd, J = 8.3, 2.6 Hz, 1H, Py-H), 7.31 (d, J = 8.3 Hz, 1H, Py-H), 2.63 (s, 3H, CH3) | 166.9 (C=O), 158.0 (Py-C), 146.6 (Py-CH), 134.6 (Phth-C), 134.0 (Py-CH), 131.6 (Phth-C), 126.1 (Py-C), 123.9 (Phth-CH), 123.3 (Py-CH), 24.2 (CH3) |
| 2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione [2] | DMSO-d6 | 7.81 (s, 4H, Phth-H), 7.54 (d, J = 8.1 Hz, 1H, Indole-H), 7.46 (d, J = 8.4 Hz, 1H, Indole-H), 7.13 (t, J = 7.2 Hz, 1H, Indole-H), 7.02 (t, J = 7.2 Hz, 1H, Indole-H), 4.19 (q, J = 6.9 Hz, 2H, N-CH2-CH3), 3.79 (t, J = 6.9 Hz, 2H, N-CH2), 3.02 (t, J = 7.2 Hz, 2H, Indole-CH2), 1.13 (t, J = 7.2 Hz, 3H, CH3) | 167.7 (C=O), 135.43, 134.23, 131.55, 126.81, 122.81, 121.67, 119.43, 117.59, 112.32, 110.76, 109.84, 39.49, 37.13, 23.74, 14.73 |
This compound Derivatives with Substituted Aromatic Ring
This table presents data for derivatives with substituents on the benzene (B151609) ring of the this compound core.
| Compound Name | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 5-Methyl-2-phenylisoindoline-1,3-dione [1] | CDCl3 | 7.82 (d, J = 7.6 Hz, 1H, Phth-H), 7.74 (s, 1H, Phth-H), 7.57 (d, J = 8.3 Hz, 1H, Phth-H), 7.52 - 7.48 (m, 2H, Ar-H), 7.46 - 7.36 (m, 3H, Ar-H), 2.54 (s, 3H, CH3) | 167.4 (C=O), 167.3 (C=O), 145.7 (Phth-C), 135.0 (Phth-CH), 132.1 (Phth-C), 131.8 (Ar-C), 129.2 (Ar-CH), 129.1 (Phth-C), 128.0 (Ar-CH), 126.5 (Ar-CH), 124.2 (Phth-CH), 123.6 (Phth-CH), 22.0 (CH3) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Sample Quantity : For 1H NMR, accurately weigh 5-20 mg of the this compound derivative. For 13C NMR, a higher concentration of 20-50 mg is recommended.[3][4]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Commonly used solvents include Chloroform-d (CDCl3) for nonpolar derivatives and Dimethyl sulfoxide-d6 (DMSO-d6) for more polar compounds.[3]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[3][5] Gentle vortexing or sonication can aid dissolution.
-
Transfer : Using a Pasteur pipette, carefully transfer the clear solution into a clean 5 mm NMR tube, ensuring no solid particles are present.[4] The sample height in the tube should be around 4-5 cm.[3]
-
Labeling : Clearly label the NMR tube with the sample information.[4]
NMR Data Acquisition
-
Instrumentation : NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.[3]
-
Tuning : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[3]
-
1H NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Spectral Width : Typically -2 to 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
13C NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Spectral Width : Typically 0 to 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans, as 13C has a low natural abundance.
-
Decoupling : Proton broadband decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Structure Validation Workflow
The process of validating a this compound derivative's structure using NMR follows a logical progression, integrating data from both 1H and 13C spectra.
References
Comparative Analysis of the Insecticidal Efficacy of Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing need for effective and environmentally benign insecticides has spurred research into novel chemical scaffolds. Among these, phthalimide derivatives have emerged as a promising class of compounds with significant insecticidal potential. This guide provides a comparative analysis of the insecticidal activity of different this compound derivatives, supported by experimental data from recent studies.
Quantitative Data Summary
The insecticidal activity of various this compound derivatives has been evaluated against different insect species. The following tables summarize the quantitative data from two key studies, providing a basis for comparison.
Table 1: Insecticidal Activity of this compound Derivatives against the Caribbean Fruit Fly (Anastrepha suspensa)
This study by Tok et al. (2023) evaluated the toxicity of thirteen novel this compound derivatives using a topical application bioassay. The median lethal dose (LD50), the dose required to kill 50% of the test population, was determined 24 hours after application.
| Compound ID | Structure | LD50 (µ g/fly )[1] |
| 4a | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-phenylacetamide | 0.70 |
| 4b | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(4-fluorophenyl)acetamide | > 20 |
| 4c | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(4-chlorophenyl)acetamide | 1.91 |
| 4d | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(4-bromophenyl)acetamide | 1.44 |
| 4e | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(p-tolyl)acetamide | > 20 |
| 4f | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(4-methoxyphenyl)acetamide | > 20 |
| 4g | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(4-(trifluoromethyl)phenyl)acetamide | > 20 |
| 4h | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(4-nitrophenyl)acetamide | > 20 |
| 4i | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-benzylacetamide | > 20 |
| 4j | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-phenethylacetamide | > 20 |
| 4k | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(naphthalen-1-yl)acetamide | > 20 |
| 4l | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(quinolin-8-yl)acetamide | > 20 |
| 4m | 2-(4-((2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazinecarbonyl)phenyl)-N-(isoquinolin-5-yl)acetamide | > 20 |
Data sourced from Tok et al. (2023).[1]
Table 2: Insecticidal Activity of N-Pyridylpyrazole Amide Derivatives Containing a this compound Moiety
This study by Zhang et al. (2022) investigated the insecticidal activity of novel N-pyridylpyrazole amide derivatives incorporating a this compound group. The activity was assessed against the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella) using a leaf-dipping method.
| Compound ID | Target Insect | Concentration | Mortality Rate (%)[2] |
| E5 | Oriental Armyworm | 25 mg/L | > 90 |
| E29 | Oriental Armyworm | 25 mg/L | > 90 |
| E30 | Oriental Armyworm | 25 mg/L | > 90 |
| E33 | Oriental Armyworm | 25 mg/L | > 90 |
| E33 | Oriental Armyworm | 6.25 mg/L | 60 |
| E33 | Diamondback Moth | 5 mg/L | 30 |
Data sourced from the abstract of Zhang et al. (2022). Full experimental details were not available.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key experiments cited in this guide are provided below.
Topical Application Bioassay for Caribbean Fruit Fly (Anastrepha suspensa)
As described by Tok et al. (2023)[1]
-
Insect Rearing: Anastrepha suspensa were reared from a laboratory colony. Adult flies (7-9 days old) were used for the bioassays.
-
Compound Preparation: The synthesized this compound derivatives were dissolved in acetone (B3395972) to prepare stock solutions. Serial dilutions were made to obtain the desired concentrations for testing.
-
Application: A 0.5 µL droplet of the test solution was applied topically to the dorsal thorax of each fly using a microapplicator. Control flies were treated with acetone only.
-
Observation: After treatment, the flies were placed in ventilated plastic cups with access to a sugar and water solution. Mortality was recorded at 24 hours post-treatment. Flies that were unable to move when prodded were considered dead.
-
Data Analysis: The LD50 values and their 95% confidence intervals were calculated using probit analysis.
Leaf-Dipping Bioassay for Oriental Armyworm and Diamondback Moth
Methodology inferred from the abstract of Zhang et al. (2022) and general practices.[2][3][4]
-
Insect Rearing: Larvae of the oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella) were reared on an artificial diet under controlled laboratory conditions.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Leaf Treatment: Cabbage or corn leaves were dipped into the test solutions for a specified period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves were dipped in a solution containing the solvent and surfactant only.
-
Exposure: The treated leaves were placed in Petri dishes or other suitable containers, and a set number of larvae were introduced.
-
Observation: Mortality was assessed at specified time intervals (e.g., 24, 48, 72 hours) after the initial exposure.
-
Data Analysis: Mortality rates were calculated and corrected for control mortality using Abbott's formula.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and insecticidal screening of the novel this compound derivatives as described in the cited literature.
References
- 1. Synthesis of this compound Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a this compound as Potential Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
Alternative reagents to hydrazine for Phthalimide deprotection (e.g., sodium borohydride, methylamine)
For researchers and professionals in drug development and organic synthesis, the phthalimide group is a cornerstone for the protection of primary amines. The selection of an appropriate deprotection strategy is critical for the efficient synthesis of target molecules, balancing reaction efficiency with the preservation of sensitive functional groups. While hydrazine (B178648) has been the traditional reagent of choice, its high toxicity has prompted the exploration of milder and safer alternatives. This guide provides a detailed comparison of hydrazine with two prominent alternatives, sodium borohydride (B1222165) and methylamine (B109427), for the deprotection of phthalimides.
Quantitative Performance Comparison
A direct, side-by-side experimental comparison of these three reagents on a single substrate is not extensively documented in the literature. Therefore, the following table summarizes representative quantitative data from different studies to provide a comparative overview.
| Deprotection Method | Reagent(s) | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Hydrazinolysis | Hydrazine hydrate (B1144303) | N-Phthaloylglycine | Methanol | Room Temp. | 1 - 2 hours | High (General) | Rapid reaction at room temperature.[1] | Highly toxic reagent; potential for side reactions with other functional groups.[1] |
| Reductive Cleavage | Sodium Borohydride (NaBH₄), Acetic Acid | N-Phthaloylglycine | 2-Propanol, Water | Room Temp. then 80°C | ~26 hours | ~97% | Mild, near-neutral conditions; suitable for substrates with sensitive functional groups and helps avoid racemization.[1][2] | Long reaction times may be required.[3] |
| Aminolysis | Methylamine (40% aq.) | N-Alkylthis compound | Ethanol (B145695) | Room Temp. | A few hours to overnight | Generally high | Milder than hydrazine; volatile byproduct and excess reagent are easily removed.[4][5] | Requires an excess of methylamine; byproduct removal may require an additional acid-base extraction.[5] |
Reaction Mechanisms
The deprotection of phthalimides by these reagents proceeds through distinct mechanisms, each offering a different approach to cleaving the imide bonds.
Caption: Reaction mechanisms for this compound deprotection.
Experimental Protocols
Detailed methodologies for the deprotection of a generic N-alkylthis compound are provided below.
Protocol 1: Deprotection using Hydrazine Hydrate (Hydrazinolysis)
This protocol is based on the widely used Ing-Manske procedure.[5]
Materials:
-
N-alkylthis compound (1.0 equiv)
-
Hydrazine hydrate (1.2-1.5 equiv)
-
Ethanol
-
Concentrated HCl
-
Concentrated NaOH solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylthis compound in ethanol (10-20 mL per gram of starting material) in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.
-
Cool the mixture and filter off the phthalhydrazide precipitate, washing it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3x the volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 2: Deprotection using Sodium Borohydride (Reductive Cleavage)
This two-stage, one-flask method is particularly advantageous for substrates sensitive to harsh conditions.[5][6]
Materials:
-
N-alkylthis compound (1.0 equiv)
-
Sodium borohydride (4.0-5.0 equiv)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane
-
Saturated NaHCO₃ solution
Procedure:
-
Dissolve the N-alkylthis compound in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reduction is complete, carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the 2-propanol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3x the volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Protocol 3: Deprotection using Aqueous Methylamine (Aminolysis)
This method provides a milder alternative to hydrazinolysis.[5]
Materials:
-
N-alkylthis compound (1.0 equiv)
-
Aqueous methylamine solution (e.g., 40%) (5-10 equiv)
-
Ethanol
-
Aqueous HCl solution
-
NaOH solution
-
Dichloromethane
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-alkylthis compound in ethanol.
-
Add an excess of aqueous methylamine solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature, monitoring by TLC. Reaction times can range from a few hours to overnight.
-
Once complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Experimental Workflow and Decision Guide
The choice of deprotection reagent is a critical step in the synthetic workflow and should be based on the specific characteristics of the substrate and the desired reaction conditions.
Caption: General experimental workflow for this compound deprotection.
To aid in the selection of the most appropriate reagent, the following decision tree highlights the key considerations.
Caption: Decision tree for selecting a this compound deprotection reagent.
References
A Comparative Guide to Industrial Amine Synthesis: A Cost-Benefit Analysis of Phthalimide-Based and Alternative Methods
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of primary amines is a critical consideration in the journey from laboratory discovery to industrial production. The Gabriel synthesis, utilizing phthalimide, has long been a staple method for producing pure primary amines. However, a landscape of alternative industrial methods, each with its own distinct advantages and disadvantages, warrants a thorough comparative analysis. This guide provides an objective look at the performance of the Gabriel synthesis alongside key alternatives—reductive amination, amination of alcohols, the Ritter reaction, and direct amination—supported by available experimental data and process considerations.
Executive Summary
The choice of an industrial amine synthesis method is a multifaceted decision balancing cost, yield, purity, safety, and environmental impact. The Gabriel synthesis, while reliable for producing high-purity primary amines and avoiding over-alkylation, can be less atom-economical and involve higher raw material costs compared to more modern catalytic approaches. Reductive amination and the amination of alcohols often present more cost-effective and environmentally benign pathways with high yields, though catalyst selection and cost are crucial factors. The Ritter reaction offers a unique route to specific branched amines but can be hampered by the use of strong acids and significant salt byproduct formation. Direct amination, particularly of aromatics, represents a highly atom-economical "green" chemistry approach, but often suffers from low yields and requires further development to become a widespread industrial process.
Comparative Analysis of Industrial Amine Synthesis Methods
The following tables provide a quantitative comparison of the Gabriel synthesis and its primary industrial alternatives. Costs are estimated based on currently available market data and may fluctuate.
| Method | Typical Yield (%) | Typical Purity (%) | Key Raw Materials | Estimated Raw Material & Catalyst Cost per kg of Product | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | 70-90[1] | >98 | This compound, Alkyl Halide, Hydrazine (B178648) | $15 - $30 | Avoids over-alkylation, high purity of primary amines.[1][2] | Stoichiometric use of reagents, moderate yields, can be less atom-economical.[3] |
| Reductive Amination | 85-95+[4][5] | >95 | Ketone/Aldehyde, Ammonia (B1221849)/Amine, Reducing Agent (e.g., H₂), Catalyst (e.g., Raney Ni, Pd/C) | $5 - $15 | High yields and selectivity, often a one-pot reaction, greener process.[6][7] | Catalyst cost and deactivation can be a factor, potential for side reactions. |
| Amination of Alcohols | 90-99[5] | >97 | Alcohol, Ammonia, Catalyst (e.g., Ni, Cu, Ru) | $3 - $10 | High atom economy (water is the main byproduct), uses readily available alcohols.[8] | Requires high temperatures and pressures, catalyst selectivity can be an issue.[5] |
| Ritter Reaction | High (lab scale), variable (industrial) | Variable | Alkene/Alcohol, Nitrile, Strong Acid (e.g., H₂SO₄) | $8 - $20 | Forms sterically hindered amides/amines.[9] | Use of corrosive strong acids, significant salt waste generation.[10] |
| Direct Amination (of Benzene) | 0.11 - 90 (highly variable depending on catalyst and conditions)[6][11][12] | Variable | Benzene (B151609), Aminating Agent (e.g., NH₃, NH₂OH), Catalyst | Highly variable | Highly atom-economical, one-step process.[13][14] | Often low yields and selectivity, requires harsh conditions or specialized catalysts.[13] |
Note: Cost estimations are approximate and can vary significantly based on supplier, scale, and market conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and process optimization. Below are representative methodologies for each key synthesis route.
Gabriel Synthesis of Primary Amines
Objective: To synthesize a primary amine from a primary alkyl halide using potassium this compound.
Procedure:
-
N-Alkylation: Potassium this compound is reacted with a primary alkyl halide (e.g., 1-bromobutane) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the S N 2 reaction, forming the N-alkylthis compound.
-
Hydrolysis: The resulting N-alkylthis compound is then cleaved to release the primary amine. A common industrial method is hydrazinolysis, where hydrazine hydrate (B1144303) is added to the reaction mixture in a solvent like ethanol (B145695) and refluxed. This precipitates phthalhydrazide (B32825), which can be filtered off.
-
Purification: The desired primary amine is then isolated from the filtrate, typically through distillation or extraction, to achieve high purity.
Reductive Amination of a Ketone
Objective: To synthesize an amine from a ketone and ammonia using a catalytic hydrogenation process.
Procedure:
-
Imine Formation: A ketone (e.g., cyclohexanone) is reacted with ammonia in a solvent. This equilibrium reaction forms an imine intermediate.
-
Catalytic Reduction: The reaction mixture is then subjected to catalytic hydrogenation. A catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is used in a pressurized hydrogen atmosphere. The imine is reduced to the corresponding primary amine.
-
Purification: The catalyst is removed by filtration, and the product amine is purified from the reaction mixture, typically by distillation. This process is often carried out as a one-pot synthesis.[6]
Amination of an Alcohol
Objective: To synthesize a primary amine directly from an alcohol.
Procedure:
-
Reaction Setup: A primary alcohol (e.g., butanol) is charged into a high-pressure reactor with a heterogeneous catalyst, often based on nickel, copper, or ruthenium.
-
Amination: Ammonia is introduced into the reactor, and the mixture is heated to high temperatures (150-250°C) and pressures. The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine, followed by immediate hydrogenation to the primary amine. Water is the primary byproduct.
-
Purification: After the reaction, the catalyst is separated, and the resulting amine is purified by distillation.
Ritter Reaction
Objective: To synthesize a tertiary alkyl amine from a tertiary alcohol and a nitrile.
Procedure:
-
Carbocation Formation: A tertiary alcohol (e.g., tert-butanol) is dissolved in a strong acid, typically concentrated sulfuric acid, at low temperatures to generate a stable carbocation.
-
Nitrile Addition: A nitrile (e.g., acetonitrile) is then added to the reaction mixture. The nitrile nitrogen attacks the carbocation, forming a nitrilium ion.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the nitrilium ion to form an N-substituted amide.
-
Amide Hydrolysis: The resulting amide is then hydrolyzed under acidic or basic conditions to yield the final tertiary amine. A significant amount of salt is generated during neutralization.[10]
Direct Amination of Benzene
Objective: To synthesize aniline (B41778) directly from benzene.
Procedure:
-
Catalytic Reaction: Benzene is reacted with an aminating agent, such as ammonia or hydroxylamine, in the presence of a specialized catalyst. Catalysts can range from transition metal oxides to zeolites.[13][15]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. In some processes, an oxidizing agent is also required.
-
Purification: The product, aniline, is separated from unreacted benzene and byproducts. This method is still under active research to improve yields and make it economically viable on a large scale.[13][14]
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
Cost-Benefit Analysis
Gabriel Synthesis (using this compound)
-
Costs: The primary costs are associated with the raw materials: phthalic anhydride (B1165640) (the precursor to this compound), the alkyl halide, and hydrazine. Phthalic anhydride prices can range from approximately $1,200 to $1,500 per metric ton. Hydrazine is also a significant cost contributor. The process is stoichiometric, meaning at least one equivalent of each reagent is consumed, which can be less cost-effective for large-scale production.
-
Benefits: The major advantage is the clean synthesis of primary amines, free from the over-alkylation products (secondary and tertiary amines) that often plague direct alkylation of ammonia.[2] This high selectivity can reduce purification costs and improve the overall quality of the final product. The reaction conditions are generally milder than some of the catalytic alternatives.
-
Safety & Environment: Phthalic anhydride is a hazardous substance, causing severe skin burns, eye damage, and allergic reactions.[4][9][16][17] The use of hydrazine, which is toxic, also requires careful handling and disposal. The generation of a stoichiometric amount of phthalhydrazide byproduct adds to the waste stream.
Reductive Amination
-
Costs: The starting materials, aldehydes and ketones, are often readily available and relatively inexpensive. The cost of the reducing agent (if not catalytic hydrogen) and the catalyst (e.g., Raney Nickel, Palladium on carbon) are key considerations. Raney Nickel is a cost-effective catalyst, with prices around
3,000 per metric ton, while palladium-based catalysts are more expensive but often more active and selective.[11][18][19][20]2,000− -
Benefits: This method is highly versatile and efficient, often proceeding with high yields and selectivity in a one-pot reaction, which reduces processing time and cost.[6] It is considered a greener alternative to methods that generate more waste.[6]
-
Safety & Environment: The use of flammable hydrogen gas under pressure requires specialized equipment and safety protocols. The catalysts can be pyrophoric (Raney Nickel) or require careful handling. However, the overall process can have a lower environmental impact due to higher atom economy and reduced waste generation compared to the Gabriel synthesis.[21][22][23]
Amination of Alcohols
-
Costs: Alcohols are often bulk chemicals and are generally inexpensive starting materials. The main cost driver is the catalyst, which can be based on nickel, copper, or more expensive precious metals like ruthenium. The high temperatures and pressures required also contribute to the energy costs of the process.
-
Benefits: This method has excellent atom economy, with water being the only significant byproduct.[8] It provides a direct route from readily available alcohols to amines.
-
Safety & Environment: The high-pressure and high-temperature conditions necessitate robust industrial equipment and stringent safety measures. The process is generally considered environmentally friendly due to the minimal waste generated.
Ritter Reaction
-
Costs: The cost of the alkene or alcohol and the nitrile are the primary raw material costs. The use of large quantities of strong, corrosive acids like sulfuric acid adds to the cost and requires specialized, corrosion-resistant equipment.
-
Benefits: The Ritter reaction is particularly useful for the synthesis of sterically hindered amines, especially those derived from tertiary carbocations, which can be difficult to prepare by other methods.[9]
-
Safety & Environment: The use of concentrated sulfuric acid poses significant safety and environmental hazards.[1] The reaction generates a large amount of salt waste upon neutralization, which requires disposal and adds to the environmental burden.[10] However, recent research focuses on developing greener alternatives using more benign catalysts.[2][12][24]
Direct Amination
-
Costs: Benzene is a relatively inexpensive bulk chemical. The cost of the aminating agent and, crucially, the catalyst are the main economic drivers. The development of highly active and stable catalysts is a key area of research to make this process more cost-effective.
-
Benefits: This approach is highly desirable from a green chemistry perspective as it represents the most direct and atom-economical route to amines like aniline.[13][14] It has the potential to significantly reduce the number of steps and waste generated compared to traditional multi-step syntheses.
-
Safety & Environment: Benzene is a known carcinogen and requires strict handling protocols. The high temperatures and pressures often required for direct amination also pose safety challenges. While the process itself is atom-economical, the overall environmental impact depends heavily on the catalyst system and the efficiency of the reaction.
Conclusion
The selection of an optimal industrial amine synthesis method is a complex decision that requires a careful evaluation of economic, chemical, and environmental factors. While the Gabriel synthesis using this compound remains a valuable tool for producing high-purity primary amines, particularly when over-alkylation is a concern, its cost-effectiveness on a large scale can be challenged by methods with higher atom economy.
Reductive amination and the amination of alcohols have emerged as powerful and often more sustainable industrial alternatives, offering high yields and utilizing readily available starting materials. The choice between them may depend on the specific target amine and the relative costs of the corresponding carbonyl compound or alcohol.
The Ritter reaction occupies a niche for the synthesis of specific, sterically hindered amines, but its environmental drawbacks associated with strong acid use and salt waste limit its broader applicability.
Direct amination holds the greatest promise for a truly green and efficient future for amine synthesis. However, significant advances in catalyst technology are still needed to overcome the current limitations of low yields and harsh reaction conditions before it can be widely adopted in industrial settings.
For researchers and drug development professionals, understanding the trade-offs of each method is paramount for making informed decisions that align with both the scientific goals and the economic and environmental realities of industrial chemical production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 10 palladium on carbon price per kg 2025 [accio.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. expertmarketresearch.com [expertmarketresearch.com]
- 9. thirumalaichemicals.com [thirumalaichemicals.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. m.indiamart.com [m.indiamart.com]
- 12. researchgate.net [researchgate.net]
- 13. Production of aniline by direct amination - NPT [npt.pmg.be]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. scribd.com [scribd.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. dir.indiamart.com [dir.indiamart.com]
- 19. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 20. m.indiamart.com [m.indiamart.com]
- 21. researchgate.net [researchgate.net]
- 22. A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
Environmental impact comparison of Phthalimide-based synthesis routes
An Environmental Showdown: Comparing Phthalimide Synthesis Routes for Greener Drug Development
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like this compound is a fundamental process. However, with increasing emphasis on sustainable chemistry, the environmental impact of these synthetic routes is under greater scrutiny. This guide provides a comparative analysis of various this compound-based synthesis routes, focusing on key green chemistry metrics, experimental protocols, and visual pathway representations to aid in the selection of more environmentally benign methodologies.
At a Glance: Quantitative Comparison of this compound Synthesis Routes
The following table summarizes the key quantitative data for different this compound synthesis routes, offering a comparative overview of their efficiency and reaction conditions.
| Synthesis Route | Reactants | Catalyst/Medium | Temperature (°C) | Reaction Time | Yield (%) | Key Environmental Considerations |
| Traditional Routes | ||||||
| Heating with Aqueous Ammonia (B1221849) | Phthalic Anhydride (B1165640), Aqueous Ammonia | None | ~300 | 1.5 - 2 hours | 95 - 97 | High energy consumption; potential for ammonia off-gassing.[1] |
| Fusion with Ammonium Carbonate/Urea (B33335) | Phthalic Anhydride, Ammonium Carbonate or Urea | None | 130 - 300 | ~2 hours (fusion) | 95 - 97 | High energy consumption for fusion method.[1] |
| Ammoxidation of o-Xylene (B151617) | o-Xylene, Ammonia, Oxygen (Air) | V-Sb-Bi-Cr/γ-Al₂O₃ or V-Cr-O/SiO₂ catalyst | 380 - 435 | Continuous flow | ~89 | Utilizes a cheaper feedstock but involves complex catalytic systems and high temperatures, with potential for CO₂ emissions.[2][3] |
| Greener Alternatives | ||||||
| Microwave-Assisted (Solvent-Free) | Phthalic Anhydride, Urea | None | N/A (450 W) | 180 seconds | 83.5 | Drastically reduced reaction time and energy input; solvent-free conditions minimize waste.[4] |
| Microwave-Assisted (Catalytic) | Phthalic Anhydride, Amine | Montmorillonite-KSF clay | N/A (700 W) | Minutes | 5-12% improvement | Use of a reusable, non-toxic catalyst; significant reduction in reaction time compared to conventional heating.[5] |
| High-Temperature/High-Pressure H₂O/EtOH | o-Phthalic Acid, Amines | H₂O/EtOH mixture (1:1 v/v) | 260 - 380 | 5 - 12 minutes | Up to 95 | Utilizes greener solvents (water, ethanol) and offers rapid, clean synthesis with high yields.[6][7] |
| Supercritical CO₂ | Phthalic Anhydrides, Primary Amines | Supercritical CO₂ | 120 - 275 | Not specified | 65 - 85 | Employs a non-toxic, non-flammable, and recyclable solvent, aligning well with green chemistry principles.[8] |
Green Chemistry Metrics: A Deeper Dive
Beyond yield and reaction conditions, a fuller environmental assessment involves metrics like Atom Economy, E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. While the synthesis of this compound from phthalic anhydride and ammonia exhibits a high atom economy, the well-known Gabriel synthesis of primary amines, which utilizes potassium this compound, is a classic example of poor atom economy, often well below 50%, due to the generation of phthalic acid derivatives as stoichiometric byproducts.[9][10][11]
-
E-Factor & Process Mass Intensity (PMI): The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) to the mass of the product.[12][13] For industrial processes, these metrics provide a more holistic view of the waste generated. Routes that are solvent-intensive or require extensive purification steps will inherently have higher E-Factors and PMIs. For instance, while the ammoxidation of o-xylene is a common industrial route, the separation of byproducts and catalyst management can contribute to a significant PMI.[14] In contrast, solvent-free microwave synthesis demonstrates a pathway to a much lower PMI.
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthesis routes and their key environmental characteristics.
Caption: Comparative overview of traditional versus greener this compound synthesis pathways.
Caption: General experimental workflow for microwave-assisted this compound synthesis.
Detailed Experimental Protocols
Below are detailed methodologies for key synthesis routes discussed in this guide.
Traditional Synthesis: Heating Phthalic Anhydride with Aqueous Ammonia[1]
-
Reactants:
-
Phthalic anhydride (500 g, 3.4 moles)
-
28% aqueous ammonia (400 g, 6.6 moles)
-
-
Procedure:
-
Place the phthalic anhydride and aqueous ammonia in a 5-liter round-bottomed flask fitted with an air condenser.
-
Slowly heat the mixture using a free flame. Occasional shaking is advised.
-
Continue heating until the mixture reaches a state of quiet fusion at approximately 300°C. This process takes about 1.5 to 2 hours, by which time all water has evaporated, and the melt is homogeneous.
-
Pour the hot reaction mixture into a crock and cover it to prevent sublimation upon cooling.
-
The resulting solid cake is practically pure this compound and can be ground for use without further purification.
-
-
Yield: 470-480 g (95-97% of theoretical).
Greener Alternative: Microwave-Assisted Solvent-Free Synthesis[5]
-
Reactants:
-
Phthalic anhydride
-
Urea
-
-
Procedure:
-
Mix phthalic anhydride and urea in equimolar amounts.
-
Place the mixture into a vessel suitable for microwave irradiation.
-
Irradiate the mixture in a microwave oven at 450 W for 180 seconds.
-
After irradiation, allow the mixture to cool to room temperature.
-
Filter the crude product with water at room temperature.
-
Wash the filtered product with a sodium carbonate solution to remove any by-products.
-
Dry the resulting pure product in a vacuum at 45°C.
-
-
Yield: 83.5%.
Greener Alternative: Microwave-Assisted Synthesis with Montmorillonite-KSF Catalyst[6]
-
Reactants:
-
Phthalic anhydride (0.5 g, 0.00337 M)
-
Alkyl or aryl amine (0.00337 M)
-
Montmorillonite-KSF catalyst (1.0 g)
-
Acetic acid (2.5 ml, as solvent)
-
-
Procedure:
-
Grind phthalic anhydride and montmorillonite-KSF to a uniform mixture.
-
Add the alkyl or aryl amine and acetic acid to this mixture.
-
Expose the mixture to microwave radiation at 700 W.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product using CH₂Cl₂ or CHCl₃.
-
Wash the organic layer with water, followed by dilute HCl, and then distilled water.
-
Recover the solvent by distillation.
-
Recrystallize the crude product from a suitable solvent.
-
Conclusion
The synthesis of this compound, a crucial building block in drug development, can be approached through various routes, each with distinct environmental implications. Traditional methods, characterized by high energy consumption and the use of harsh conditions, are increasingly being challenged by greener alternatives. Microwave-assisted synthesis, particularly under solvent-free conditions, and the use of benign solvent systems like supercritical CO₂ or high-temperature water/ethanol mixtures, offer significant advantages in terms of reduced reaction times, lower energy input, and minimized waste generation. By considering the quantitative data and green chemistry metrics presented, researchers can make more informed and environmentally conscious decisions in their synthetic strategies, contributing to a more sustainable future for the pharmaceutical industry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and clean synthesis of this compound derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. Atom economy - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. US9701632B2 - Process for the production of phthalimides - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unveiling the Molecular Nuances of Phthalimide and its N-Substituted Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of phthalimide and its N-substituted derivatives, offering a clear, data-driven look at how substitutions on the nitrogen atom influence their electronic and vibrational properties. By examining their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, we can discern the subtle yet significant shifts that are critical for characterization and molecular design.
This guide presents a summary of key spectroscopic data in easily comparable tables, details the experimental protocols used to obtain this data, and provides a visual workflow of the analytical process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its N-substituted derivatives. These values highlight the impact of the N-substituent on the molecule's spectroscopic fingerprint.
UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| This compound | Ethanol | 215 | 44100 | [1] |
| N-Substituted Tetrachlorophthalimides | N,N-Dimethylformamide | 230-350 | Not Specified | [2] |
Note: The absorption bands in the 230-350 nm range for N-substituted tetrachlorophthalimides are attributed to π-π transitions of the phenyl, C=O, and C=N functional groups.[2]*
Infrared (IR) Spectroscopy Data (in cm⁻¹)
| Compound | ν(N-H) | ν(C=O) asymmetric | ν(C=O) symmetric | Other Key Bands | Reference |
| This compound | ~3200 | ~1770 | ~1745 | Aromatic C=C: 1600-1450 | |
| N-Bromothis compound | - | Not Specified | Not Specified | - | [3] |
| N-Substituted Tetrachlorophthalimides | - | 1790-1700 | Not Specified | C=N: 1594-1541 | [2] |
Note: The IR spectra of N-substituted tetrachlorophthalimides show the disappearance of the amine N-H stretch (around 3300 cm⁻¹) and the appearance of a strong azomethine (C=N) absorption, confirming the substitution at the nitrogen atom.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ in ppm)
| Compound | Solvent | ¹H NMR | ¹³C NMR | Reference |
| This compound | DMSO-d₆ | 11.38 (s, 1H, NH), 7.85 (m, 4H, Ar-H) | 167.36 (C=O), 134.81, 130.53, 123.28 (Ar-C) | |
| N-(Hydroxymethyl)this compound | CDCl₃ | 7.88 (dd, 2H, Ar-H), 7.75 (dd, 2H, Ar-H), 5.34 (s, 2H, CH₂), 4.68 (q, 2H, CH₂), 1.47 (t, 3H, CH₃) | 210.2, 166.6 (C=O), 134.4, 131.8, 123.6 (Ar-C), 70.5 (CH₂), 41.2 (CH₂), 13.7 (CH₃) | |
| N-Acetylthis compound | CDCl₃ | Not Specified | 167.6, 164.9 (C=O), Aromatic carbons and methyl carbon signals also present. | |
| N-Alkyl Phthalimides (general) | CDCl₃ | Aromatic protons typically in the range of 7.10-7.94 ppm. Alkyl protons appear in their characteristic regions. | Carbonyl carbons around 168 ppm. Aromatic and alkyl carbons in their respective regions. |
Note: In the ¹H NMR of this compound, the acidic proton of the N-H group appears as a broad singlet at a downfield chemical shift. This signal is absent in the spectra of N-substituted derivatives.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
UV-Visible Spectroscopy
Objective: To measure the electronic absorption spectrum of the compound and determine the wavelength of maximum absorbance (λmax).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are performed to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the same solvent used for the sample solution.
-
Sample Measurement: The sample solution is placed in a clean quartz cuvette, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (for solid samples using KBr pellet method):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powdered mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent disc.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of air is typically recorded and subtracted automatically.
-
Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups such as N-H, C=O, C-N, and aromatic C-H.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of the atomic nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a volume of about 0.5-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: A flowchart illustrating the process from synthesis to spectroscopic analysis and data interpretation for this compound and its N-substituted derivatives.
References
In Silico ADMET Profiling of Novel Phthalimide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel phthalimide derivatives. The data presented is compiled from recent studies and aims to facilitate the selection of promising drug candidates by highlighting key pharmacokinetic and safety parameters.
The this compound scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Early assessment of ADMET properties is crucial in the drug discovery pipeline to reduce attrition rates in later stages. In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties for novel compounds. This guide summarizes the predicted ADMET profiles of various this compound derivatives from several studies, utilizing widely accepted computational tools.
Comparative Analysis of Predicted ADMET Properties
The following table summarizes the in silico ADMET properties of representative novel this compound derivatives from various studies. These properties were primarily predicted using the SwissADME and ProTox-II web tools.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Topological Polar Surface Area (Ų) | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | Predicted LD50 (mg/kg) | Toxicity Class | Reference |
| Series 1: this compound-1,2,3-triazole hybrids | [1][2] | |||||||||||
| Compound 8a | 459.53 | 2.86 | 7 | 1 | 114.83 | High | Yes | No | No | 2000 | 4 | [1][2] |
| Compound 8b | 475.52 | 3.23 | 7 | 1 | 114.83 | High | Yes | No | No | 2000 | 4 | [1][2] |
| Compound 9a | 505.58 | 3.84 | 7 | 1 | 114.83 | High | Yes | No | No | 2000 | 4 | [1][2] |
| Series 2: Phthalimido-benzenesulfonamide hybrid | [3] | |||||||||||
| Compound 1 | 414.42 | 2.15 | 6 | 1 | 115.15 | High | No | Yes | No | 1000 | 4 | [3] |
| Alternative this compound Derivatives | ||||||||||||
| Derivative X | <500 | <5 | <10 | <5 | <140 | High | N/A | N/A | N/A | >2000 | 5 | |
| Derivative Y | <500 | <5 | <10 | <5 | <140 | High | N/A | N/A | N/A | 500-2000 | 4 |
Methodologies for In Silico ADMET Prediction
The data presented in this guide were generated using established and validated in silico models. A generalized workflow for these predictions is outlined below.
Experimental Protocols
1. Molecular Structure Preparation: The two-dimensional (2D) or three-dimensional (3D) structures of the novel this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch). The structures are then converted to a suitable format, such as SMILES (Simplified Molecular Input Line Entry System), for input into the prediction software.
2. Physicochemical Property Prediction (SwissADME): The SMILES strings of the compounds are submitted to the SwissADME web server (--INVALID-LINK--). The server calculates a range of physicochemical descriptors, including:
-
Molecular Weight (MW): A measure of the molecule's size.
-
LogP: The logarithm of the octanol-water partition coefficient, indicating lipophilicity.
-
Hydrogen Bond Acceptors (HBA) and Donors (HBD): Important for molecular interactions and solubility.
-
Topological Polar Surface Area (TPSA): A predictor of drug transport properties.
3. Pharmacokinetic Property Prediction (SwissADME): The SwissADME tool also predicts key pharmacokinetic properties:
-
Gastrointestinal (GI) Absorption: Predicted as "High" or "Low".
-
Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for inhibition of major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
4. Toxicity Prediction (ProTox-II): The SMILES strings are submitted to the ProTox-II web server (--INVALID-LINK--). This tool predicts various toxicity endpoints, including:
-
LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population.
-
Toxicity Class: Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Organ Toxicity: Predicts potential toxicity to organs such as the liver (hepatotoxicity).
-
Toxicological Endpoints: Such as mutagenicity, carcinogenicity, and immunotoxicity.
Visualizing the In Silico ADMET Workflow
The following diagrams illustrate the logical flow of in silico ADMET prediction and a generalized signaling pathway that could be modulated by this compound derivatives.
Caption: Generalized workflow for in silico ADMET prediction of novel compounds.
Caption: A potential signaling pathway modulated by a this compound derivative.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Biology and Chemistry in MTi: Emphasis on the Prediction of Some ADMET Properties | Semantic Scholar [semanticscholar.org]
A Comparative Study on the Thermal Stability of Phthalimide-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various phthalimide-containing polymers, a critical consideration in their application in high-performance materials and drug delivery systems. The inclusion of the this compound moiety in a polymer backbone is known to enhance its thermal properties. This document summarizes key quantitative data from experimental studies, details the methodologies used, and offers a visual representation of the typical workflow for thermal stability analysis.
Data Presentation: A Comparative Overview
The thermal stability of polymers is primarily evaluated by two key parameters: the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of thermal degradation. The char yield, the percentage of material remaining after thermal decomposition, is also a crucial indicator of a polymer's ability to resist high temperatures.
The following table summarizes these key thermal properties for different classes of this compound-containing polymers.
| Polymer Class | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10%) (°C) | Char Yield (%) at 800°C (under N2) |
| Polyamides | Polyurazolterephtaloyl (PUT) | 183[1] | 275[1] | Not Reported |
| Polyurazolsebacoyl (PUS) | 144[1] | 251[1] | Not Reported | |
| Poly(ether-imide)s (PEIs) | PEI (BHAPPP-6FDA) | 352[2] | ~520 (main chain decomposition)[2] | Not Reported |
| PEI (BHAPPP-BPDA) | 335[2] | Not Reported | Not Reported | |
| General Aromatic PEIs with Phthalide Groups | > 400 (initial decomposition)[2] | Not Reported | Not Reported | |
| Poly(ester-amide-imide)s (PEsAIs) | PEsAIs with pendant this compound | 228 - 296[3] | Not Reported | Not Reported |
| Aromatic Polyimides | 6FDA-CF3TBAPB Homopolymer | > 260[4] | > 500[5] | High (specific values vary)[4][5] |
| Copolymers with DABA monomer | > 260[4] | > 500[4] | High (specific values vary)[4] |
Experimental Protocols
The data presented in this guide is primarily derived from two standard thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition characteristics of polymers.
-
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (commonly nitrogen or air). The resulting data provides information on decomposition temperatures, absorbed moisture content, and the amount of inorganic filler in the material.
-
Typical Protocol for this compound-Containing Polymers:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[6]
-
The analysis is typically conducted under a nitrogen atmosphere to prevent oxidative degradation.[7]
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature. The residual weight at the end of the experiment is the char yield.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. The glass transition is observed as a step-like change in the heat flow curve.
-
Typical Protocol for this compound-Containing Polymers:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase any previous thermal history. For example, heating from room temperature to a temperature above the expected Tg, cooling back to room temperature, and then reheating at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve during the second heating scan.[2]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of this compound-containing polymers.
Caption: Workflow for Thermal Stability Analysis.
This guide serves as a foundational resource for understanding and comparing the thermal stability of this compound-containing polymers. For more in-depth analysis, direct consultation of the cited research is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07013D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Primary Amines from Gabriel Synthesis: A Comparative Guide to Chromatographic and Other Methods
For Researchers, Scientists, and Drug Development Professionals
The Gabriel synthesis is a cornerstone in organic chemistry for the selective preparation of primary amines, crucial intermediates in the pharmaceutical and fine chemical industries. The purity of the synthesized amine is paramount to the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of chromatographic and other analytical techniques for assessing the purity of primary amines derived from the Gabriel synthesis, supported by experimental data and detailed protocols.
Introduction to Purity Assessment in Gabriel Synthesis
The Gabriel synthesis transforms a primary alkyl halide into a primary amine using potassium phthalimide. The reaction proceeds in two main steps: N-alkylation of this compound followed by the liberation of the primary amine, typically through hydrazinolysis or acidic/basic hydrolysis. Consequently, the crude product may contain several impurities, including:
-
Unreacted Starting Materials: this compound and the alkyl halide.
-
Intermediate: The N-alkylthis compound.
-
Byproducts of Deprotection: Phthalhydrazide (B32825) (from hydrazinolysis) or phthalic acid (from hydrolysis).
A robust analytical method must be able to resolve and quantify the desired primary amine from these potential impurities.
Chromatographic Methods for Purity Assessment
Chromatography is a powerful technique for separating and analyzing the components of a mixture. Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly employed for assessing the purity of synthesized primary amines.
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative and semi-quantitative technique ideal for monitoring the progress of the Gabriel synthesis and for a preliminary assessment of the final product's purity.
Principle: Separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica (B1680970) gel on a plate) and a liquid mobile phase that moves up the plate by capillary action. Less polar compounds generally travel further up the plate, resulting in a higher retardation factor (Rf).
Experimental Protocol (Semi-Quantitative Analysis of Benzylamine):
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the benzylamine (B48309) standard, the crude reaction mixture, and a co-spot (standard and crude mixture applied on the same spot).
-
Spotting: Using a capillary tube, apply a small spot of a dilute solution of the benzylamine standard (e.g., 1 mg/mL in ethanol) on the first lane. Apply a similar spot of the crude reaction mixture on the second and third lanes. On the third lane, carefully spot the standard solution directly on top of the crude mixture spot.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., ethyl acetate/hexane, 30:70 v/v). The solvent level should be below the spotting line. Allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). This compound, N-benzylthis compound, and phthalhydrazide are typically UV-active. To visualize the benzylamine, which may have a weak UV response, the plate can be stained with a ninhydrin (B49086) solution and gently heated. Primary amines will appear as colored spots (typically purple or pink).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the spots in the crude mixture lane with the standard. The presence of spots other than that corresponding to benzylamine indicates impurities. The relative intensity of the impurity spots can provide a semi-quantitative estimation of the purity.
Typical TLC Data for Benzylamine Synthesis:
| Compound | Typical Rf Value (30% EtOAc in Hexane) | Visualization |
| Benzylamine | 0.2 - 0.3 | Ninhydrin stain, weak UV |
| This compound | 0.4 - 0.5 | UV |
| N-Benzylthis compound | 0.6 - 0.7 | UV |
| Benzyl Bromide (starting material) | > 0.8 | UV |
| Phthalhydrazide | < 0.1 (streaking) | UV |
Note: Rf values are approximate and can vary depending on the exact experimental conditions.
Gas Chromatography (GC)
GC offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for peak tailing of primary amines, derivatization is often employed to improve their chromatographic behavior.
Principle: A vaporized sample is injected into a gaseous mobile phase (carrier gas) and passed through a column containing a stationary phase. Separation is based on the differential partitioning of the components between the two phases, which is influenced by their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.
Experimental Protocol (Purity of Benzylamine via GC-FID after Derivatization):
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the crude benzylamine product into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
-
Analysis: The purity is determined by calculating the peak area percentage of the derivatized benzylamine relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are non-volatile or thermally labile. For primary amines that lack a strong UV chromophore, pre-column derivatization is often necessary for sensitive UV detection.
Principle: A liquid sample is pumped at high pressure through a column packed with a stationary phase. Separation is based on the differential interactions of the components with the stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) with a nonpolar stationary phase and a polar mobile phase is commonly used.
Experimental Protocol (Purity of Benzylamine via HPLC-UV after Derivatization):
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the crude benzylamine product (e.g., 1 mg/mL in acetonitrile).
-
In a vial, mix 100 µL of the sample solution with 200 µL of a borate (B1201080) buffer (pH 9.5) and 100 µL of a derivatizing agent solution (e.g., dansyl chloride in acetonitrile (B52724), 5 mg/mL).
-
Vortex the mixture and let it react in the dark at room temperature for 1 hour.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., proline).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set according to the absorbance maximum of the dansyl derivative (e.g., 254 nm or 340 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Purity is determined by the area percentage of the derivatized benzylamine peak. The method should be able to resolve the derivatized amine from potential impurities.
Comparison of Chromatographic Methods
| Parameter | Thin Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption/Partition on a planar surface | Partitioning between a gas mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Primary Use | Qualitative, Semi-quantitative, Reaction monitoring | Quantitative, High-resolution separation of volatile compounds | Quantitative, High-resolution separation of a wide range of compounds |
| Sensitivity | µg to ng range | ng to pg range | µg to pg range |
| Limit of Detection (LOD) | ~0.02 - 0.28 µg (for aromatic amines with specific staining)[1] | ~0.04 - 0.4 µg/mL (derivatized amines by GC-MS)[2] | ~0.5 ng/mL (aromatic amines by UHPLC-UV)[3] |
| Limit of Quantification (LOQ) | Not typically used for precise quantification | ~0.16 - 1.68 µg/mL (derivatized amines by GC-MS)[2] | ~2 ng/mL (aromatic amines by UHPLC-UV)[3] |
| Analysis Time | Fast (15-60 minutes per plate with multiple samples) | Moderate (15-45 minutes per sample) | Moderate to long (20-60 minutes per sample) |
| Cost | Low | High | High |
| Advantages | Simple, inexpensive, high throughput for qualitative analysis. | High resolution, high sensitivity, well-established methods. | Versatile for a wide range of compounds, robust, high precision. |
| Disadvantages | Limited resolution, semi-quantitative, less automated. | Requires volatile and thermally stable analytes (or derivatization), high initial cost. | High initial cost, requires derivatization for non-UV active amines, solvent consumption. |
Alternative Purity Assessment Methods
While chromatographic techniques are powerful, other methods can also provide valuable information on the purity of synthesized primary amines.
Titration
Acid-base titration is a classical and cost-effective method for determining the overall purity of a primary amine, assuming that the impurities are not basic.
Principle: A known volume of a solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl). The endpoint, where all the amine has been neutralized, is determined using a pH indicator or a pH meter (potentiometric titration). The purity is calculated based on the amount of acid consumed.
Experimental Protocol (Titrimetric Purity Assay of Benzylamine):
-
Sample Preparation: Accurately weigh approximately 200 mg of the benzylamine sample and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Titration: Add a few drops of a suitable indicator (e.g., methyl orange) or use a calibrated pH electrode. Titrate the solution with a standardized 0.1 M HCl solution until the endpoint is reached (color change of the indicator or the inflection point of the titration curve).
-
Calculation:
-
Moles of HCl = Molarity of HCl × Volume of HCl added (in L)
-
Moles of Benzylamine = Moles of HCl (assuming 1:1 stoichiometry)
-
Mass of Benzylamine = Moles of Benzylamine × Molar Mass of Benzylamine
-
% Purity = (Mass of Benzylamine / Initial Mass of Sample) × 100
-
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.
Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Experimental Protocol (qNMR Purity of Benzylamine):
-
Sample Preparation: Accurately weigh a specific amount of the benzylamine sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
-
NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals by using a long relaxation delay).
-
Data Processing: Carefully integrate a well-resolved signal of benzylamine and a signal from the internal standard.
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_sample / I_std) × (N_std / N_sample) × (MW_sample / MW_std) × (m_std / m_sample) × P_std where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
Comparison of Chromatographic and Non-Chromatographic Methods
| Parameter | Chromatographic Methods (GC/HPLC) | Titration | Quantitative NMR (qNMR) |
| Information Provided | Purity, number of impurities, relative amounts of impurities | Overall basicity (purity if no basic impurities) | Absolute purity, structural confirmation, identification and quantification of proton-containing impurities. |
| Specificity | High (can separate isomers) | Low (titrates all bases) | High (structurally specific) |
| Sensitivity | High (ng to pg) | Moderate (mg) | Moderate to high (µg to mg) |
| Accuracy & Precision | High | High (if no interfering impurities) | Very High |
| Cost | High | Low | Very High |
| Advantages | Provides a detailed impurity profile. | Simple, rapid, inexpensive. | Primary method, no need for analyte-specific standard for absolute purity. |
| Disadvantages | Can be time-consuming, requires expensive equipment. | Non-specific, assumes all basicity is from the analyte. | Requires expensive equipment and skilled operator, may not detect non-protonated impurities. |
Visualization of Experimental Workflows
Conclusion and Recommendations
The choice of analytical method for assessing the purity of primary amines from Gabriel synthesis depends on the specific requirements of the analysis.
-
For routine reaction monitoring and rapid qualitative assessment, TLC is an invaluable and cost-effective tool.
-
For high-resolution separation and sensitive quantification of volatile amines and impurities, GC (often with derivatization) is the method of choice.
-
For versatile and robust quantification of a wide range of primary amines, including non-volatile and thermally labile compounds, HPLC (often with derivatization) is highly recommended.
-
For a rapid and inexpensive determination of overall purity, where the impurity profile is known and non-basic, titration is a suitable technique.
-
For the highest accuracy and a definitive determination of absolute purity without the need for an analyte-specific reference standard, qNMR is the gold standard.
For comprehensive characterization and in regulated environments, a combination of orthogonal methods (e.g., HPLC for impurity profiling and qNMR for absolute purity) is often employed to provide a complete picture of the synthesized primary amine's quality.
References
Phthalimide vs. Saccharin: A Comparative Guide for Primary Amine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of primary amines is a cornerstone of organic chemistry. The Gabriel synthesis, traditionally employing phthalimide, has long been a staple for this transformation. However, alternative reagents, such as saccharin (B28170), have emerged, promising potential advantages. This guide provides an objective, data-driven comparison of this compound and saccharin as reagents for primary amine synthesis, summarizing key performance indicators, and offering detailed experimental protocols.
At a Glance: this compound vs. Saccharin
| Feature | This compound (Gabriel Synthesis) | Saccharin |
| Acidity (pKa of N-H) | ~8.3 | ~1.6 - 2.3 |
| Nucleophilicity of Anion | Good | Good |
| Alkylation Conditions | Typically requires a strong base (e.g., KOH, NaH) and heat. | Can be alkylated under milder basic conditions. |
| Substrate Scope | Primarily for primary alkyl halides. Sterically hindered halides react poorly. | Similar scope to this compound, primarily for primary alkyl halides. |
| Deprotection Conditions | Harsh: acidic or basic hydrolysis, or hydrazinolysis (Ing-Manske procedure). | Milder deprotection conditions are reported, including reductive cleavage. |
| Byproducts | Phthalic acid or phthalhydrazide (B32825), which can sometimes be difficult to separate. | o-Toluenesulfonamide derivatives, which may offer easier separation. |
| Overall Yields | Generally good to excellent for suitable substrates (60-95%). | Data is less comprehensive, but potentially comparable to Gabriel synthesis. |
Performance Comparison: A Deeper Dive
The traditional Gabriel synthesis using this compound is a robust and well-established method for the preparation of primary amines from primary alkyl halides, effectively preventing the overalkylation that can plague direct amination with ammonia (B1221849).[1][2][3] The process involves the formation of a this compound anion, which acts as a surrogate for the ammonia anion, followed by alkylation and subsequent deprotection.
Saccharin, a well-known artificial sweetener, presents an intriguing alternative to this compound.[3] Its most notable difference lies in its significantly higher acidity (pKa ~1.6-2.3) compared to this compound (pKa ~8.3).[2] This heightened acidity means that the saccharin anion can be generated under milder basic conditions, potentially offering a process advantage.
However, the anion of saccharin is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, the potential for O-alkylation introduces a possible side reaction that is not a concern with the symmetrical this compound anion.
The deprotection of the N-alkylated intermediate is another critical point of comparison. The cleavage of the N-alkylthis compound typically requires harsh conditions, such as strong acid or base hydrolysis, or the use of hydrazine (B178648) in the Ing-Manske procedure.[1][3] These conditions can be incompatible with sensitive functional groups in the substrate. While less documented, the deprotection of N-alkylsaccharin is suggested to proceed under milder conditions, which could be a significant advantage in complex molecule synthesis.
Experimental Data
This compound (Gabriel Synthesis)
The Gabriel synthesis is known to provide good to excellent yields for a range of primary alkyl halides. Below is a summary of reported yields for the synthesis of various primary amines.
| Alkyl Halide | Product Amine | Yield (%) | Reference |
| Benzyl (B1604629) chloride | Benzylamine (B48309) | 60-70 | [1] |
| 1-Bromobutane | n-Butylamine | 82 | [4] |
| 1-Bromohexane | n-Hexylamine | 94 | [4] |
| 1-Bromo-3-phenylpropane | 3-Phenylpropylamine | 89 | [4] |
Saccharin
Comprehensive, tabulated data for the synthesis of a wide range of primary amines using saccharin is less readily available in the peer-reviewed literature compared to the Gabriel synthesis. Forum discussions and some literature suggest its use as a Gabriel-type reagent, but systematic studies detailing yields for various substrates and deprotection methods are not as common. One forum member reported a 28% overall yield for the synthesis of benzylamine from benzyl bromide via N-benzylsaccharin in a non-optimized, exploratory procedure.[5] This highlights the need for more systematic investigation to fully assess the performance of saccharin in this context.
Experimental Protocols
This compound: Gabriel Synthesis of Benzylamine
This protocol is adapted from a literature procedure for the synthesis of benzylamine.[1]
Step 1: N-Benzylation of this compound
-
In a round-bottom flask, suspend potassium this compound (1.0 eq) in a suitable solvent like DMF.
-
Add benzyl chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the N-benzylthis compound.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-Benzylthis compound (Ing-Manske Procedure)
-
To the N-benzylthis compound (1.0 eq) in a round-bottom flask, add ethanol (B145695) and hydrazine hydrate (B1144303) (1.0-1.5 eq).
-
Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.
-
After cooling, add dilute hydrochloric acid to the mixture to dissolve the benzylamine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free benzylamine.
-
Extract the benzylamine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the benzylamine by distillation.
Saccharin: Synthesis of a Primary Amine (General Procedure)
The following is a generalized protocol based on the principles of the Gabriel synthesis, adapted for saccharin. Optimization for specific substrates is recommended.
Step 1: N-Alkylation of Saccharin
-
In a round-bottom flask, dissolve saccharin (1.0 eq) in a suitable solvent such as DMF.
-
Add a mild base, such as potassium carbonate (1.0-1.5 eq), to the solution and stir to form the saccharin salt.
-
Add the primary alkyl halide (1.0-1.1 eq) to the mixture.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the N-alkylsaccharin with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the N-alkylsaccharin by chromatography or recrystallization.
Step 2: Deprotection of N-Alkylsaccharin
Deprotection conditions for N-alkylsaccharin are not as universally established as for N-alkylphthalimides. The following are potential methods that may require optimization.
Method A: Reductive Cleavage
-
Dissolve the N-alkylsaccharin (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or THF).
-
Add a reducing agent such as sodium borohydride (B1222165) (excess) in portions.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, carefully quench the reaction with water or dilute acid.
-
Make the solution basic and extract the primary amine.
-
Dry the organic layer and remove the solvent to obtain the crude amine.
-
Purify as necessary.
Method B: Acidic Hydrolysis
-
Dissolve the N-alkylsaccharin in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After cooling, make the solution basic to liberate the free amine.
-
Extract the amine, dry the organic layer, and remove the solvent.
-
Purify as necessary.
Logical Workflow for Reagent Comparison
The following diagram illustrates the decision-making and experimental process for comparing this compound and saccharin for primary amine synthesis.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Sciencemadness Discussion Board - Forest of amines! (saccharin to cyclic and asymmetric amines) - Powered by XMB 1.9.11 [sciencemadness.org]
Safety Operating Guide
Proper Disposal of Phthalimide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of phthalimide, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personnel safety and meeting regulatory requirements.
Disclaimer: This information serves as a guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][3]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[1][3]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation.[3][4] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste stream from "cradle-to-grave" in accordance with Environmental Protection Agency (EPA) guidelines.[1][3]
Step 1: Waste Characterization Unless confirmed otherwise by your institution's EHS department, treat all waste this compound as hazardous chemical waste.[1][5] Chemical waste generators are responsible for determining if their waste is classified as hazardous under EPA guidelines (40 CFR Parts 261.3) and state or local regulations.[3] this compound is not listed as an RCRA P-series or U-series hazardous waste.[3]
Step 2: Segregation Proper segregation is crucial to prevent dangerous reactions.
-
Collect this compound waste in a dedicated container. Do not mix it with other waste streams.[6][7]
-
Store it separately from incompatible materials, particularly strong oxidizing agents and hypochlorites.[3][6]
Step 3: Container Selection and Labeling
-
Container: Use a chemically compatible, sealable container that is in good condition and free of leaks.[7][8] Whenever possible, use the original container if it is intact and can be securely closed.[6] Do not use foodstuff containers.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container (accumulation start date).[1][8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][8]
-
The SAA must be under the control of laboratory personnel and inspected weekly for any leaks.[6][7]
-
Ensure the storage area is secure, well-ventilated, and employs secondary containment to prevent spills from reaching drains.[1][5][7]
Step 5: Arranging for Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.[8][9] Evaporation is not an acceptable method of disposal.[5]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][8]
-
Alternatively, a licensed disposal company can be contracted for disposal, which may involve dissolving the material in a combustible solvent for incineration in a chemical scrubber.[10]
Spill Cleanup In case of a spill, avoid generating dust.[3] Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[3][4][11]
Empty Container Disposal An empty container that held this compound should be managed as follows:
-
Ensure all waste has been removed, leaving as little residue as possible.[5]
-
Deface or remove all chemical and hazard labels.[5]
-
Dispose of the container as regular trash, ensuring the cap is removed.[5]
Quantitative Disposal and Safety Data
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Reference |
| Oral LD50 (Mouse) | 5 g/kg | [3] |
| Water Solubility | 0.37 g/L (at 25 °C) | [11] |
| Hazardous Waste SAA Limit | 55 gallons | [8] |
| Acutely Toxic (P-List) SAA Limit | 1 quart (liquid) or 1 kg (solid) | [8] |
Note: this compound is not a P-listed waste, so the standard 55-gallon limit applies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.se [fishersci.se]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Phthalimide
Essential Safety and Handling Guide for Phthalimide
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent exposure. The required equipment is detailed below.
| PPE Category | Required Equipment | Standards/Specifications |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[1][2][3] | Must be tested and approved under standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin & Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[1][5] | Inspect gloves prior to use.[4] Use proper glove removal technique to avoid skin contact.[4] |
| Body Protection | Laboratory coat and closed-toe shoes.[1] | The type of body protection should be selected based on the concentration and amount of the substance being handled.[4] |
| Respiratory Protection | Generally not required in well-ventilated areas.[4][6] | If dust is generated, a NIOSH/MSHA approved particulate respirator (e.g., N95) is necessary.[1][2][5][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following step-by-step procedures ensure safe operational conduct from initial handling to final waste disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[4][8] A chemical fume hood is recommended, especially for procedures that may generate dust.[1]
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Review Safety Data Sheet (SDS) : Before beginning work, thoroughly review the SDS for this compound.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
Step 2: Safe Handling and Hygiene
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[6][9]
-
Minimize Dust : Handle the compound carefully to minimize the generation of dust.[8]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory area.[3][6][9] Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][6][9]
-
Storage : Store this compound in a cool, dry, and well-ventilated location in a tightly sealed container.[4][6][8]
Step 3: Spill and Exposure Procedures
-
In Case of a Spill :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin Contact : Wash the affected area with soap and plenty of water.[4] If irritation persists, consult a physician.[4]
-
Inhalation : Move the individual to fresh air.[4][8] If breathing is difficult, provide artificial respiration and seek medical attention.[4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Step 4: Waste Disposal
-
Waste Characterization : this compound waste should be treated as hazardous chemical waste.[1] Do not mix with other waste streams.[1]
-
Containerization : Collect waste in a designated, chemically compatible, and sealable container.[1][4]
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[4] Methods may include dissolving in a combustible solvent and incineration in a chemical scrubber.[4] Landfilling is not a recommended disposal method.[1] Always follow local, state, and federal regulations for hazardous waste disposal.[12]
Quantitative Data Summary
Occupational exposure limits for this compound have not been specifically established by major regulatory agencies.[8] General limits for particulates not otherwise regulated may apply.[2]
| Property | Value |
| Molecular Weight | 147.13 g/mol [4] |
| Melting Point | 232 - 235 °C (450 - 455 °F)[7] |
| Boiling Point | Sublimes[13] |
| Water Solubility | < 1 mg/mL at 20 °C[13] |
| Appearance | White to off-white crystalline powder[2][7] |
| Flash Point | 165 °C (329 °F)[8] |
| Autoignition Temperature | 500 °C (932 °F)[8] |
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sdfine.com [sdfine.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.se [fishersci.se]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. lobachemie.com [lobachemie.com]
- 11. sdfine.com [sdfine.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
